molecular formula C7H3BrN2O3 B597851 2-Bromo-5-nitrobenzo[d]oxazole CAS No. 1246472-00-3

2-Bromo-5-nitrobenzo[d]oxazole

Cat. No.: B597851
CAS No.: 1246472-00-3
M. Wt: 243.016
InChI Key: NRIUPKKUFSXWEA-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzo[d]oxazole, also known as this compound, is a useful research compound. Its molecular formula is C7H3BrN2O3 and its molecular weight is 243.016. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIUPKKUFSXWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737926
Record name 2-Bromo-5-nitro-1,3-benzoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246472-00-3
Record name 2-Bromo-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-nitrobenzo[d]oxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of 2-Bromo-5-nitrobenzo[d]oxazole (CAS No. 1246472-00-3). As a functionalized benzoxazole, this heterocyclic compound holds significant potential as a versatile building block in medicinal chemistry and materials science. This document synthesizes the available information on its structure, reactivity, and safety, drawing insights from related compounds to provide a predictive understanding where specific experimental data is not yet publicly available. The content is structured to offer both foundational knowledge and practical insights for researchers engaged in the synthesis and utilization of novel benzoxazole derivatives.

Introduction: The Benzoxazole Scaffold

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in drug discovery.[1] Derivatives of this heterocyclic motif are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic placement of substituents on the benzoxazole ring system allows for the fine-tuning of its physicochemical properties and biological targets. This compound is a halogenated nitroaromatic derivative that presents two key functionalities for synthetic elaboration: a reactive bromo group at the 2-position and a strongly electron-withdrawing nitro group at the 5-position. These features make it a valuable intermediate for the generation of diverse molecular libraries.

Physicochemical and Spectroscopic Properties

While extensive experimentally verified data for this compound is not widely published, its fundamental properties can be summarized from available supplier information and computational predictions.

PropertyValueSource
Molecular Formula C₇H₃BrN₂O₃[3]
Molecular Weight 243.01 g/mol [3]
CAS Number 1246472-00-3[3][4][5][6]
Appearance Not available
Melting Point Not available
Boiling Point Predicted: Not available
Solubility Not available
Storage Sealed in dry, store in freezer, under -20°C[3]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons on the benzene ring. The strong electron-withdrawing effect of the nitro group and the influence of the fused oxazole ring will cause these signals to appear downfield. The coupling patterns (doublets and doublets of doublets) would be consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C2) and the carbons in the vicinity of the nitro group are expected to be significantly deshielded.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M+ and M+2) being a key identifier.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=N stretching of the oxazole ring, the symmetric and asymmetric stretching of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), and C-Br stretching vibrations.

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective strategy involves a two-step sequence starting from 2-amino-4-nitrophenol:

  • Cyclization to form 2-Amino-5-nitrobenzoxazole: The initial step is the formation of the benzoxazole ring. This can be achieved by reacting 2-amino-4-nitrophenol with cyanogen bromide (BrCN). This reaction should be conducted with extreme caution due to the high toxicity of cyanogen bromide.

  • Diazotization and Sandmeyer-type Reaction: The 2-amino group of the intermediate is then converted to a 2-bromo group. This is typically accomplished through a diazotization reaction using sodium nitrite in a strong acidic medium (e.g., HBr), followed by a Sandmeyer reaction with a copper(I) bromide catalyst.[7]

G A 2-Amino-4-nitrophenol B 2-Amino-5-nitrobenzoxazole A->B Step 1: Cyclization (e.g., with Cyanogen Bromide) C This compound B->C Step 2: Diazotization & Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: Proposed two-step synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by the electronic properties of its substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position of the benzoxazole ring is activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the strongly electron-withdrawing nitro group in the para-position relative to the oxazole nitrogen, which can stabilize the negatively charged Meisenheimer complex intermediate formed during the substitution.[4] This makes the 2-bromo substituent a good leaving group, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of 2-substituted-5-nitrobenzoxazoles.

G cluster_0 Reactivity at the 2-Position This compound This compound 2-Substituted-5-nitrobenzoxazole 2-Substituted-5-nitrobenzoxazole This compound->2-Substituted-5-nitrobenzoxazole SNAr Reaction Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->2-Substituted-5-nitrobenzoxazole

Caption: Nucleophilic aromatic substitution at the 2-position.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up another avenue for functionalization, such as amide bond formation or diazotization followed by substitution reactions at the 5-position.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities for this compound have not been extensively reported, the benzoxazole scaffold is a cornerstone in medicinal chemistry.

  • Anticancer and Antimicrobial Agents: Halogenated and nitro-substituted benzoxazoles have demonstrated promising potential as anticancer and antimicrobial agents.[1] The electron-withdrawing nature of these substituents can enhance the interaction of the molecule with biological targets.[1] this compound serves as a key starting material for the synthesis of derivatives that could be screened for these activities.

  • Kinase Inhibitors: The benzoxazole core is present in several kinase inhibitors. The versatile substitution pattern of this compound allows for the synthesis of compounds that can be tested against various kinase targets implicated in cancer and inflammatory diseases.

  • Organic Electronics: Benzoxazole derivatives are also explored in the field of materials science for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their fluorescent properties.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the known hazards of related bromo-nitroaromatic compounds, it is prudent to handle this chemical with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Toxicity: Bromo-nitroaromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended, storage in a freezer at -20°C is advisable to maintain long-term stability.[3]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. Its reactive bromo group, coupled with the electron-withdrawing nitro functionality, provides a versatile platform for the development of novel compounds with potential applications in drug discovery and materials science. While a comprehensive experimental characterization is not yet widely disseminated in the scientific literature, this guide provides a foundational understanding of its properties, plausible synthetic routes, and reactivity based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic and technological potential.

References

  • King-Pharm. This compound [ 1246472-00-3 ]. [Link]

  • ChemSigma. 1246472-00-3 this compound. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene. [Link]

  • ResearchGate. Biological activities of benzoxazole and its derivatives. [Link]

Sources

2-Bromo-5-nitrobenzo[d]oxazole CAS number 1246472-00-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-nitrobenzo[d]oxazole (CAS: 1246472-00-3): Synthesis, Reactivity, and Applications

Introduction

This compound is a halogenated, nitro-substituted heterocyclic compound built upon the benzoxazole framework. The benzoxazole core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide spectrum of biological activities.[1] The specific architecture of this molecule, featuring a reactive bromine atom at the 2-position and a potent electron-withdrawing nitro group at the 5-position, renders it a highly valuable and versatile intermediate in synthetic organic chemistry. The strategic placement of these functional groups significantly influences the molecule's electronic properties, dictating its reactivity and providing a platform for the development of more complex molecular entities.

This technical guide offers a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a predictive analysis of its spectroscopic signatures, outline a plausible and detailed synthetic pathway, explore its chemical reactivity, and discuss its potential applications as a key building block in modern chemical research.

Section 1: Physicochemical Properties and Structural Elucidation

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical identity. While extensive experimental data for this compound is not widely published, we can consolidate predicted data and establish a framework for its empirical characterization.

Physicochemical Data Summary

The following table summarizes the core properties of the molecule. Predicted values are derived from computational models and provide a reliable baseline for experimental design.

PropertyValueSource
CAS Number 1246472-00-3
Molecular Formula C₇H₃BrN₂O₃[2][3]
Molecular Weight 243.01 g/mol [2]
Predicted Boiling Point 367.9 ± 34.0 °C[2]
Predicted Density 1.904 ± 0.06 g/cm³[2]
Structural Analysis

The unique reactivity of this compound is a direct consequence of its molecular architecture. The fused aromatic and oxazole rings create a planar system, while the substituents provide distinct electronic characteristics.

Caption: Chemical structure and key features of this compound.

  • 2-Bromo Substituent: This group serves as an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). It is also a key functional group for participating in various palladium-catalyzed cross-coupling reactions.

  • 5-Nitro Substituent: As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic substitution but, more importantly, activates the 2-position for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.

  • Benzoxazole Core: This heterocyclic system is relatively electron-deficient, which further enhances the reactivity at the 2-position.

Predictive Spectroscopic Signatures for Structural Elucidation

For unambiguous confirmation of synthesis, a combination of spectroscopic methods is essential. Based on the known effects of the functional groups and the core structure, the following spectral data can be anticipated.[4]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple, showing three protons in the aromatic region.

    • H-7: Expected to be a doublet around δ 7.6-7.8 ppm.

    • H-6: A doublet of doublets, likely appearing around δ 8.3-8.5 ppm, shifted downfield due to the deshielding effect of the adjacent nitro group.

    • H-4: A doublet, significantly deshielded by the nitro group, expected around δ 8.6-8.8 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Seven distinct carbon signals are expected. Key signals would include the carbon bearing the bromine (C2), which would be significantly shifted, and the carbons of the benzene ring, with C5 (attached to the nitro group) and the ortho/para carbons showing characteristic shifts.

  • Mass Spectrometry (EI-MS): The mass spectrum should exhibit a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks of nearly equal intensity). Common fragmentation patterns for benzoxazoles involve the loss of CO, HCN, and the bromine radical.[5]

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3100-3000: Aromatic C-H stretching.

    • ~1600, 1480: Aromatic C=C stretching.

    • ~1520-1540 (asymmetric) & ~1340-1360 (symmetric): Strong characteristic stretches for the NO₂ group.[6]

    • ~1620-1650: C=N stretching of the oxazole ring.

    • ~1250: Asymmetric C-O-C stretching.

    • Below 800: C-Br stretching.

Section 2: Synthesis and Purification

While a specific protocol for this compound is not readily found in peer-reviewed literature, a robust and logical synthetic route can be designed by adapting established methods for analogous halogenated benzoxazoles.[7][8] The proposed synthesis is a two-step process starting from the commercially available 2-amino-4-nitrophenol.

Overall Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Step 1 - Synthesis of 5-nitrobenzo[d]oxazol-2-amine

This step involves the formation of the benzoxazole ring via cyclization. The use of cyanogen bromide is a common method for installing the 2-amino group.[9]

  • Causality and Trustworthiness: This reaction proceeds via an initial attack of the phenolic oxygen or the amino group onto the electrophilic cyanogen bromide, followed by intramolecular cyclization to form the stable benzoxazole ring. The protocol's trustworthiness is ensured by including an in-process check (TLC) to monitor the consumption of the starting material.

  • Materials:

    • 2-Amino-4-nitrophenol

    • Cyanogen bromide (BrCN) (EXTREME CAUTION: Highly Toxic)

    • Methanol (MeOH)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-amino-4-nitrophenol (1.0 eq) in methanol.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of cyanogen bromide (1.1 eq) in methanol dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Redissolve the residue in ethyl acetate and carefully neutralize with saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product, 5-nitrobenzo[d]oxazol-2-amine, can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

Detailed Experimental Protocol: Step 2 - Synthesis of this compound

This transformation converts the 2-amino group into the target 2-bromo group via a Sandmeyer-type reaction.

  • Causality and Trustworthiness: The process first involves the conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HBr). This diazonium salt is a superb leaving group (N₂ gas). The subsequent introduction of copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion. Maintaining low temperatures (0-5 °C) is critical as diazonium salts are unstable and can decompose at higher temperatures.

  • Materials:

    • 5-nitrobenzo[d]oxazol-2-amine (crude or purified from Step 1)

    • Hydrobromic acid (HBr, 48% aqueous solution)

    • Sodium nitrite (NaNO₂)

    • Copper(I) bromide (CuBr)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Suspend 5-nitrobenzo[d]oxazol-2-amine (1.0 eq) in an aqueous solution of HBr (48%). Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 30-45 minutes.

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in aqueous HBr and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture to room temperature and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as the final product.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of its C2 position, which serves as an electrophilic site for a variety of transformations.

center This compound snar Nucleophilic Aromatic Substitution (SNAr) center->snar R-NuH, Base suzuki Suzuki Coupling center->suzuki R-B(OH)₂, Pd cat. sonogashira Sonogashira Coupling center->sonogashira R-C≡CH, Pd/Cu cat. buchwald Buchwald-Hartwig Amination center->buchwald R₂NH, Pd cat. product_snar R-Nu Product (Nu = O, S, N) snar->product_snar product_suzuki Aryl/Vinyl Product suzuki->product_suzuki product_sonogashira Alkynyl Product sonogashira->product_sonogashira product_buchwald Amine Product buchwald->product_buchwald

Caption: Key chemical transformations of this compound.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway. The combined electron-withdrawing effects of the nitro group and the heterocyclic system make the 2-bromo substituent an excellent leaving group. This allows for the facile introduction of a wide range of oxygen, sulfur, and nitrogen nucleophiles, providing a direct route to diverse libraries of 2-substituted benzoxazoles for screening in drug discovery programs.[10]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a standard handle for transition metal-catalyzed reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters can be used to form C-C bonds, attaching new aryl or vinyl groups at the 2-position.

    • Sonogashira Coupling: Coupling with terminal alkynes provides access to 2-alkynylbenzoxazoles, which are valuable precursors for further transformations.

    • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds with a broader substrate scope than traditional SNAr aminations.

Section 4: Applications in Research and Drug Development

While specific applications for this compound are not yet widely documented, its structural motifs are present in many biologically active molecules. Its primary role is as a versatile building block for creating novel compounds with therapeutic potential.

  • Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core. Derivatives of this compound could be synthesized to target various kinases involved in cell proliferation and signaling, a common strategy in oncology research. The related 5-chlorobenzoxazole scaffold has been successfully used to develop potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[1]

Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., VEGFR-2) GF->Receptor Kinase Kinase Domain (ATP Binding Site) Receptor->Kinase ADP ADP + Pi Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) pSubstrate->Downstream Inhibitor Benzoxazole Derivative Inhibitor->Kinase Blocks ATP Binding

Caption: Potential mechanism of action for a benzoxazole-based kinase inhibitor.

  • Antimicrobial Agents: The benzoxazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[11] The nitroaromatic group itself is a well-known pharmacophore in several antimicrobial drugs. The combination of these two features makes derivatives of this compound attractive candidates for antimicrobial drug discovery.

Section 5: Safety and Handling

Comprehensive toxicological data for this compound is not available. Therefore, a cautious approach based on the known hazards of structurally related compounds is mandatory. Nitroaromatic compounds can be toxic, and organobromine compounds can be irritants.[12][13][14]

  • Hazard Assessment:

    • Skin/Eye Contact: Assumed to be a skin and eye irritant. Prolonged contact should be avoided.[15]

    • Inhalation: May cause respiratory tract irritation. Powders should be handled carefully to avoid dust generation.[12]

    • Ingestion: Assumed to be harmful if swallowed.[12]

  • Recommended Handling Precautions:

    • Engineering Controls: All manipulations should be conducted in a properly functioning chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

    • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

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  • This compound [1246472-00-3]. King-Pharm.
  • Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. (2025). Benchchem.
  • SAFETY DATA SHEET - Methyl 2-bromo-5-nitrobenzo
  • SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. (2025). Thermo Fisher Scientific.
  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. (2025). Benchchem.
  • SAFETY DATA SHEET - 2-Bromo-5-nitrobenzoic acid. (2009). Fisher Scientific.
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
  • Safety D
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
  • A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. (2025). Benchchem.
  • Spectroscopy Data for Undergraduate Teaching. (2023).
  • Application Notes and Protocols for the Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. (2025). Benchchem.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2006). Wiley InterScience.

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Bromo-5-nitrobenzo[d]oxazole, a key heterocyclic building block. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale, analyzes the strategic choices in the synthetic pathway, and addresses critical safety and troubleshooting considerations. The primary method detailed is the direct cyclocondensation of 2-amino-4-nitrophenol with cyanogen bromide, a robust and efficient route. This whitepaper is intended for researchers and drug development professionals who require a reliable and well-understood methodology for accessing this valuable chemical intermediate.

Introduction and Strategic Overview

This compound is a member of the benzoxazole family, a class of heterocyclic compounds that are prominent scaffolds in medicinal chemistry and materials science.[1][2] The presence of a nitro group and a reactive bromo substituent makes this molecule a versatile intermediate for further chemical modification, enabling the construction of more complex molecular architectures. For instance, the 2-bromo position serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.[3]

The synthesis of this target molecule is most logically approached via the construction of the benzoxazole core from a suitably substituted ortho-aminophenol precursor. The principal strategy detailed herein involves the one-pot cyclization of 2-amino-4-nitrophenol with cyanogen bromide. This method is favored for its convergency and atom economy, directly installing the C2-bromo substituent during the ring-forming step.

An alternative, though more circuitous, pathway could involve the initial synthesis of 2-amino-5-nitrobenzoxazole, followed by a Sandmeyer-type reaction to convert the 2-amino group into the desired 2-bromo functionality.[4][5] The Sandmeyer reaction, while powerful, involves the generation of diazonium salts which can be unstable, and adds synthetic steps, making the direct cyclization approach preferable for efficiency.[6]

Mechanistic Rationale of Benzoxazole Formation

The formation of the benzoxazole ring from an o-aminophenol and cyanogen bromide is a classic example of heterocycle synthesis driven by the inherent nucleophilicity of the starting material.[1][7] The reaction proceeds through a well-understood cascade of nucleophilic attack and intramolecular cyclization.

Proposed Mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-4-nitrophenol on the electrophilic carbon of cyanogen bromide.

  • Intermediate Formation: This initial attack forms a cyanamide-type intermediate.

  • Intramolecular Cyclization: The adjacent phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon of the nitrile group. This step is often the rate-determining step and leads to the formation of a five-membered ring.[8]

  • Aromatization: The resulting cyclic intermediate undergoes tautomerization and elimination to yield the stable, aromatic this compound product.

The following diagram illustrates this proposed mechanistic pathway.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Final Product A 2-Amino-4-nitrophenol C Nucleophilic attack by -NH2 group on BrCN A->C Step 1 B Cyanogen Bromide (BrCN) B->C D Formation of Cyanamide Intermediate C->D Formation E Intramolecular attack by -OH group (Cyclization) D->E Step 2 F Tautomerization & Aromatization E->F Step 3 G This compound F->G Final Step

Caption: Proposed reaction mechanism for the synthesis of this compound.

Precursor Synthesis: 2-Amino-4-nitrophenol

A high-quality starting material is paramount for a successful synthesis. 2-Amino-4-nitrophenol is typically prepared via the selective reduction of 2,4-dinitrophenol.[9] The use of sodium sulfide or ammonium sulfide in an aqueous medium is a well-established method that preferentially reduces the ortho-nitro group due to stabilization by the adjacent hydroxyl group.[10] A reliable, peer-reviewed procedure for this transformation is available from Organic Syntheses, which serves as the gold standard for this preparatory step.[10] It is crucial to ensure the precursor is pure and thoroughly dried, as residual impurities or water can interfere with the subsequent cyclization.[10][11]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified stoichiometry, conditions, and work-up procedures is critical for achieving a high yield of the pure product.

Reagent and Materials Data
Reagent/MaterialMolar Mass ( g/mol )Molar Equiv.QuantityNotes
2-Amino-4-nitrophenol154.121.0e.g., 15.4 g (0.1 mol)Must be pure and dry.[11]
Cyanogen Bromide105.921.05e.g., 11.1 g (0.105 mol)Extremely Toxic . Handle with extreme caution.[12][13]
Sodium Bicarbonate (NaHCO₃)84.011.2e.g., 10.1 g (0.12 mol)Base to neutralize liberated HBr.
Tetrahydrofuran (THF)72.11-e.g., 200 mLAnhydrous grade solvent.
Ethyl Acetate (EtOAc)88.11-~300 mLFor extraction.
Brine--~100 mLSaturated aqueous NaCl solution.
Anhydrous MgSO₄ or Na₂SO₄--q.s.Drying agent.
Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-amino-4-nitrophenol (1.0 eq) and sodium bicarbonate (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath. Efficient stirring is crucial to maintain a homogeneous slurry.

  • Reagent Addition: In a separate flask, carefully prepare a solution of cyanogen bromide (1.05 eq) in a minimal amount of anhydrous THF. (CAUTION: See Section 5) . Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). This removes inorganic salts and residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.

Critical Safety and Hazard Management

The primary hazard in this synthesis is the use of Cyanogen Bromide (BrCN) . It is a highly toxic, corrosive, and volatile solid.[14] Exposure can be fatal if inhaled, swallowed, or absorbed through the skin.[13]

  • HCN Formation: The greatest potential hazard is the formation of highly toxic hydrogen cyanide (HCN) gas.[12] This can occur upon contact with acids or moisture.[13][15] Therefore, acids must be strictly avoided in the vicinity of cyanogen bromide. [14]

  • Personal Protective Equipment (PPE): All manipulations must be performed in a certified chemical fume hood.[16] Required PPE includes:

    • Chemical splash goggles and a face shield.[14]

    • A lab coat with long sleeves.

    • Double-gloving with nitrile rubber or other resistant gloves is highly recommended.[13][16]

  • Handling and Storage: Store cyanogen bromide in a cool, dry, well-ventilated area away from incompatible substances like acids and strong oxidizing agents.[13] It is recommended to store it inside a desiccator to protect it from moisture.[13]

  • Spill and Decontamination: In case of a spill, evacuate the area. Small spills of solid material should be covered with dry sand or earth and collected in a sealed container for hazardous waste disposal.[15] Do not use water directly on the spill.[14][15] The spill area can be decontaminated with a strong sodium hypochlorite (bleach) solution.[12]

  • Waste Disposal: All cyanogen bromide waste, including contaminated gloves, pipette tips, and paper towels, must be collected in a specifically designated and sealed hazardous waste container.[12]

Troubleshooting and Optimization

Encountering issues such as low yield or product impurity is common in synthesis. A systematic approach to troubleshooting is essential.

IssuePotential Cause(s)Recommended Action(s)
Low or No Yield 1. Impure or wet 2-amino-4-nitrophenol.[17] 2. Incomplete reaction. 3. Degradation of product during work-up.1. Recrystallize the starting material; ensure it is thoroughly dry.[10] 2. Increase reaction time; confirm consumption of starting material by TLC. 3. Use milder conditions for work-up; avoid strong acids/bases.
Significant Impurities 1. Unreacted starting material. 2. Formation of side-products. 3. Hydrolysis of the 2-bromo group to 2-hydroxy.[17]1. Optimize reaction time and stoichiometry. 2. Improve purification method (e.g., gradient elution in column chromatography). 3. Ensure anhydrous conditions during reaction and avoid prolonged exposure to water during work-up.

The following workflow provides a logical sequence for diagnosing and resolving common synthetic challenges.

G start Low Yield or Impure Product check_sm Verify Purity of 2-Amino-4-nitrophenol start->check_sm check_rxn Analyze Reaction Conditions check_sm->check_rxn Pure purify_sm Recrystallize/Purify Starting Material check_sm->purify_sm Impure check_workup Assess Work-up & Purification check_rxn->check_workup Complete adjust_time Optimize Reaction Time / Temperature check_rxn->adjust_time Incomplete Reaction adjust_workup Modify Extraction/ Purification Protocol check_workup->adjust_workup Inefficient success Improved Outcome check_workup->success Efficient purify_sm->check_rxn adjust_time->check_workup adjust_workup->success

Caption: A systematic workflow for troubleshooting the synthesis of this compound.

Conclusion

The synthesis of this compound via the direct cyclocondensation of 2-amino-4-nitrophenol with cyanogen bromide is an effective and robust method. This guide provides the necessary detail to replicate this procedure reliably. Success hinges on three core pillars: the use of high-purity starting materials, strict adherence to anhydrous reaction conditions, and an unwavering commitment to the rigorous safety protocols required for handling cyanogen bromide. By understanding the mechanistic underpinnings and potential pitfalls, researchers can confidently produce this valuable intermediate for application in further synthetic endeavors.

References

  • Cyanogen Bromide Safety Protocol . Northern Arizona University. [Link]

  • Cyanogen Bromide Safety and Handling . University of Georgia Office of Research. [Link]

  • Cyanogen bromide Safety Data Sheet . Penta chemicals. [Link]

  • Hazard Summary: Cyanogen Bromide . New Jersey Department of Health. [Link]

  • A general mechanism for benzoxazole synthesis . ResearchGate. [Link]

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility . PubMed Central, NIH. [Link]

  • Plausible pathways for benzoxazole formation . ResearchGate. [Link]

  • Benzoxazole synthesis Overview . Organic Chemistry Portal. [Link]

  • A mechanistic study of polybenzoxazole formation with model compounds . Macromolecules. [Link]

  • Sandmeyer reaction . Wikipedia. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions . National Institutes of Health (NIH). [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides . MDPI. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities . ResearchGate. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents . National Institutes of Health (NIH). [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions . National Institutes of Health (NIH). [Link]

  • Sandmeyer Reaction Overview . Organic Chemistry Portal. [Link]

  • 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

  • The Sandmeyer Reactions . Chad's Prep. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement . PubMed Central, NIH. [Link]

  • 2-amino-4-nitrophenol Synthesis . Organic Syntheses. [Link]

  • Replacement of the Aromatic Primary Amino Group by Hydrogen . Chemistry LibreTexts. [Link]

  • 2-amino-4-methyl-5-nitrophenol Synthesis Routes . LookChem. [Link]

  • 2-Bromo-5-phenyl-1,3-oxazole Properties . PubChem. [Link]

  • Process for the preparation of 2-amino-4-nitrophenol.
  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis . ResearchGate. [Link]

  • Oxazole Overview . Wikipedia. [Link]

  • 2-Amino-4-bromo-5-nitrophenol Properties . PubChem. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives . IJMPR. [Link]

  • Process for preparing 2-amino-5-nitrophenol derivatives.
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  • 2-amino-4-nitrophenol Properties . ChemSynthesis. [Link]

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2-Bromo-5-nitrobenzo[d]oxazole molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-5-nitrobenzo[d]oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of this compound (CAS No. 1246472-00-3). As a substituted benzoxazole, this compound represents a valuable heterocyclic building block for medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold found in numerous biologically active molecules, and the specific substitution pattern of a 2-bromo group and a 5-nitro group offers unique reactivity for targeted chemical modifications.[1][2] This document details its physicochemical properties, provides an in-depth analysis of its expected spectroscopic signatures (NMR, MS, IR), outlines a robust, multi-step synthesis protocol with mechanistic justifications, and discusses its chemical reactivity and potential applications in drug development. The guide is designed to serve as an expert resource for scientists leveraging this and related heterocyclic systems in their research.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, consisting of a benzene ring fused to an oxazole ring, is a cornerstone of modern medicinal chemistry.[3][4] These bicyclic heterocyclic compounds are isosteres of natural purine bases, allowing them to interact with biological macromolecules like enzymes and receptors.[5] This structural feature has led to the development of benzoxazole derivatives with a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6]

This compound emerges as a particularly strategic synthetic intermediate. Its molecular architecture is defined by two key features:

  • A Reactive 2-Bromo Group: The bromine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution and a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the precise introduction of diverse molecular fragments.

  • An Electron-Withdrawing 5-Nitro Group: The nitro group significantly influences the electronic properties of the benzoxazole system, activating the ring for certain reactions. Furthermore, it can be readily reduced to an amino group, providing a secondary site for further functionalization and diversification.

This guide will deconstruct the molecular identity of this compound, providing the foundational knowledge required for its effective use in complex synthetic campaigns.

Molecular Properties and Spectroscopic Elucidation

The definitive characterization of this compound relies on a combination of physicochemical data and spectroscopic analysis. While extensive experimental data for this specific molecule is not widely published, we can predict its properties and spectral characteristics with high confidence based on well-established chemical principles and data from analogous structures.[7][8]

Physicochemical Properties

The primary physical and chemical identifiers for this compound are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 1246472-00-3[9]
Molecular Formula C₇H₃BrN₂O₃[9]
Molecular Weight 243.01 g/mol [9]
Appearance Expected to be a yellow solid[7]
Storage Store in freezer (-20°C), sealed in dry conditions[9]
Spectroscopic Signature Analysis

The following sections detail the expected spectroscopic data that collectively serve as a molecular fingerprint for confirming the structure of this compound.

The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The precise chemical shifts are influenced by the anisotropic effects of the fused ring system and the strong electron-withdrawing nature of the nitro group.

  • H-7: This proton is ortho to the nitro group and is expected to be the most downfield signal, appearing as a doublet with a small coupling constant (J ≈ 2-3 Hz) due to meta-coupling with H-5.

  • H-6: This proton is meta to the nitro group and ortho to the bromine. It is expected to appear as a doublet of doublets, showing coupling to both H-7 (J ≈ 8-9 Hz) and H-5 (J ≈ 2-3 Hz).

  • H-4: This proton is adjacent to the ring oxygen. It is expected to appear as a doublet (J ≈ 8-9 Hz) due to coupling with H-6.

The ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule. Key predicted signals include:

  • C-2 (bearing the Bromine): This carbon is part of the oxazole ring and directly attached to the electronegative bromine, but its chemical shift can be complex. It is generally found in the δ 140-150 ppm region for 2-halobenzoxazoles.

  • Carbons of the Benzene Ring: The carbons attached to the nitro group (C-5) and the heteroatoms (C-3a, C-7a) will be significantly shifted. C-5 will be deshielded due to the nitro group's electron-withdrawing effect.

  • Aromatic Carbons: The remaining carbons (C-4, C-6, C-7) will appear in the typical aromatic region (δ 110-140 ppm).

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The most telling feature will be a pair of peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br). The expected peaks would be at m/z 242 and 244.

  • Fragmentation Pattern: Common fragmentation pathways for benzoxazoles involve the loss of CO, HCN, and cleavage of the heterocyclic ring.[10] The initial loss of the nitro group (NO₂) or the bromine atom (Br) are also plausible fragmentation events to observe.

The IR spectrum provides confirmation of the key functional groups present in the molecule.

  • N-O Stretching (Nitro Group): Two strong, characteristic absorption bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C=N Stretching (Oxazole Ring): A sharp absorption band is expected in the 1600-1680 cm⁻¹ region.

  • Aromatic C=C Stretching: Multiple bands will appear in the 1450-1600 cm⁻¹ range.

  • C-O Stretching: A band corresponding to the aryl-ether linkage of the oxazole ring is expected around 1200-1250 cm⁻¹.

  • C-Br Stretching: A weaker absorption will be present in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Mechanistic Considerations

A robust and logical synthesis of this compound can be achieved via a multi-step pathway starting from a commercially available precursor. The following protocol is based on established, reliable chemical transformations for heterocyclic synthesis.[11][12][13]

Proposed Synthetic Workflow

The overall strategy involves the initial formation of the benzoxazole ring system followed by the introduction of the bromine atom at the 2-position.

Synthetic_Workflow Start 2-Amino-4-nitrophenol Intermediate 2-Amino-5-nitrobenzo[d]oxazole Start->Intermediate Step 1: Cyclization (e.g., Cyanogen Bromide) Product This compound Intermediate->Product Step 2: Diazotization & Sandmeyer Reaction (NaNO₂, HBr, CuBr) Reactivity_and_Diversification Core This compound React_Br Reactions at 2-Bromo Position Core->React_Br React_NO2 Reactions at 5-Nitro Position Core->React_NO2 App_Suzuki Suzuki Coupling (C-C bond formation) React_Br->App_Suzuki App_Buchwald Buchwald-Hartwig (C-N/C-O bond formation) React_Br->App_Buchwald App_SNAr Nucleophilic Substitution (SNAr) (with S, O, N nucleophiles) React_Br->App_SNAr App_Reduction Nitro Reduction (to 5-Amino group) React_NO2->App_Reduction App_Amide Amide Coupling (after reduction) App_Reduction->App_Amide Further Functionalization

Sources

Introduction to 2-Bromo-5-nitrobenzo[d]oxazole: A Molecule of Interest

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-5-nitrobenzo[d]oxazole

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the scientific rationale behind the experimental designs. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its empirical determination, drawing upon established principles and data from structurally related compounds.

This compound is a heterocyclic compound featuring a benzoxazole core.[1] This structural motif is of significant interest in medicinal chemistry, as benzoxazole derivatives are known to exhibit a wide range of pharmacological activities.[2][3] The presence of a bromine atom at the 2-position and a nitro group at the 5-position significantly influences the molecule's physicochemical properties, including its solubility and stability, which are critical parameters in the drug development process.[2] Understanding these characteristics is paramount for formulation development, bioavailability assessment, and ensuring the safety and efficacy of any potential therapeutic agent.[4][5] Commercial suppliers recommend storing this compound sealed in a dry environment in a freezer at temperatures under -20°C, suggesting potential sensitivity to moisture and elevated temperatures.[6]

Physicochemical Properties

PropertyDataSource
Molecular FormulaC7H3BrN2O3[6]
Molecular Weight243.01 g/mol [6]
AppearanceLikely a solidInferred
Storage ConditionsSealed in dry, store in freezer, under -20°C[6]

Solubility Determination: A Phased Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, a systematic approach to solubility determination is recommended, progressing from early-stage kinetic solubility to definitive thermodynamic solubility measurements.[7]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method used in the early stages of drug discovery to identify potential solubility liabilities.[7] This method measures the concentration of a compound in solution after a short incubation period following the addition of a concentrated stock solution (typically in DMSO) to an aqueous buffer.[5]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Monitoring: Monitor the plate for the formation of precipitate using a nephelometer, which measures the turbidity of the solution.[5]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity of the solution significantly increases.

Causality Behind Experimental Choices:

  • DMSO as the Stock Solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions.[7]

  • Nephelometry: This technique provides a rapid and automated assessment of precipitation, making it suitable for high-throughput screening.[5]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility determination.[4][8] The shake-flask method is the most reliable technique for this measurement.[4][9]

Experimental Protocol: Shake-Flask Method

  • Addition of Excess Solid: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[9]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Self-Validating System:

  • The continued presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

  • Analysis of samples at multiple time points (e.g., 24 and 48 hours) can verify that equilibrium has been reached, indicated by a plateau in the measured concentration.

G cluster_0 Thermodynamic Solubility Workflow A Add excess this compound to buffer B Agitate at constant temperature (24-48h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Analyze supernatant concentration by HPLC-UV C->D

Caption: Workflow for thermodynamic solubility determination.

Stability Assessment: Ensuring Compound Integrity

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10][11][12] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[13][14]

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.[13] This involves exposing the compound to conditions more severe than those used in accelerated stability studies.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours. The 2-bromo substituent on a benzoxazole ring can be susceptible to hydrolysis.[15]

    • Oxidation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound at 80°C for 48 hours. Halogenated benzoxazoles can be sensitive to high temperatures.[15]

    • Photostability: Expose the solid compound and solutions to light as per ICH Q1B guidelines.[13]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Causality Behind Experimental Choices:

  • Harsh Conditions: The use of strong acids, bases, and oxidizing agents is intended to accelerate degradation, providing a rapid assessment of potential degradation pathways.

  • Stability-Indicating Method: The HPLC method must be validated to ensure it can resolve the parent peak from all potential degradation products, which is essential for accurate quantification of stability.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under specific storage conditions to establish a re-test period or shelf life.[11][12]

Experimental Protocol: ICH Stability Studies

  • Batch Selection: Use at least three primary batches of this compound for the study.[11]

  • Storage Conditions: Store the samples in containers that mimic the proposed commercial packaging under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[14]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[14]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.[14]

    • Accelerated: Test at 0, 3, and 6 months.[11]

  • Analysis: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

G cluster_0 Stability Testing Logic A This compound Batches B Forced Degradation (Stress Testing) A->B C Long-Term Stability (25°C/60% RH) A->C D Accelerated Stability (40°C/75% RH) A->D E Identify Degradation Pathways B->E F Determine Shelf-Life and Storage Conditions C->F D->F E->F

Caption: Logical flow of stability assessment studies.

Conclusion

While specific solubility and stability data for this compound are not yet widely published, this guide provides a robust framework for the comprehensive characterization of these critical parameters. By following the detailed methodologies outlined, researchers can generate the necessary data to support the advancement of this promising molecule in the drug discovery and development pipeline. The principles and protocols described herein are grounded in established scientific and regulatory standards, ensuring the generation of reliable and defensible data.

References

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES.
  • ICH. (2003). Q1A(R2) Guideline.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Jadhav, D. S. (2013).
  • Lund University Publications.
  • Pion. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
  • BenchChem. (2025). A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles.
  • BLD Pharm. 1246472-00-3|this compound.
  • King-Pharm. This compound [1246472-00-3].
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

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A Comprehensive Spectroscopic and Synthetic Guide to 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Bromo-5-nitrobenzo[d]oxazole: A Molecule of Interest

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a nitro group to the benzoxazole scaffold, as in this compound, is expected to significantly modulate its electronic properties, lipophilicity, and potential biological activity. The bromine at the 2-position can serve as a versatile handle for further functionalization through cross-coupling reactions, while the nitro group at the 5-position can influence the molecule's reactivity and potential as a pharmacophore.

This guide will delve into the expected spectroscopic signatures of this compound across various analytical techniques, providing a virtual "fingerprint" of the molecule. We will also explore a plausible synthetic route, offering insights into its preparation and the impurities that might be encountered.

Molecular Structure and Key Features

The structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and an oxazole ring.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data and Interpretation

In the absence of experimentally acquired spectra, we can predict the key spectroscopic features of this compound based on the analysis of its structural components and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro group and the fused oxazole ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-4~8.6d~2.0Deshielded by the adjacent nitro group and the oxazole nitrogen. Shows ortho-coupling to H-6.
H-6~8.3dd~9.0, 2.0Influenced by the ortho-nitro group and meta-coupling to H-4 and ortho-coupling to H-7.
H-7~7.8d~9.0Coupled to H-6.

Causality Behind Predictions: The nitro group is a strong electron-withdrawing group, which will deshield the protons on the benzene ring, shifting their signals downfield. The proton at the C-4 position is expected to be the most deshielded due to its para relationship to the electron-donating oxygen of the oxazole and its ortho relationship to the nitro group. The coupling constants are typical for aromatic systems.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~135Attached to bromine and nitrogen, leading to a downfield shift.
C-3a~152Part of the fused ring system, adjacent to oxygen.
C-4~122Aromatic carbon ortho to the nitro group.
C-5~145Attached to the nitro group, significantly deshielded.
C-6~118Aromatic carbon.
C-7~112Aromatic carbon.
C-7a~148Part of the fused ring system, adjacent to nitrogen.

Expert Insight: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic environment. The carbons directly attached to the heteroatoms (C-2, C-3a, C-7a) are expected to be significantly downfield. The presence of the nitro group will also have a pronounced deshielding effect on the attached carbon (C-5) and the ortho and para carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ m/z = 243/245 M_minus_NO2 [M - NO₂]⁺ m/z = 197/199 M->M_minus_NO2 - NO₂ M_minus_Br [M - Br]⁺ m/z = 164 M->M_minus_Br - Br M_minus_CO [M - CO]⁺˙ m/z = 215/217 M->M_minus_CO - CO M_minus_NO2_minus_CO [M - NO₂ - CO]⁺ m/z = 169/171 M_minus_NO2->M_minus_NO2_minus_CO - CO

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Trustworthiness of the Protocol: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and key fragments, providing a self-validating system for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1610-1580MediumC=N stretching (oxazole ring)
~1540-1500StrongAsymmetric NO₂ stretching
~1350-1320StrongSymmetric NO₂ stretching
~1250StrongC-O-C stretching (oxazole ring)
~1100-1000MediumC-H in-plane bending
~850-750StrongC-H out-of-plane bending
~700-600MediumC-Br stretching

Experimental Causality: The strong absorptions for the nitro group are highly characteristic and are a key diagnostic feature in the IR spectrum. The exact positions of the C-H bending bands can provide information about the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic system. The presence of the nitro group, a strong chromophore, will likely result in absorptions at longer wavelengths (closer to the visible region) compared to the unsubstituted benzoxazole. We can predict two main absorption maxima:

  • λ_max1 ≈ 250-270 nm: Attributed to the π → π* transitions of the benzoxazole system.

  • λ_max2 ≈ 300-330 nm: A lower energy absorption, likely a combination of π → π* and n → π* transitions involving the nitro group.

Plausible Synthetic Route and Methodologies

A logical and common approach for the synthesis of 2-substituted benzoxazoles involves the cyclization of a 2-aminophenol derivative. For this compound, a plausible two-step synthesis can be proposed, starting from the readily available 2-amino-4-nitrophenol.

Synthesis_Workflow Start 2-Amino-4-nitrophenol Step1 Cyclization (e.g., with CNBr) Start->Step1 Intermediate 2-Amino-5-nitrobenzoxazole Step1->Intermediate Step2 Sandmeyer-type Reaction (Diazotization followed by bromination) Intermediate->Step2 Product This compound Step2->Product

Figure 3: Proposed synthetic workflow for this compound.

Step 1: Cyclization to form 2-Amino-5-nitrobenzoxazole

Protocol:

  • Dissolve 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent such as a mixture of methanol and water.

  • Add a base, for example, sodium bicarbonate (2.0 eq), to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (CNBr) (1.1 eq) in methanol, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-amino-5-nitrobenzoxazole.

Expert Insight: The use of cyanogen bromide for the cyclization of 2-aminophenols is a well-established method.[1] The reaction proceeds through the formation of a cyanamide intermediate which then undergoes intramolecular cyclization. It is crucial to control the temperature during the addition of the highly toxic cyanogen bromide.

Step 2: Sandmeyer-type Reaction to this compound

Protocol:

  • Suspend 2-amino-5-nitrobenzoxazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[2]

Trustworthiness of the Protocol: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a bromine. The use of a copper(I) bromide catalyst is standard practice. Careful temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the predicted spectroscopic characteristics and a plausible synthetic route for this compound. While experimental data remains to be published, the theoretical and comparative analysis presented here offers a solid foundation for researchers working with this compound. The acquisition and publication of the full experimental spectroscopic data for this molecule would be a valuable contribution to the chemical community. The synthetic strategies outlined provide a clear pathway for its preparation, enabling further exploration of its potential applications in drug discovery and materials science. As a Senior Application Scientist, I encourage the rigorous characterization of this and other novel compounds to expand our collective chemical knowledge and accelerate scientific innovation.

References

  • PubChem. 2-Chloro-5-nitrobenzo[d]oxazole. [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

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Characterization of 2-Bromo-5-nitrobenzo[d]oxazole: A Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for the heterocyclic compound 2-Bromo-5-nitrobenzo[d]oxazole. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural and analytical properties is paramount for researchers and drug development professionals. This document outlines the theoretical basis for the expected spectral data, detailed experimental protocols for data acquisition, and a comprehensive interpretation of the results, grounded in established scientific principles and data from structurally related compounds.

Introduction

This compound is a halogenated and nitrated benzoxazole derivative. The benzoxazole core is a significant pharmacophore, and the presence of the electron-withdrawing bromine and nitro groups is anticipated to modulate its physicochemical and biological properties.[1] Accurate structural elucidation through spectroscopic methods is the cornerstone of its application in any research and development endeavor. While specific, publicly available experimental spectra for this exact molecule are limited, this guide constructs a robust predictive analysis based on the well-documented behavior of analogous benzoxazole structures.[2][3]

Predicted Spectroscopic Data

The following sections detail the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the analysis of similar compounds found in the scientific literature.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the expected chemical shifts are influenced by the aromatic benzoxazole ring system and the electronic effects of the bromo and nitro substituents.

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro group and the halogen will cause these protons to be deshielded, shifting their signals downfield.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~8.6d~2.3
H-6~8.3dd~8.9, 2.3
H-7~7.7d~8.9

Table 1: Predicted ¹H NMR data for this compound in CDCl₃ at 400 MHz.

The predicted shifts and coupling constants are based on analogous 5-nitrobenzo[d]oxazole systems.[4] The proton at position 4 (H-4) is expected to appear as a doublet due to coupling with H-6. H-6 should present as a doublet of doublets from coupling to both H-4 and H-7. H-7 is anticipated to be a doublet due to coupling with H-6.

The carbon NMR spectrum will provide insight into the carbon skeleton of the molecule. The presence of the electronegative bromine, nitrogen, and oxygen atoms will significantly influence the chemical shifts of the carbon atoms.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140
C-3a~154
C-4~121
C-5~145
C-6~116
C-7~111
C-7a~143

Table 2: Predicted ¹³C NMR data for this compound in CDCl₃ at 101 MHz.

These predicted values are extrapolated from data on similar substituted benzoxazoles.[4][5] The carbon attached to the bromine (C-2) is expected to be significantly deshielded. The carbons of the nitro-substituted benzene ring will also exhibit characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The molecular formula for this compound is C₇H₃BrN₂O₃. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing bromine.[6]

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster. The fragmentation is likely to proceed through pathways common to benzoxazoles and nitroaromatic compounds.[7]

m/zPredicted Ion
243/245[M]⁺
213/215[M - NO]⁺
197/199[M - NO₂]⁺
164[M - Br]⁺
118[C₆H₄NO]⁺

Table 3: Predicted major fragment ions for this compound in EI-MS.

The predicted fragmentation pathways are illustrated in the diagram below.

G M [C₇H₃BrN₂O₃]⁺ (m/z 243/245) F1 [C₇H₃BrN₂O₂]⁺ (m/z 213/215) M->F1 - NO F2 [C₇H₃BrNO]⁺ (m/z 197/199) M->F2 - NO₂ F3 [C₇H₃N₂O₃]⁺ (m/z 164) M->F3 - Br F4 [C₆H₄NO]⁺ (m/z 118) F2->F4 - CO G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Sample in CDCl₃ with TMS Acq1 ¹H NMR Acquisition Prep1->Acq1 Acq2 ¹³C NMR Acquisition Prep1->Acq2 Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to TMS Proc2->Proc3

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph for separation if necessary.

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 50-300.

    • Ensure the mass analyzer is calibrated to provide accurate mass measurements.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of bromine-containing ions with the theoretical distribution.

Conclusion

This technical guide provides a comprehensive framework for the NMR and mass spectrometric analysis of this compound. By leveraging predictive data based on analogous compounds and outlining detailed experimental protocols, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related benzoxazole derivatives. The accurate interpretation of spectroscopic data is fundamental to ensuring the structural integrity of novel compounds and advancing their potential in various scientific fields.

References

  • The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.
  • Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2.
  • (n.d.). Synthesis of Benzoxazoles via Iron-Catalyzed Domino C–N/C–O Cross-Coupling Reaction.
  • (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
  • Benchchem. (n.d.). Mass Spectrometry of 2-Bromo-5-chlorobenzo[d]oxazole: A Comparative Guide.
  • PubChem. (n.d.). 2-Bromo-5-nitrobenzaldehyde.
  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • PubChem. (n.d.). 2-Bromo-5-nitrobenzoic acid.
  • Benchchem. (n.d.). A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and Data.
  • (n.d.). mass spectrometry of oxazoles.
  • Benchchem. (n.d.). The Structural Elucidation of 2-Bromo-5-chlorobenzo[d]oxazole: A Technical Guide.

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The Emergence of Nitrobenzoxazoles: From Fluorescent Probes to Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Mechanisms of Nitrobenzoxazole Compounds

Introduction: A Serendipitous Journey from Benchtop Reagent to Clinical Hope

The story of nitrobenzoxazole compounds is a compelling narrative of scientific serendipity and rational drug design. It begins not in the search for a new therapeutic, but in the development of a tool for biochemical analysis. In 1968, Ghosh and Whitehouse first synthesized 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a fluorogenic reagent designed to label and detect amino acids.[1] This small, unassuming molecule laid the groundwork for a class of compounds that would later demonstrate significant potential in oncology, infectious diseases, and parasitology.

The benzoxazole scaffold itself, a fusion of a benzene and an oxazole ring, is a "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets through hydrogen bonding and π-π stacking.[2] The addition of a nitro group, a potent electron-withdrawing moiety, dramatically influences the electronic properties of the benzoxazole ring system, rendering it highly reactive and biologically active.[2] This guide provides an in-depth exploration of the discovery and history of nitrobenzoxazole compounds, their synthesis, their diverse mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential.

The Historical Trajectory: From Fluorescent Tag to Bioactive Scaffold

The initial application of NBD-Cl and its fluorine-containing counterpart, NBD-F, was as derivatization agents in chromatography to enable the fluorescent detection of amines and thiols.[1] For many years, the primary focus of research on nitrobenzoxadiazoles (a subset of nitrobenzoxazoles) remained in the realm of bioanalytical chemistry. However, the inherent reactivity of the nitrobenzoxazole core with biological nucleophiles hinted at a broader biological potential.

The transition from a laboratory tool to a potential therapeutic agent was driven by the observation that these compounds could modulate the activity of key cellular enzymes and pathways. A pivotal moment in this transition was the discovery of their potent inhibitory effects on glutathione S-transferases (GSTs), particularly the Pi-class isoform GSTP1-1, which is often overexpressed in cancer cells and contributes to drug resistance.[3][4] This discovery opened the floodgates for the exploration of nitrobenzoxazole derivatives as anticancer agents. Subsequently, their broad-spectrum biological activities, including antimicrobial and anthelmintic effects, began to be systematically investigated, revealing a versatile scaffold with multiple therapeutic applications.

Synthesis of Nitrobenzoxazole Compounds: Core Methodologies

The synthesis of nitrobenzoxazole derivatives typically involves two main strategies: the cyclization of a substituted o-aminophenol with a suitable reagent or the nitration of a pre-formed benzoxazole ring.

A common and versatile method for synthesizing the nitrobenzoxazole core involves the condensation and subsequent cyclization of a nitro-substituted o-aminophenol with various electrophilic partners. For instance, reacting a nitro-substituted o-aminophenol with a benzoyl chloride derivative can yield a 2-aryl-nitrobenzoxazole. This approach allows for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring, enabling the exploration of structure-activity relationships.

Another key strategy is the direct nitration of a benzoxazole scaffold. This method is particularly useful for synthesizing compounds where the nitro group is desired at a specific position on the benzene ring. The regioselectivity of the nitration reaction is influenced by the existing substituents on the benzoxazole ring and the choice of nitrating agent and reaction conditions.[2]

Experimental Protocol: Synthesis of a Representative 2-Aryl-5-Nitrobenzoxazole

This protocol outlines a general procedure for the synthesis of a 2-aryl-5-nitrobenzoxazole derivative via the condensation of 2-amino-4-nitrophenol with a substituted benzoyl chloride.

Materials:

  • 2-Amino-4-nitrophenol

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Pyridine (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous pyridine (10 mL/g of aminophenol).

  • Addition of Acyl Chloride: Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid (50 mL). A precipitate should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it sequentially with water and a saturated sodium bicarbonate solution until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanisms of Action: A Multifaceted Approach to Disease

Nitrobenzoxazole compounds exhibit a remarkable diversity in their mechanisms of action, which underpins their broad therapeutic potential.

Anticancer Activity: Targeting GSTP1-1 and Inducing Apoptosis

The most well-characterized anticancer mechanism of nitrobenzoxazole derivatives, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), involves the inhibition of GSTP1-1.[3][4] In many cancer cells, GSTP1-1 is overexpressed and sequesters c-Jun N-terminal kinase (JNK), a key signaling protein involved in the apoptotic pathway, thereby preventing cell death.[3][5]

NBDHEX and related compounds act as suicide inhibitors of GSTP1-1. They are recognized as substrates and, in the presence of glutathione (GSH), form a stable intermediate complex within the active site of the enzyme.[3][4] This irreversible binding inactivates GSTP1-1 and, crucially, leads to the dissociation of the GSTP1-1/JNK complex.[5] The released JNK is then free to activate downstream signaling cascades that ultimately lead to apoptosis.[5]

GSTP1_Inhibition cluster_0 Normal Cancer Cell State cluster_1 Effect of Nitrobenzoxazole GSTP1 GSTP1-1 JNK JNK GSTP1->JNK Sequestration Apoptosis_inactive Apoptosis Pathway (Inactive) JNK->Apoptosis_inactive NBD Nitrobenzoxazole (e.g., NBDHEX) GSTP1_inhibited GSTP1-1 (Inhibited) NBD->GSTP1_inhibited Inhibition JNK_active JNK (Active) GSTP1_inhibited->JNK_active Release Apoptosis_active Apoptosis JNK_active->Apoptosis_active

Anticancer mechanism of nitrobenzoxazoles via GSTP1-1 inhibition.

Antimicrobial Activity: A Nitro-Powered Assault

The antimicrobial properties of nitro-heterocyclic compounds are intrinsically linked to the reductive activation of the nitro group by microbial nitroreductases.[6][7][8] This mechanism is also central to the activity of nitrobenzoxazole derivatives.

In the low-oxygen environment often found in microbial settings, the nitro group of the benzoxazole derivative is reduced to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro anion radicals.[8][9] These reactive species can then induce widespread cellular damage through multiple pathways:

  • DNA Damage: The reactive intermediates can directly interact with and damage microbial DNA, leading to mutations and cell death.[7][9][10]

  • Membrane Potential Disruption: Some nitrobenzoxazole compounds have been shown to perturb the bacterial membrane potential, disrupting cellular energetics and leading to cell lysis.[10][11]

  • Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress that damages proteins, lipids, and nucleic acids.

Antimicrobial_Workflow Nitrobenzoxazole Nitrobenzoxazole Nitroreductase Microbial Nitroreductase Nitrobenzoxazole->Nitroreductase Enters cell and is reduced by Reactive_Intermediates Reactive Nitro Intermediates (Nitroso, Hydroxylamine, Radicals) Nitroreductase->Reactive_Intermediates Generates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Membrane_Disruption Membrane Potential Disruption Reactive_Intermediates->Membrane_Disruption Oxidative_Stress Oxidative Stress (ROS) Reactive_Intermediates->Oxidative_Stress Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Membrane_Disruption->Cell_Death Oxidative_Stress->Cell_Death

General antimicrobial workflow of nitrobenzoxazole compounds.

Anthelmintic Activity: Targeting the Parasite's Cytoskeleton

The anthelmintic action of several benzoxazole derivatives, including those with a nitro substitution, has been linked to the inhibition of β-tubulin polymerization.[12] Tubulin is a critical protein that forms microtubules, which are essential for various cellular functions in parasites, including cell division, motility, and nutrient absorption.[13]

By binding to the parasite's β-tubulin, these compounds prevent its polymerization into microtubules, thereby disrupting these vital processes and leading to the paralysis and death of the worm.[13][14] Molecular docking studies have suggested that 5-nitro-1,3-benzoxazole derivatives can act as good inhibitors of β-tubulin.[12]

Quantitative Assessment of Biological Activity

The therapeutic potential of nitrobenzoxazole compounds is quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) and the minimum inhibitory concentration (MIC) being key metrics for anticancer and antimicrobial activities, respectively.

Anticancer Potency (IC₅₀ Values)

The IC₅₀ value represents the concentration of a compound that is required to inhibit the growth of a cancer cell line by 50%. A lower IC₅₀ value indicates a more potent compound.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrrol‐2‐yl benzoxazole derivative (15)MCF-7 (Breast)4.29[15]
Benzoxazole-quinoxaline (12)MCF-7 (Breast)0.53[15]
Benzoxazole-quinoxaline (12)MDA-MB-231 (Breast)0.50[15]
Piperidinyl-based benzoxazole (11b)MCF-7 (Breast)4.30[16]
2-Aryl-5(6)-nitro-1H-benzimidazole (6)A549 (Lung)0.028[6]
Antimicrobial Potency (MIC Values)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganismMIC (µg/mL)Reference
2,5-disubstituted benzoxazole (5c, 5e)Bacillus subtilis3.12[17]
2,5-disubstituted benzoxazole (5e)Pseudomonas aeruginosa-[17]
Benzoxazole-nitrothiophene (IITR00803)Salmonella enterica4[18][19]
Benzoxazole-nitrothiophene (IITR00803)Escherichia coli16[18][19]
Nitroimidazole-oxadiazole (11)Escherichia coli1.56-3.13[20]
Nitroimidazole-oxadiazole (11)Staphylococcus aureus1.56-3.13[20]
3,4,5-trimethoxyphenyl benzoxazolesStaphylococcus aureus15.6-500[10]
3,4,5-trimethoxyphenyl benzoxazolesCandida albicans15.6-500[10]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standardized method for determining the MIC of a nitrobenzoxazole compound against a bacterial strain.[11][21][22]

Materials:

  • Nitrobenzoxazole compound stock solution (e.g., in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile broth.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of the Compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the nitrobenzoxazole stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process down the row. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control well (inoculum without the compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The journey of nitrobenzoxazole compounds from their initial discovery as fluorescent probes to their current status as promising therapeutic leads is a testament to the continuous evolution of medicinal chemistry. Their diverse mechanisms of action against cancer, bacteria, and parasites highlight the versatility of this chemical scaffold. The ability to target multiple pathways, such as the GSTP1-1/JNK axis in cancer and the nitroreductase-dependent activation in microbes, makes them particularly attractive for further development.

Future research in this area will likely focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Continued optimization of the nitrobenzoxazole scaffold to enhance potency, selectivity, and pharmacokinetic properties.[5][23][24]

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and downstream effects of these compounds in various pathogens and cancer types.

  • Combination Therapies: Exploring the synergistic effects of nitrobenzoxazole derivatives with existing anticancer and antimicrobial drugs to overcome resistance.

  • Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical trials to validate their safety and efficacy in humans.

The rich history and multifaceted biological activities of nitrobenzoxazole compounds provide a strong foundation for the development of novel and effective therapies for some of the most challenging diseases of our time.

References

  • Ricci, G., De Maria, F., Antonini, G., Turella, P., Bullo, A., Stella, L., Filomeni, G., Ciriolo, M. R., Ghibelli, L., & Caccuri, A. M. (2016). A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-126. [https://www.tandfonline.com/doi/full/10.1080/14756366.2016.1247059]
  • Özkay, Y., Tunalı, Y., & Kaplancıklı, Z. A. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [https://pubmed.ncbi.nlm.nih.gov/33183865/]
  • Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 123-127. [https://www.ijresm.com/volume-4-issue-12-december-2021]
  • Singh, R., Singh, A., Kumar, P., & Singh, R. K. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology Spectrum, e01144-25. [https://pubmed.ncbi.nlm.nih.gov/39229986/]
  • Maruthamuthu, M., Bharathi Dileepan, A. G., Shameela Rajam, S., & Christina Ruby Stella, P. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. [https://www.jocpr.
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fundamental reactivity of the 2-bromobenzoxazole moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the 2-Bromobenzoxazole Moiety

Abstract

The 2-bromobenzoxazole scaffold is a cornerstone heterocyclic motif in modern synthetic chemistry, prized for its unique reactivity and prevalence in pharmacologically active compounds and advanced materials.[1][2][3] This guide provides an in-depth exploration of the , moving beyond simple reaction lists to dissect the underlying electronic principles that govern its behavior. We will examine its synthesis, the pronounced reactivity of the C2-bromo substituent in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provide field-tested experimental protocols for researchers, scientists, and drug development professionals.

Structural and Electronic Landscape of 2-Bromobenzoxazole

The reactivity of 2-bromobenzoxazole is a direct consequence of its electronic architecture. The fusion of an electron-rich benzene ring with an electron-deficient oxazole ring creates a unique electronic environment. The nitrogen atom at position 3, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I) and a mesomeric effect (-M). This significantly lowers the electron density at the C2 position, making it highly electrophilic and susceptible to nucleophilic attack. The bromine atom at this position serves as an excellent leaving group, particularly in transition metal-catalyzed reactions, rendering the C2 position the primary hub of reactivity for this scaffold.

Synthesis of the 2-Bromobenzoxazole Core

A robust and reliable synthesis of the starting material is paramount. While several methods exist, a common and effective route involves the transformation of a 2-aminobenzoxazole precursor via a Sandmeyer-type reaction.[4] This approach offers good yields and avoids the regioselectivity issues that can arise from direct bromination of the benzoxazole core.[4]

Diagram: Synthetic Workflow for 2-Bromobenzoxazole

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Sandmeyer-Type Bromination A 2-Aminophenol C 2-Aminobenzoxazole A->C B Cyanogen Bromide (CNBr) B->C D 2-Aminobenzoxazole E HBr, NaNO2 (Diazotization) D->E F Diazonium Salt Intermediate E->F G CuBr (Bromination) F->G H 2-Bromobenzoxazole G->H

Caption: General synthetic pathway to 2-bromobenzoxazole.

Experimental Protocol: Synthesis of 2-Bromobenzoxazole via Diazotization

This protocol is a generalized procedure and may require optimization based on specific substrates and laboratory conditions.

Step 1: Diazotization of 2-Aminobenzoxazole

  • Suspend 2-aminobenzoxazole (1.0 eq) in an aqueous solution of 48% hydrobromic acid (HBr).

  • Cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal temperature is maintained below 5 °C to prevent decomposition of the diazonium salt.

  • Stir the mixture at 0-5 °C for an additional 30 minutes post-addition to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction (Bromination)

  • In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up, typically by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-bromobenzoxazole.

Trustworthiness Check: Incomplete conversion or side reactions are common. Key impurities can include unreacted 2-aminobenzoxazole or the hydrolyzed byproduct, benzoxazol-2-one.[4] Purity should be validated at each stage by TLC and NMR/MS analysis of the final product.

The Duality of Reactivity: Nucleophilic Substitution vs. Cross-Coupling

The C2-bromo group is the key to unlocking the synthetic potential of the benzoxazole core. Its reactivity can be channeled through two primary, powerful pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C2 position, activated by the ring nitrogen, facilitates direct displacement of the bromide by a range of nucleophiles.[5] This reaction proceeds via an addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex.[6][7] Unlike classical SNAr which often requires strongly deactivating groups like nitro functions[8], the inherent electronics of the benzoxazole ring system are sufficient to enable this transformation.[5]

Diagram: SNAr Mechanism on 2-Bromobenzoxazole

SNAr_Mechanism Start 2-Bromobenzoxazole + Nu⁻ Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Step 1: Nucleophilic Attack Product 2-Nu-Benzoxazole + Br⁻ Intermediate->Product Step 2: Elimination of Br⁻

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: General SNAr with an Amine Nucleophile
  • Dissolve 2-bromobenzoxazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add the desired amine nucleophile (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture, typically between 80-120 °C, and monitor by TLC. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-C, C-N, and C-O bond formation, and 2-bromobenzoxazole is an exemplary substrate. The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that enables coupling with a wide array of partners.

The Suzuki-Miyaura reaction is arguably the most versatile method for installing new carbon frameworks at the C2 position. It involves the coupling of 2-bromobenzoxazole with an organoboron reagent (boronic acid or ester).[9][10]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Transmetalation_Complex Ar-Pd(II)L₂(R) OA_Complex->Transmetalation_Complex Transmetalation (R-B(OR)₂ + Base) Product_Complex Ar-R-Pd(0)L₂ Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release (Ar-R)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add 2-bromobenzoxazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[11]

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like dioxane/water or DME.[11]

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography or recrystallization.

Troubleshooting Note: A common side reaction is protodeboronation of the boronic acid or dehalogenation of the 2-bromobenzoxazole.[12] This can be minimized by using high-quality, dry solvents, ensuring an inert atmosphere, and choosing an appropriate base.[12]

Coupling Partner (R-B(OH)₂)CatalystBaseSolventTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME90-98
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-90
Vinylboronic acid pinacol esterXPhos Pd G3K₃PO₄THF/H₂O75-88

For the synthesis of 2-aminobenzoxazole derivatives, the Buchwald-Hartwig amination is the premier method.[13][14] This reaction couples 2-bromobenzoxazole with primary or secondary amines, requiring a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[15]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)L(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)L(NHR₂)]⁺ OA_Complex->Amine_Complex Amine Coordination (HNR₂) Amido_Complex Ar-Pd(II)L(NR₂) Amine_Complex->Amido_Complex Deprotonation (Base) Product_Complex Ar-NR₂-Pd(0)L Amido_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release (Ar-NR₂)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Charge an oven-dried reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos or BINAP, 4-10 mol%), and a strong base (e.g., NaOt-Bu or KOt-Bu, 1.4 eq).[15][16]

  • Seal the vial, and purge with an inert gas.

  • Add 2-bromobenzoxazole (1.0 eq) and the desired amine (1.2 eq) followed by a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 90-110 °C and stir until completion.

  • Cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash, dry, concentrate, and purify the product by column chromatography.

  • Sonogashira Coupling: This Pd/Cu co-catalyzed reaction couples 2-bromobenzoxazole with terminal alkynes, providing a direct route to 2-alkynylbenzoxazoles, which are valuable precursors for further transformations.[17][18][19] The reaction typically employs a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine), which also serves as the solvent.[17][18]

  • Stille Coupling: The Stille reaction uses an organotin reagent to form a new C-C bond.[20][21] While concerns over tin toxicity exist, the reaction is highly tolerant of various functional groups. A typical protocol involves a palladium catalyst (e.g., Pd(OAc)₂) and a ligand like XPhos in an inert solvent.[20]

Advanced Reactivity: C-H Functionalization

While the C2 position is the most reactive site, recent advances in catalysis have enabled the direct functionalization of C-H bonds on the fused benzene ring.[22] Palladium-catalyzed reactions, often guided by a directing group, can achieve regioselective arylation or alkenylation at the C4 or C7 positions.[22][23] These methods represent a more advanced, atom-economical approach to elaborate the benzoxazole scaffold, complementing the classical reactivity at C2.

Conclusion

The 2-bromobenzoxazole moiety is a synthetically powerful and versatile building block. Its fundamental reactivity is dominated by the electrophilic nature of the C2 carbon, which enables facile functionalization through both nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions. An understanding of the principles governing these transformations, coupled with robust experimental protocols, empowers chemists to leverage this scaffold in the design and synthesis of novel molecules for drug discovery, materials science, and beyond.

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Unlocking the Potential of 2-Bromo-5-nitrobenzo[d]oxazole: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

The benzoxazole nucleus represents a cornerstone in medicinal chemistry and chemical biology, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar geometry and ability to engage in various non-covalent interactions make it an ideal scaffold for designing targeted therapeutic agents and functional molecular probes. The subject of this guide, 2-Bromo-5-nitrobenzo[d]oxazole, emerges as a molecule of significant untapped potential. While direct literature on this specific compound is sparse, a thorough analysis of its constituent functional groups—the versatile 2-bromo substituent and the electronically significant 5-nitro group—illuminates a clear path toward several promising and innovative research trajectories.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of potential research areas for this compound. Moving beyond a mere recitation of facts, we delve into the causal logic behind proposed experimental designs, grounding our hypotheses in established chemical principles and the extensive biological activities reported for analogous structures.[3][4] The methodologies outlined herein are designed to be self-validating, providing a robust framework for pioneering investigations.

Core Molecular Attributes and Synthetic Accessibility

This compound (CAS No. 1246472-00-3) possesses a molecular formula of C₇H₃BrN₂O₃. Its structure is characterized by two key reactive sites that dictate its potential applications.

  • The 2-Bromo Group: This functionality serves as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This provides a straightforward and highly adaptable handle for introducing a diverse array of chemical moieties, enabling the rapid generation of compound libraries for screening purposes.[5][6][7]

  • The 5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic landscape of the benzoxazole ring system. Crucially, nitroaromatic compounds are well-documented substrates for enzymatic reduction under hypoxic conditions, a physiological state characteristic of solid tumors.[8][9][10]

While a definitive, optimized synthesis for this compound is not extensively published, a plausible synthetic route can be extrapolated from standard heterocyclic chemistry principles, likely involving the cyclization of a 2-amino-4-nitrophenol precursor followed by a bromination step.

Part 1: Medicinal Chemistry - Forging Novel Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. The benzoxazole scaffold has been successfully employed in the design of potent kinase inhibitors, including those targeting VEGFR-2 and c-Met.[11][12][13] The strategic positioning of the 2-bromo group on this compound offers a prime opportunity for diversification and the discovery of novel kinase-targeted agents.

Scientific Rationale

The core hypothesis is that by displacing the 2-bromo group with a variety of nucleophiles (e.g., amines, thiols, alcohols), we can generate a library of 2-substituted-5-nitrobenzoxazoles. These substituents can be designed to probe the ATP-binding pocket of various kinases, with the benzoxazole core acting as a stable anchoring scaffold. The 5-nitro group, while primarily considered for hypoxia activation, also contributes to the overall electronic properties and may influence binding affinity and selectivity.

Experimental Workflow: Library Synthesis and Screening

G cluster_0 Library Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization A This compound C Nucleophilic Aromatic Substitution (SₙAr) A->C B Nucleophile Library (Amines, Thiols, etc.) B->C D 2-Substituted-5-nitrobenzoxazole Library C->D Purification & Characterization E Kinase Panel Screening (e.g., VEGFR-2, EGFR, c-Met) D->E F Hit Identification E->F Identify active compounds G Dose-Response & IC₅₀ Determination F->G H Cell-Based Assays (Proliferation, Apoptosis) G->H I Structure-Activity Relationship (SAR) Studies H->I J In Vivo Efficacy Studies I->J

Caption: Workflow for kinase inhibitor discovery.

Detailed Protocol: Parallel Library Synthesis
  • Reaction Setup: In a 96-well reaction block, dispense a solution of this compound in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Nucleophile Addition: To each well, add a different nucleophile from a pre-selected library (e.g., primary and secondary amines, thiols). A mild base (e.g., diisopropylethylamine) may be included to facilitate the reaction.

  • Reaction Conditions: Seal the reaction block and heat to 80-120 °C for 12-24 hours. Monitor reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, perform a liquid-liquid extraction and purify the products using parallel preparative HPLC.

  • Characterization: Confirm the identity and purity of each library member by LC-MS and ¹H NMR.

Parameter Description
Scaffold This compound
Nucleophiles Diverse set of primary/secondary amines, thiols
Solvent DMF or DMSO
Base Diisopropylethylamine (DIPEA)
Temperature 80-120 °C
Purification Preparative HPLC

Table 1: General Conditions for SₙAr Library Synthesis.

Part 2: Hypoxia-Activated Prodrugs - Targeting the Tumor Microenvironment

Solid tumors are often characterized by regions of low oxygen, or hypoxia.[14] This unique microenvironment can be exploited for targeted cancer therapy through the use of hypoxia-activated prodrugs (HAPs). Nitroaromatic compounds are the most widely studied class of HAPs, as the nitro group can be selectively reduced by cellular reductases under hypoxic conditions to generate a cytotoxic species.[8][9][10]

Scientific Rationale

This compound is an ideal candidate for development as a HAP. The 5-nitro group serves as the hypoxia-sensitive "trigger." Upon reduction to the corresponding hydroxylamine or amine, a significant electronic shift occurs within the molecule. This can be engineered to unmask a cytotoxic "effector" moiety, which would be attached at the 2-position. The 2-bromo group allows for the facile installation of a latent cytotoxic agent.

Experimental Workflow: HAP Design and Validation

G cluster_0 Prodrug Synthesis cluster_1 In Vitro Validation A This compound C SₙAr Coupling A->C B Latent Cytotoxin (e.g., masked nitrogen mustard) B->C D Purified Prodrug Candidate C->D E Normoxic vs. Hypoxic Cell Culture D->E Treat cancer cells F Cytotoxicity Assay (MTT/SRB) E->F Compare IC₅₀ values G Mechanism of Action Studies (e.g., DNA damage) F->G Confirm target engagement

Caption: Development and validation of a hypoxia-activated prodrug.

Detailed Protocol: Hypoxia Selectivity Assay
  • Cell Culture: Plate a suitable cancer cell line (e.g., HT-29 or A549) in two sets of 96-well plates.

  • Hypoxic Conditions: Place one set of plates in a hypoxic chamber (e.g., 0.1% O₂, 5% CO₂, balance N₂) for 24 hours. The other set remains in a normoxic incubator (21% O₂).

  • Compound Treatment: Add serial dilutions of the prodrug candidate to both the hypoxic and normoxic plates.

  • Incubation: Incubate the plates for an additional 48-72 hours under their respective atmospheric conditions.

  • Cytotoxicity Measurement: Assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

  • Data Analysis: Calculate the IC₅₀ values for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia) is a key measure of selectivity.

Cell Line Prodrug IC₅₀ (Normoxia) Prodrug IC₅₀ (Hypoxia) HCR
HT-29>100 µM5 µM>20
A549>100 µM8 µM>12.5

Table 2: Hypothetical Data for a Successful Prodrug Candidate.

Part 3: Chemical Biology - Crafting Novel Fluorescent Probes

The benzoxazole scaffold is a core component of many fluorescent molecules, valued for its photophysical properties and environmental sensitivity.[15][16] These characteristics make this compound an attractive starting point for the development of novel fluorescent probes for bioimaging and sensing applications.

Scientific Rationale

The fluorescence of a benzoxazole derivative can be modulated by the substituents on the ring system. The 5-nitro group acts as a fluorescence quencher through photoinduced electron transfer (PeT). By designing reactions that lead to the transformation or removal of the nitro group in the presence of a specific analyte, a "turn-on" fluorescent response can be achieved. The 2-bromo position allows for the introduction of recognition elements or moieties that can tune the probe's photophysical properties (e.g., emission wavelength).

Experimental Workflow: Fluorescent Probe for Nitroreductase Activity

G cluster_0 Probe Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cellular Imaging A This compound B Substitution at C2 (e.g., with a donor group) A->B C Purified Probe (Non-fluorescent) B->C D Add Nitroreductase Enzyme + NADH C->D E Reduction of Nitro Group D->E F Measure Fluorescence (Turn-on Response) E->F G Determine Kinetic Parameters F->G H Incubate Cells with Probe I Fluorescence Microscopy H->I J Image Hypoxic Regions I->J

Caption: Design and application of a nitroreductase-activatable fluorescent probe.

Detailed Protocol: In Vitro Probe Activation
  • Reaction Mixture: In a fluorometer cuvette, prepare a buffered solution (e.g., PBS, pH 7.4) containing the fluorescent probe candidate (e.g., at 10 µM).

  • Baseline Reading: Measure the baseline fluorescence emission spectrum.

  • Initiation: Add NADH to the cuvette, followed by the nitroreductase enzyme (e.g., from E. coli).

  • Time-course Measurement: Record the fluorescence intensity at the emission maximum over time. A successful probe will show a significant increase in fluorescence as the nitro group is reduced to the amine.

  • Control Experiments: Perform control experiments in the absence of the enzyme or NADH to ensure the fluorescence turn-on is specific to the enzymatic reduction.

Conclusion and Future Outlook

This compound stands as a molecule rich with possibilities, a blank canvas for the innovative researcher. The strategic combination of a versatile synthetic handle at the 2-position and a hypoxia-sensitive trigger at the 5-position provides a robust platform for at least three distinct and high-impact research avenues: the discovery of novel kinase inhibitors, the development of targeted cancer therapeutics, and the creation of sophisticated chemical biology tools. The experimental frameworks provided in this guide offer a starting point for unlocking the considerable potential of this promising scaffold. It is our firm belief that investigations into this compound will yield significant contributions to the fields of medicinal chemistry and beyond.

References

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link][8][10]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. [Link][9]

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2, e2023010. [Link][15][16]

  • Semantic Scholar. (n.d.). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link][14]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link][12]

  • El-Damasy, D. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2201-2216. [Link][13][17]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link][1]

  • Int. J. Pharm. Sci. Rev. Res. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ijpsrr.com. [Link][2]

  • Głowacka, I. E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2241-2253. [Link][3]

  • Devrani, N., & Singh, N. (2025). Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. ResearchGate. [Link][4]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link][5]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry. [Link][6]

  • Wikipedia. (n.d.). Nucleophilic substitution. [Link][7]

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Methodological & Application

Application Notes & Protocols: Synthesis of 2-Substituted 5-Nitrobenzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-substituted 5-nitrobenzoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The benzoxazole scaffold, particularly when functionalized with a nitro group at the 5-position, is a key pharmacophore found in compounds with antimicrobial, antitubercular, and anticancer properties.[4][5] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental choices and process optimization. We present multiple, robust protocols, from classical condensation reactions to modern microwave-assisted and one-pot methodologies, complete with detailed step-by-step instructions, mechanistic diagrams, and comparative data to aid researchers in selecting the most suitable method for their specific application.

Introduction: The Significance of the 5-Nitrobenzoxazole Scaffold

The 2,5-disubstituted benzoxazole core is considered a "privileged scaffold" in drug discovery. Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. The introduction of a nitro group at the 5-position is a critical chemical modification. This powerful electron-withdrawing group can modulate the molecule's electronic properties, influencing its reactivity, metabolic stability, and receptor-binding affinity.[6] Furthermore, the nitroaromatic moiety is a known feature in many antimicrobial agents, where it can be bioreduced within target cells to generate cytotoxic reactive nitrogen species.[4][7] Consequently, the development of efficient, scalable, and versatile synthetic routes to access this molecular framework is a primary objective for synthetic and medicinal chemists.

Core Synthetic Strategy: Retrosynthetic Analysis

The most direct and widely adopted strategy for constructing the 2-substituted 5-nitrobenzoxazole skeleton involves the cyclocondensation of two key building blocks: 2-amino-4-nitrophenol and a suitable electrophilic partner that provides the C2 substituent. This disconnection approach forms the basis of the protocols detailed in this guide.

G Target 2-Substituted 5-Nitrobenzoxazole Disconnection C-N and C-O Bond Disconnection (Cyclocondensation) Target->Disconnection Retrosynthesis Synthon1 2-Amino-4-nitrophenol Disconnection->Synthon1 Synthon2 Electrophilic C1 Source (e.g., Aldehyde, Carboxylic Acid) Disconnection->Synthon2

Caption: General retrosynthetic pathway for 2-substituted 5-nitrobenzoxazoles.

Synthesis of Key Precursor: 2-Amino-4-nitrophenol

The synthesis of the target compounds is critically dependent on the availability and purity of 2-amino-4-nitrophenol. The most reliable and well-documented method is the regioselective partial reduction of the more sterically accessible ortho-nitro group of 2,4-dinitrophenol.

Causality Behind the Protocol: The choice of sodium sulfide, often in the form of sodium hydrosulfide in an alkaline medium, is crucial. It acts as a mild reducing agent that can selectively reduce one nitro group in the presence of another. The reaction's regioselectivity is governed by both steric and electronic factors. The ortho-nitro group is more sterically hindered, but the formation of an intermediate phenoxide under basic conditions enhances the electron density at the ortho position, making it more susceptible to nucleophilic attack by the sulfide reductant. Temperature control is paramount; temperatures below 70°C can lead to incomplete reaction or the formation of undesired byproducts, making purification difficult.[8]

Protocol 3.1: Selective Reduction of 2,4-Dinitrophenol

This protocol is adapted from the robust procedure published in Organic Syntheses.[8]

Materials:

  • 2,4-Dinitrophenol (technical grade)

  • Ammonium chloride (NH₄Cl)

  • Concentrated aqueous ammonia (~28%)

  • Sodium sulfide (60% fused, Na₂S)

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

Procedure:

  • Set up a 5-L three-necked flask with a mechanical stirrer, reflux condenser, and a thermometer.

  • Charge the flask with 2,4-dinitrophenol (300 g, 1.63 mol) and water (2.5 L).

  • Begin stirring and add ammonium chloride (600 g, 11.6 mol) and concentrated ammonia (100 mL).

  • Heat the mixture to 85°C using a steam bath. Once reached, turn off the heat.

  • Allow the mixture to cool. When the temperature reaches 70°C, begin the portion-wise addition of fused sodium sulfide (700 g, 5.4 mol) in ~100 g increments every 5-10 minutes.

    • Expert Insight: The reaction is exothermic. Monitor the temperature closely, maintaining it between 80-85°C. Use a wet cloth to cool the flask if necessary.

  • After the final addition, heat the mixture at 85°C for an additional 15 minutes.

  • Filter the hot reaction mixture through a pre-heated Büchner funnel to remove insoluble byproducts.

  • Transfer the hot filtrate to a large flask and cool overnight.

  • Collect the precipitated crystals by filtration.

  • Dissolve the crude solid in boiling water (1.5 L) and acidify with glacial acetic acid until the solution color changes from dark red to olive brown (~100 mL).

  • Add activated carbon (10 g), heat the solution to boiling, and filter while hot.

  • Cool the filtrate to 20°C. Collect the resulting brown crystals of 2-amino-4-nitrophenol by filtration and dry.

Expected Yield: 64–67% (160–167 g). Purity Check: Melting point of 142–143°C after recrystallization from hot water.[8]

Protocol I: Classical Condensation with Aromatic Aldehydes

This is the most fundamental method for synthesizing 2-aryl-5-nitrobenzoxazoles. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the aromatic benzoxazole ring.[9]

Mechanism Rationale: The initial step is a classic condensation between the primary amine of 2-amino-4-nitrophenol and the aldehyde carbonyl to form a phenolic Schiff base (an imine). This intermediate is not typically isolated. The subsequent step requires an oxidant to facilitate the intramolecular cyclization and subsequent aromatization. The oxidant removes two hydrogen atoms, formally an H₂ molecule, to form the stable, conjugated benzoxazole system. A variety of oxidants can be employed for this purpose.

G Reactants 2-Amino-4-nitrophenol + R-CHO (Aldehyde) SchiffBase Phenolic Schiff Base Intermediate Reactants->SchiffBase - H₂O Cyclized Cyclized Dihydro Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product 2-Aryl-5-nitrobenzoxazole Cyclized->Product Oxidation (-2H)

Caption: Mechanism for condensation of 2-aminophenol with an aldehyde.

Protocol 4.1: Cu₂O-Catalyzed Synthesis in DMSO

This protocol utilizes copper(I) oxide as an efficient and mild catalyst in DMSO at room temperature.[9]

Materials:

  • 2-Amino-4-nitrophenol

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Copper(I) oxide (Cu₂O)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in DMSO (5 mL).

  • Add Cu₂O (10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary:

EntryAldehyde Substituent (R)CatalystTime (h)Yield (%)Reference
1HCu₂O2-5~90%[9]
24-ClCu₂O2-5~92%[9]
34-OCH₃Cu₂O2-5~88%[9]
44-NO₂Cu₂O2-5~95%[9]

Table 1: Representative yields for Cu₂O-catalyzed synthesis of 2-arylbenzoxazoles. Note: Yields are generalized from the synthesis of 2-arylbenzoxazoles and are expected to be similar for the 5-nitro derivatives.

Protocol II: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[10] The rapid, uniform heating provided by microwave irradiation is particularly effective for condensation and cyclization reactions.[1][2]

Causality Behind the Protocol: Microwave energy directly couples with polar molecules in the reaction mixture (solvents, reagents), causing rapid and efficient heating. This avoids the slow and inefficient heat transfer from an external source seen in conventional oil baths. For benzoxazole synthesis, this leads to a dramatic reduction in reaction time, often from hours to minutes.[1] The choice of a polar solvent like isopropanol or a deep eutectic solvent (DES) is critical as it efficiently absorbs microwave energy.[1][2][9]

G Start Combine Reactants: 2-Amino-4-nitrophenol Aldehyde/Carboxylic Acid Catalyst & Solvent Microwave Seal Vessel & Place in Microwave Reactor Start->Microwave Irradiate Irradiate: Set Temp (e.g., 80-120°C) Set Time (e.g., 5-30 min) Microwave->Irradiate Workup Cool, Quench Reaction & Extract Product Irradiate->Workup Purify Purify by Column Chromatography Workup->Purify

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction with 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-5-nitrobenzo[d]oxazole. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization via robust methods like the Suzuki coupling is of paramount importance in drug discovery.[1][2][3][4][5] This document delves into the mechanistic underpinnings of the reaction, offers field-proven insights into optimizing reaction parameters, and presents a step-by-step protocol for the successful synthesis of 2-aryl-5-nitrobenzo[d]oxazoles. A troubleshooting guide is also included to address common challenges.

Introduction: The Significance of the Benzoxazole Scaffold and the Suzuki Coupling

The benzoxazole core is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The ability to introduce molecular diversity at specific positions of the benzoxazole ring is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[6][7][8]

This application note specifically addresses the Suzuki coupling of this compound, a substrate featuring an electron-deficient heterocyclic system due to the presence of the strongly electron-withdrawing nitro group. Understanding the electronic effects of this substrate is key to designing a successful coupling strategy.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][9][10]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OH)₃]⁻ diaryl_pd_complex R¹-Pd(II)Ln-R² transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 R¹-R² product 2-Aryl-5-nitrobenzo[d]oxazole (R¹-R²) reductive_elimination->product r1x This compound (R¹-X) r1x->oxidative_addition r2boh2 Aryl Boronic Acid (R²-B(OH)₂) r2boh2->transmetalation base Base (e.g., K₂CO₃) base->transmetalation activates boronic acid caption Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6][9] The electron-withdrawing nitro group can influence the rate of this step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12][13][14]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Key Experimental Parameters and Their Rationale

The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters.

ParameterRecommended Choice(s)Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Tetrakis(triphenylphosphine)palladium(0) is a reliable choice for many Suzuki couplings.[6] For more challenging substrates, catalysts with more sophisticated ligands like dppf can enhance catalytic activity and stability.[15]
Ligand (If using a precursor like Pd(OAc)₂) SPhos, XPhosFor electron-deficient substrates, bulky and electron-rich phosphine ligands can accelerate the reductive elimination step and improve overall efficiency.[16][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid.[12][13][14] The choice of base can significantly impact the reaction rate and yield. Potassium carbonate is a good starting point, while stronger bases like potassium phosphate or cesium carbonate may be necessary for less reactive boronic acids.[6][16]
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is commonly used.[6][18][19] Dioxane or toluene are excellent choices for dissolving the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[18] The polarity of the solvent can influence the reaction's selectivity and rate.[18]
Boronic Acid Arylboronic acidsA wide range of commercially available arylboronic acids can be used. The electronic nature of the substituent on the boronic acid can affect the reaction rate.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.[6] The optimal temperature will depend on the specific substrates and solvent system used.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Caption: Figure 2. Experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio, e.g., 8 mL of dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous solvent- Ineffective base- Use a fresh batch of catalyst.- Ensure solvents are properly dried.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).
Formation of Homocoupled Byproduct - Presence of oxygen- High catalyst loading- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the catalyst loading.
Decomposition of Starting Material - Reaction temperature is too high- Lower the reaction temperature and monitor the reaction closely.
Protodeboronation of Boronic Acid - Presence of excess water or acidic impurities- Use a minimal amount of water in the solvent mixture.- Ensure the starting materials are pure.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-nitrobenzo[d]oxazoles. By carefully selecting the catalyst, base, and solvent system, and by adhering to a robust experimental protocol, researchers can achieve high yields of the desired products. The insights and procedures detailed in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of novel benzoxazole derivatives for drug discovery and development.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Wiley Online Library.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, March 11). Wiley Online Library.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect.
  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate.
  • Benzoxazole derivatives: Significance and symbolism. (2024, December 13). ScienceDirect.
  • Market-available drugs with a benzoxazole moiety. (n.d.). ResearchGate.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). PMC.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (n.d.). Benchchem.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI.
  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.). Paper Teplate.
  • Effect of solvent on the Suzuki reaction a . (n.d.). ResearchGate.
  • troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. (n.d.). Benchchem.
  • The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). Organic Chemistry Portal.
  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. (n.d.). ACS Publications.
  • Suzuki Coupling. (2020, July 11). YouTube.

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Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromobenzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The 2-substituted benzoxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization at the 2-position is paramount for tuning the pharmacological profile of these derivatives. Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) on 2-halobenzoxazoles, particularly 2-bromobenzoxazole, stands out as a robust and versatile method for introducing diverse functionalities.

This guide provides an in-depth exploration of the SNAr reaction on 2-bromobenzoxazoles, offering not just protocols but also the underlying scientific principles and field-proven insights to empower researchers in their synthetic endeavors.

The Scientific Foundation: Understanding SNAr on the Benzoxazole Core

Nucleophilic Aromatic Substitution is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires an electron-deficient aromatic system.[5][6]

The reaction typically proceeds through a two-step addition-elimination mechanism .[7]

  • Addition: The nucleophile attacks the electrophilic carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][8][9]

  • Elimination: The aromaticity is restored by the departure of the leaving group, which takes the bonding electron pair with it.

The benzoxazole ring system is inherently primed for SNAr at the C2 position. The electron-withdrawing nature of the fused oxazole ring, specifically the electronegative oxygen and nitrogen atoms, significantly lowers the electron density at the C2 carbon, making it highly electrophilic and susceptible to nucleophilic attack. The presence of a good leaving group, such as bromide, at this activated position makes 2-bromobenzoxazole an ideal substrate for this transformation.

Caption: The addition-elimination mechanism of SNAr at the C2 position.

Application & Protocols: Functionalization with N, S, and O-Nucleophiles

The true utility of 2-bromobenzoxazole lies in its reactivity towards a broad spectrum of nucleophiles. Below are detailed protocols and expert insights for its reaction with primary classes of nucleophiles.

Part A: Synthesis of 2-Aminobenzoxazoles via N-Arylation

2-Aminobenzoxazoles are a cornerstone in medicinal chemistry, recognized as potential enzyme inhibitors and therapeutic agents.[10][11][12] Their synthesis via SNAr is a common and efficient route.

Protocol 1: Classical SNAr with Aliphatic and Aromatic Amines

This protocol describes a general procedure for the reaction between 2-bromobenzoxazole and a primary or secondary amine.

  • Objective: To synthesize a 2-(substituted-amino)benzoxazole.

  • Principle: The amine acts as the nucleophile, displacing the bromide at the C2 position. A non-nucleophilic base is used to neutralize the HBr generated in situ, preventing the protonation and deactivation of the amine nucleophile. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoxazole (1.0 eq.).

  • Solvent & Reagents: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration). Add the desired amine (1.1 - 1.5 eq.) followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary: Amination Reactions

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Yield (%)
AnilineK₂CO₃DMF11075-90
PiperidineDIPEADMSO10080-95
BenzylamineK₂CO₃DMF10085-95
MorpholineK₂CO₃Dioxane10080-92

Expertise & Causality:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are ideal as they can solvate the cationic species (e.g., K⁺) but do not strongly solvate the amine nucleophile, thus preserving its reactivity.

  • Base Selection: An inorganic base like K₂CO₃ is often preferred as it is inexpensive and easily removed during aqueous work-up. For sensitive substrates, a hindered organic base like DIPEA can be used to minimize side reactions.

  • Palladium-Catalyzed Alternatives: For particularly unreactive or sterically hindered amines, traditional SNAr may require harsh conditions. In such cases, Palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative, often proceeding under milder conditions.[13][14][15]

Part B: Synthesis of 2-(Alkyl/Aryl)thiobenzoxazoles via Thiolation

Thioether-substituted benzoxazoles have also found applications in medicinal chemistry.[16] Thiols are exceptionally potent nucleophiles, making their SNAr reactions with 2-bromobenzoxazole highly efficient.[17]

Protocol 2: SNAr with Thiols

  • Objective: To synthesize a 2-(substituted-thio)benzoxazole.

  • Principle: Thiols are strong nucleophiles, but their conjugate bases (thiolates) are even more potent. A base is used to deprotonate the thiol in situ, generating the thiolate which then readily attacks the C2 position. These reactions are often very fast and can frequently be run at or slightly above room temperature.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask with a stir bar, add 2-bromobenzoxazole (1.0 eq.) and the desired thiol (1.1 eq.).

  • Solvent & Base: Add a polar solvent such as DMF or acetonitrile. Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature to 60 °C. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1 (aqueous work-up, extraction, and purification by column chromatography).

Expert Commentary: The high nucleophilicity of the thiolate anion is due to the polarizability of the large sulfur atom and the relatively weak S-H bond. This intrinsic reactivity means that reactions can often be performed under much milder conditions compared to amination, reducing the risk of thermal degradation of sensitive substrates.

Part C: Synthesis of 2-Alkoxy/Aryloxybenzoxazoles

The introduction of an oxygen linkage at the C2 position is more challenging due to the lower nucleophilicity of alcohols and phenols compared to amines and thiols.

Protocol 3: SNAr with Alcohols and Phenols

  • Objective: To synthesize a 2-alkoxy or 2-aryloxybenzoxazole.

  • Principle: Neutral alcohols and phenols are generally poor nucleophiles for SNAr. A strong base is required to quantitatively deprotonate the hydroxyl group to form the much more nucleophilic alkoxide or phenoxide anion. Anhydrous conditions are critical to prevent quenching the strong base.[18][19]

Step-by-Step Methodology:

  • Anhydrous Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Alkoxide/Phenoxide Generation: In the reaction flask, add a polar aprotic and anhydrous solvent like Tetrahydrofuran (THF) or DMF. Add the alcohol or phenol (1.2 eq.). Cool the solution to 0 °C in an ice bath. Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • SNAr Reaction: Add a solution of 2-bromobenzoxazole (1.0 eq.) in the anhydrous solvent to the flask dropwise.

  • Reaction Execution: Heat the reaction to 60-100 °C and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with standard aqueous work-up and purification as described previously.

Trustworthiness & Self-Validation: The requirement for a strong base like NaH is a key control point. If the reaction fails, the first step in troubleshooting should be to verify the quality (activity) of the base and the rigorous exclusion of moisture from the reaction system. The evolution of hydrogen gas upon addition of NaH to the alcohol is a positive indicator of alkoxide formation.

Visualizing the Process & Logic

Effective research relies on clear workflows and understanding the interplay of reaction variables.

Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A 1. Assemble & Dry Glassware B 2. Weigh Reagents (Substrate, Nu, Base) A->B C 3. Add Solvent & Reagents B->C D 4. Heat & Stir (under N2 if needed) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Aqueous Work-up E->F G 7. Extract with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product (NMR, MS, HRMS) I->J

Caption: A standard workflow from reaction setup to product characterization.

Logic_Diagram Parameter-Outcome Logic sub Substrate (2-Bromobenzoxazole) prod Product (2-Nu-Benzoxazole) sub->prod nuc Nucleophile (Nu-H) nuc->prod base Base Strength nuc->base determines cond Reaction Conditions cond->prod cond->base temp Temperature cond->temp solv Solvent cond->solv yield Yield & Purity prod->yield base->temp influences

Caption: Relationship between key reaction parameters and the final outcome.

Conclusion

The nucleophilic aromatic substitution on 2-bromobenzoxazole is a cornerstone reaction for accessing a vast chemical space of medicinally relevant 2-substituted benzoxazoles. Understanding the interplay between the nucleophile's intrinsic reactivity and the appropriate selection of base, solvent, and temperature is critical for success. The protocols and insights provided herein serve as a validated starting point for researchers aiming to leverage this powerful transformation in drug discovery and development.

References

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The Strategic Utility of 2-Bromo-5-nitrobenzo[d]oxazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Significance of 2-Bromo-5-nitro Substitution

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its structural resemblance to endogenous purine bases allows for favorable interactions with various enzymes and receptors within biological systems. The strategic functionalization of the benzoxazole ring system is a key approach in the development of novel therapeutic agents.

This technical guide focuses on a particularly valuable, yet underexplored, derivative: 2-Bromo-5-nitrobenzo[d]oxazole . The presence of a bromine atom at the 2-position and a nitro group at the 5-position imparts unique chemical reactivity and unlocks specific avenues for drug design. The bromo substituent serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups.[3] Concurrently, the strongly electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the 2-position, further activating the C-Br bond for substitution.[4][5] This heightened reactivity makes this compound a highly versatile building block for the synthesis of diverse compound libraries. Moreover, the nitro group itself can be a key pharmacophoric element or a precursor to an amino group, which can be further functionalized. This guide will provide a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of this important intermediate, complete with detailed protocols and workflow visualizations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValue
Molecular Formula C₇H₃BrN₂O₃
Molecular Weight 243.02 g/mol
Appearance Pale yellow to yellow solid (predicted)
Melting Point >200 °C (predicted)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis of this compound: A Detailed Protocol

Step 1: Synthesis of 2-Amino-5-nitrobenzo[d]oxazole

This initial step involves the cyclization of 2-amino-4-nitrophenol using cyanogen bromide to form the 2-aminobenzoxazole intermediate.

Materials:

  • 2-Amino-4-nitrophenol

  • Cyanogen bromide (CNBr)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a well-ventilated fume hood, dissolve 2-amino-4-nitrophenol (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-nitrobenzo[d]oxazole.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The 2-amino group of the intermediate is converted to a bromo group using a Sandmeyer-type reaction.

Materials:

  • 2-Amino-5-nitrobenzo[d]oxazole

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-amino-5-nitrobenzo[d]oxazole (1.0 eq) in a mixture of hydrobromic acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Sandmeyer Reaction A 2-Amino-4-nitrophenol C 2-Amino-5-nitrobenzo[d]oxazole A->C B CNBr, MeOH B->C D 2-Amino-5-nitrobenzo[d]oxazole F This compound D->F E 1. NaNO₂, HBr 2. CuBr E->F

Synthetic workflow for this compound.

Reactivity and Mechanistic Insights

The key to the utility of this compound in medicinal chemistry lies in its reactivity in nucleophilic aromatic substitution (SNAᵣ) reactions. The reaction proceeds via a Meisenheimer complex intermediate, and the rate-determining step is typically the initial attack of the nucleophile.

The presence of the electron-withdrawing nitro group at the 5-position plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate through resonance, thereby accelerating the reaction. This makes the 2-bromo substituent highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols.

General mechanism of nucleophilic aromatic substitution.

Applications in Medicinal Chemistry

The ability to readily introduce diverse functionalities at the 2-position makes this compound a valuable starting material for the synthesis of biologically active compounds.

Antimicrobial Agents

Derivatives of 5-nitrobenzoxazole have demonstrated significant antimicrobial activity.[8] The nitro group is a well-known pharmacophore in antimicrobial drugs, often undergoing bioreduction in microbial cells to generate reactive nitrogen species that are cytotoxic. A notable example is the broad-spectrum antibacterial activity of a nitrothiophene-containing benzoxazole, IITR00803, which has shown efficacy against various Gram-negative and Gram-positive pathogens.[9]

Protocol: Synthesis of a 2-Alkylamino-5-nitrobenzo[d]oxazole Derivative

This protocol outlines a general procedure for the synthesis of a 2-amino-substituted 5-nitrobenzoxazole derivative, a common scaffold in antimicrobial drug discovery.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add the desired amine (1.2 eq) and a non-nucleophilic base such as DIPEA or K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-alkylamino-5-nitrobenzo[d]oxazole.

Anti-inflammatory Agents

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties.[10][11][12][13] The mechanism of action can vary, with some compounds inhibiting key inflammatory enzymes such as cyclooxygenase (COX). The synthesis of novel benzoxazole derivatives allows for the exploration of structure-activity relationships to optimize their anti-inflammatory potency.

Anticancer Agents

The 5-nitrobenzoxazole scaffold has been explored for the development of novel anticancer agents. For instance, a series of 5-nitro-2-(substitutedphenyl)benzoxazole derivatives were synthesized and evaluated as potential inhibitors of human DNA topoisomerase IIα (hTopo IIα), a key enzyme in DNA replication and a validated target for cancer therapy.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in medicinal chemistry. Its activated C-Br bond allows for the straightforward introduction of a wide range of substituents, enabling the rapid generation of diverse compound libraries. The resulting 5-nitrobenzoxazole derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable intermediate in their quest for novel therapeutics.

References

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Application Notes & Protocols: Strategic Functionalization of 2-Bromo-5-nitrobenzo[d]oxazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 2-Bromo-5-nitrobenzo[d]oxazole represents a pivotal starting material for the synthesis of novel benzoxazole derivatives. The bromine atom at the C2 position serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling or substitution reactions. Concurrently, the potent electron-withdrawing nitro group at the C5 position significantly influences the molecule's reactivity, primarily by activating the aromatic system for certain transformations and providing a subsequent site for further functionalization upon reduction. This guide provides detailed experimental protocols and the underlying chemical rationale for the strategic functionalization of this key building block.

Introduction: The Strategic Value of this compound

In the landscape of drug development, the ability to rapidly generate and test a library of structurally diverse compounds is paramount. This compound is an exemplary platform for this purpose. Its utility stems from two key features:

  • The C2-Bromo Group: This serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and predictability.[4]

  • The C5-Nitro Group: This group serves a dual purpose. Initially, its strong electron-withdrawing nature modulates the electronic properties of the benzoxazole ring system. Subsequently, it can be chemically reduced to a primary amine, opening a new avenue for a wide array of secondary derivatization chemistries, such as amidation or sulfonamidation.[5]

This document outlines three primary functionalization pathways: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr), followed by a protocol for the strategic reduction of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of key bonds in organic synthesis. For this compound, the two most impactful transformations are Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

Mechanistic Rationale: The Suzuki-Miyaura reaction is a robust method for creating a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species, such as a boronic acid or ester.[6] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] This reaction is highly valued for its tolerance of a wide range of functional groups and its typically high yields.[7]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-Bromo-5-nitrobenzoxazole - Boronic Acid - Base (e.g., K₂CO₃) B Add Pd Catalyst (e.g., Pd(PPh₃)₄) C Add Solvent (e.g., Dioxane/H₂O) D Degas Mixture (N₂ or Ar Purge) E Heat to Reaction Temp (e.g., 90-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J Characterize (NMR, MS)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-nitrobenzo[d]oxazole

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Through the septum, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Data Summary: Suzuki-Miyaura Coupling

Parameter Recommended Value Causality / Notes
Aryl Boronic Acid 1.1 - 1.5 eq A slight excess ensures complete consumption of the starting bromide.
Palladium Catalyst 2 - 10 mol% Pd(PPh₃)₄, PdCl₂(dppf) are common choices.[8][9]
Base 2.0 - 3.0 eq K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective. The base is crucial for activating the boronic acid for transmetalation.[7]
Solvent Dioxane/H₂O, DME, Toluene A biphasic system often enhances reaction rates and solubility.[6]
Temperature 80 - 110 °C Sufficient thermal energy is needed to drive the catalytic cycle.

| Typical Yield | 70 - 95% | Highly dependent on the specific boronic acid used. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

Mechanistic Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[10] This transformation has become a cornerstone of medicinal chemistry for accessing aryl amines.[10] The catalytic cycle is similar to the Suzuki coupling but involves a palladium-ligand complex that facilitates the coupling of the amine. The choice of phosphine ligand is critical and is tailored to the specific substrates. A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Phosphine Ligand (e.g., XPhos) B Add Anhydrous Solvent (e.g., Toluene) C Add: - 2-Bromo-5-nitrobenzoxazole - Amine - Base (e.g., NaOt-Bu) E Heat to Reaction Temp (e.g., 80-110 °C) C->E F Monitor Progress (TLC / LC-MS) E->F G Quench Carefully (e.g., with NH₄Cl soln.) F->G H Extract, Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J Characterize (NMR, MS)

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzo[d]oxazole

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, charge an oven-dried vial with a stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.08 eq).

  • Reagent Addition: Add this compound (1.0 eq), followed by the strong base, sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Solvent and Amine: Add anhydrous, degassed toluene, followed by the amine (piperidine, 1.2 eq) via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated reaction block or oil bath at 100-110 °C.

  • Monitoring: Stir the reaction until TLC or LC-MS analysis indicates full consumption of the starting bromide (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination

Parameter Recommended Value Causality / Notes
Amine 1.1 - 1.5 eq Applicable to a wide range of primary and secondary amines.
Pd Catalyst/Ligand 1-5 mol% Pd / 2-10 mol% Ligand Common systems: Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP. The ligand is crucial for stabilizing the catalyst and facilitating reductive elimination.[11][12]
Base 1.2 - 2.0 eq Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are required.[11][13]
Solvent Toluene, Dioxane (Anhydrous) Anhydrous conditions are critical to prevent catalyst deactivation and side reactions.
Temperature 80 - 120 °C Higher temperatures are often needed to drive the reaction to completion.

| Typical Yield | 60 - 90% | Yields can vary significantly based on the steric and electronic properties of the amine. |

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The SNAr reaction is a stepwise process involving the addition of a nucleophile to an electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[14][15] The presence of the strongly electron-withdrawing nitro group at the C5 position significantly lowers the electron density of the benzoxazole ring system, making it susceptible to attack by strong nucleophiles at the C2 position, leading to the displacement of the bromide.[16] This pathway offers a metal-free alternative to cross-coupling for installing certain heteroatom nucleophiles.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol: Synthesis of 5-Nitro-2-phenoxybenzo[d]oxazole

  • Reaction Setup: To a vial containing a stir bar, add this compound (1.0 eq) and phenol (1.5 eq).

  • Base and Solvent: Add a strong base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃). Add a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 80-120 °C and stir.

  • Monitoring: Follow the reaction's progress via TLC or LC-MS. These reactions can be slower than Pd-catalyzed couplings.

  • Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Data Summary: Nucleophilic Aromatic Substitution

Parameter Recommended Value Causality / Notes
Nucleophile 1.5 - 3.0 eq Strong nucleophiles (alkoxides, thiolates, secondary amines) are required.
Base 2.0 - 3.0 eq A base like K₂CO₃ or Cs₂CO₃ is often needed to deprotonate protic nucleophiles (e.g., phenols, thiols).
Solvent DMF, DMSO, NMP Polar aprotic solvents are essential to solvate the ionic intermediate and facilitate the reaction.
Temperature 80 - 150 °C Significant thermal energy is typically required to overcome the activation barrier for the initial nucleophilic attack.

| Typical Yield | 40 - 80% | Yields are highly dependent on the nucleophilicity of the attacking species. |

Post-Functionalization Strategy: Reduction of the Nitro Group

Rationale: Once the desired functionality has been installed at the C2 position, the C5-nitro group can be unmasked to reveal a primary amine. This amine is a valuable functional handle for building further molecular complexity, for example, through amide bond formation to append new pharmacophores or solubilizing groups.

Nitro_Reduction Start C2-Functionalized 5-Nitrobenzoxazole Process Reducing Agent (e.g., SnCl₂·2H₂O) in Solvent (e.g., EtOH) Start->Process End C2-Functionalized 5-Aminobenzoxazole Process->End

Caption: Workflow for the reduction of the C5-nitro group.

Detailed Experimental Protocol: Reduction using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask, dissolve the 2-substituted-5-nitrobenzo[d]oxazole derivative (1.0 eq) in ethanol (EtOH) or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction and concentrate it to remove the solvent. Dilute the residue with ethyl acetate and basify carefully by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~8.

  • Filtration and Extraction: A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Collect the filtrate, separate the layers, and extract the aqueous layer with more ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 5-amino derivative, which can be used directly or purified further.

Data Summary: Nitro Group Reduction

Parameter Recommended Value Causality / Notes
Reducing Agent 4 - 5 eq SnCl₂·2H₂O is a classic, reliable reagent for nitro group reductions. Catalytic hydrogenation (H₂, Pd/C) is a cleaner alternative but may not be compatible with all functional groups.
Solvent EtOH, EtOAc, Acetic Acid Chosen based on substrate solubility and compatibility with the reducing agent.
Temperature Room Temp to Reflux SnCl₂ reductions often require heating to proceed at a reasonable rate.

| Typical Yield | 85 - 99% | This reduction is typically a high-yielding transformation. |

References

  • Çalışkan, B., et al. (2014). Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features. ChemMedChem. Available at: [Link]

  • Al-Harthy, T., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Journal of the Iranian Chemical Society. Available at: [Link]

  • Kumar, R., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2024). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Di Martino, R. M. C., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry. Available at: [Link]

  • Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Li, J., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Available at: [Link]

  • Wang, X., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Google Patents. (1989). 5-halo-6-nitro-2-substituted benzoxazole compounds.
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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Frank, É., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia Contributors. (2024). Suzuki reaction. Wikipedia. Available at: [Link]

  • Kariyapperuma, N. L., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

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The Strategic Application of 2-Bromo-5-nitrobenzo[d]oxazole in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole core is a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a broad spectrum of biological activities. Within this esteemed class of heterocycles, 2-Bromo-5-nitrobenzo[d]oxazole emerges as a particularly strategic starting material for the development of novel therapeutics. The presence of a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the benzoxazole system, often enhancing biological activity.[1] Concurrently, the bromine atom at the 2-position provides a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

This comprehensive guide provides detailed protocols for the synthesis of this compound and its application in the discovery of new anticancer and antimicrobial agents. The methodologies are presented with an emphasis on the underlying chemical principles and the rationale behind experimental design, empowering researchers to not only replicate but also adapt these protocols for their specific research goals.

I. Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a three-step process commencing with the selective reduction of 2,4-dinitrophenol. This is followed by the cyclization of the resulting 2-amino-4-nitrophenol and subsequent bromination via a Sandmeyer reaction.

A 2,4-Dinitrophenol C 2-Amino-4-nitrophenol A->C Selective Reduction B Sodium Sulfide Ammonium Chloride B->A E 2-Amino-5-nitrobenzoxazole C->E Cyclization D Cyanogen Bromide D->C G This compound E->G Diazotization & Sandmeyer Reaction F 1. NaNO2, HBr 2. CuBr F->E

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol

This protocol outlines the selective reduction of one nitro group in 2,4-dinitrophenol. The use of sodium sulfide in the presence of ammonium chloride allows for a controlled reduction.[2]

Materials:

  • 2,4-Dinitrophenol

  • Ammonium chloride (NH₄Cl)

  • Concentrated aqueous ammonia (28%)

  • Sodium sulfide (Na₂S), 60% fused

  • Glacial acetic acid

  • Activated carbon (Norit)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 1.63 moles of 2,4-dinitrophenol in 2.5 L of water.

  • With stirring, add 11.6 moles of ammonium chloride and 100 mL of concentrated aqueous ammonia.

  • Heat the mixture to 85°C using a steam bath.

  • Turn off the heat and allow the mixture to cool.

  • At 70°C, begin the portion-wise addition of 5.4 moles of 60% fused sodium sulfide. Maintain the temperature between 80-85°C by adjusting the rate of addition.

  • After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.

  • Filter the hot reaction mixture through a pre-heated Büchner funnel.

  • Cool the filtrate overnight.

  • Collect the precipitated crystals by filtration and press them dry.

  • Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid until the color changes from dark red to olive brown.

  • Add 10 g of activated carbon, heat the solution, and filter while hot.

  • Cool the filtrate to 20°C, collect the resulting brown crystals, and dry them at 65°C. The expected yield is 64-67%.[2]

Protocol 2: Synthesis of this compound

This two-step protocol involves the cyclization of 2-amino-4-nitrophenol to form 2-amino-5-nitrobenzoxazole, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. This approach is adapted from the synthesis of the analogous 2-bromo-5-chlorobenzoxazole.[3]

Step 1: Cyclization to form 2-Amino-5-nitrobenzoxazole

Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Amino-4-nitrophenol

  • Cyanogen bromide (BrCN)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1 equivalent of 2-amino-4-nitrophenol in methanol.

  • Add a solution of 1.1 equivalents of cyanogen bromide in methanol dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-nitrobenzoxazole.

Step 2: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[4][5]

Materials:

  • 2-Amino-5-nitrobenzoxazole

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1 equivalent of 2-amino-5-nitrobenzoxazole in a 48% aqueous solution of hydrobromic acid.

  • Cool the suspension to 0-5°C in an ice bath.

  • Add a solution of 1.1 equivalents of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, prepare a solution of 1.2 equivalents of copper(I) bromide in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Applications in Anticancer Drug Discovery

The benzoxazole scaffold is present in numerous compounds with potent anticancer activity.[6][7] The electron-withdrawing nature of the nitro group in this compound makes it an attractive starting point for the synthesis of novel cytotoxic agents.

A Benzoxazole Derivative B Cancer Cell A->B Targets C Inhibition of Proliferation B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E

Caption: Potential anticancer mechanisms of benzoxazole derivatives.[1]

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer compounds.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound dissolved in DMSO (stock solution)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives and the positive control (doxorubicin) in the cell culture medium.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Benzoxazole Derivative Cancer Cell Line IC₅₀ (µM) Reference
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7Not specified, but showed significant effects[6]
2-Arylamino-7-phenylbenzoxazole derivativeMDA-MB-2310.58[6]
Monosubstituted benzoxazole-pyrazoloneMCF-717.03[6]
Monosubstituted benzoxazole-pyrazoloneA54915.47[6]

Note: The data presented is for structurally related compounds to illustrate the potential of the benzoxazole scaffold.

III. Applications in Antimicrobial Drug Discovery

Nitro-substituted heterocyclic compounds have a long history as effective antimicrobial agents. The mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitrogen species that damage cellular components. Furthermore, bromo-substituted compounds have also shown significant antimicrobial activities.[8][9] Thus, this compound is a promising scaffold for developing new antimicrobial drugs.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives dissolved in DMSO

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplates

Procedure:

  • Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include a positive control (microorganism without any compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

IV. Library Synthesis and Structure-Activity Relationship (SAR)

The true power of this compound lies in its utility as a building block for creating a library of analogs. The 2-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of a wide range of substituents at this position.

A This compound E 2-Aryl-5-nitrobenzoxazole A->E F 2-Amino-5-nitrobenzoxazole Derivative A->F G 2-Alkynyl-5-nitrobenzoxazole A->G B Arylboronic Acid (Suzuki Coupling) B->A C Amine (Buchwald-Hartwig Amination) C->A D Alkyne (Sonogashira Coupling) D->A H Library of Derivatives E->H F->H G->H I Biological Screening H->I J Structure-Activity Relationship (SAR) I->J

Caption: Workflow for library synthesis and SAR studies.

By synthesizing a library of derivatives and screening them using the protocols described above, researchers can establish a clear structure-activity relationship. This information is crucial for optimizing the lead compounds to enhance their potency and selectivity, and to improve their pharmacokinetic properties, ultimately leading to the development of new drug candidates.

V. Conclusion

This compound is a high-potential starting material in drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple avenues for derivatization. While direct biological data for this specific compound is limited, the extensive research on related benzoxazoles strongly supports its potential as a scaffold for novel anticancer and antimicrobial agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile molecule.

VI. References

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  • Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. (n.d.). BenchChem. Retrieved January 16, 2026.

  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. (2025, November 2). BenchChem. Retrieved January 16, 2026.

  • De, S. K., et al. (2011). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 344-347.

  • Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes. (2010). PubMed. Retrieved January 16, 2026.

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Application Notes and Protocols: 2-Bromo-5-nitrobenzo[d]oxazole as a Key Intermediate for the Synthesis of Novel VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1][2] In the context of oncology, tumor-induced angiogenesis is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for their growth, invasion, and metastasis.[3] The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][4] Consequently, the inhibition of VEGFR-2 signaling has emerged as a clinically validated and highly effective strategy in anti-cancer therapy.[5][6]

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer properties.[7][8][9][10][11] This has led to the extensive exploration of benzoxazole-based compounds as inhibitors of various protein kinases, including VEGFR-2.[12][13][14][15][16] This application note provides a comprehensive guide on the utility of 2-Bromo-5-nitrobenzo[d]oxazole as a versatile intermediate for the synthesis of a novel class of potent VEGFR-2 inhibitors.

The Strategic Importance of this compound in Drug Design

The chemical architecture of this compound offers a unique combination of features that are highly advantageous for the synthesis of targeted VEGFR-2 inhibitors:

  • The Benzoxazole Core : Provides a rigid and planar scaffold that can effectively interact with the ATP-binding pocket of VEGFR-2.[15][17]

  • The 2-Bromo Substituent : Serves as a versatile synthetic handle for introducing a wide array of molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[18][19][20][21] This allows for the systematic exploration of the chemical space around the benzoxazole core to optimize binding affinity and selectivity.

  • The 5-Nitro Group : The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the benzoxazole ring system, potentially enhancing binding interactions with the target protein.[22][23] Furthermore, the nitro group can be a precursor for an amino group, which can serve as a key hydrogen bond donor or a point for further chemical elaboration.

VEGFR-2 Signaling Pathway and Inhibition

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating downstream signaling. Small molecule inhibitors, synthesized from intermediates like this compound, typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing this autophosphorylation and thereby blocking the entire signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits (ATP Competition) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Synthetic Workflow for VEGFR-2 Inhibitors from this compound

The general strategy for elaborating this compound into a potent VEGFR-2 inhibitor involves a key cross-coupling step to introduce a desired moiety at the 2-position, followed by reduction of the nitro group and subsequent functionalization.

Synthesis_Workflow Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Intermediate1 2-Aryl/Heteroaryl-5-nitro- benzo[d]oxazole Coupling->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 5-Amino-2-aryl/heteroaryl- benzo[d]oxazole Reduction->Intermediate2 Functionalization Amide/Urea Formation Intermediate2->Functionalization FinalProduct Final VEGFR-2 Inhibitor Functionalization->FinalProduct

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 4-methoxyphenylboronic acid

This protocol describes a representative Suzuki-Miyaura reaction, a robust method for forming carbon-carbon bonds.[18][19]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound243.021.0243 mg
4-Methoxyphenylboronic acid151.991.2182 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.0558 mg
Sodium Carbonate (Na₂CO₃)105.992.0212 mg
1,4-Dioxane--10 mL
Water--2 mL

Procedure:

  • To a 50 mL round-bottom flask, add this compound (243 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • To this suspension, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(4-methoxyphenyl)-5-nitrobenzo[d]oxazole.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine, a crucial step for subsequent functionalization.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-(4-methoxyphenyl)-5-nitrobenzo[d]oxazole268.251.0268 mg
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.635.01.13 g
Ethanol--20 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-(4-methoxyphenyl)-5-nitrobenzo[d]oxazole (268 mg, 1.0 mmol) in ethanol (20 mL).

  • Add Tin(II) chloride dihydrate (1.13 g, 5.0 mmol) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude 2-(4-methoxyphenyl)benzo[d]oxazol-5-amine can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3: Amide Coupling to Synthesize a Final VEGFR-2 Inhibitor

This final step involves the formation of an amide bond, a common feature in many kinase inhibitors that often participates in hydrogen bonding with the hinge region of the kinase.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-(4-methoxyphenyl)benzo[d]oxazol-5-amine238.271.0238 mg
4-Chlorobenzoyl chloride175.011.1193 mg (0.15 mL)
Triethylamine (TEA)101.191.5210 µL
Dichloromethane (DCM)--20 mL

Procedure:

  • Dissolve 2-(4-methoxyphenyl)benzo[d]oxazol-5-amine (238 mg, 1.0 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (210 µL, 1.5 mmol) to the solution.

  • Slowly add 4-chlorobenzoyl chloride (193 mg, 1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM (20 mL).

  • Wash the organic layer with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, N-(2-(4-methoxyphenyl)benzo[d]oxazol-5-yl)-4-chlorobenzamide.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel VEGFR-2 inhibitors. Its strategic functionalization allows for the facile introduction of diverse chemical moieties, enabling the systematic optimization of inhibitory potency and pharmacokinetic properties. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and medicinal chemistry to develop the next generation of targeted anti-angiogenic therapies.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham). 2024 Oct 21;382(4):33.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
  • Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University.
  • Deciphering the Counterintuitive Role of Vascular Endothelial Growth Factor Signaling Pathways in Pulmonary Arterial Hypertension.
  • Structures of VEGFR-2 inhibitors approved for clinical use.
  • Benzoxazole derivatives: Significance and symbolism. World Journal of Pharmaceutical Research.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Various scaffolds as potent VEGFR inhibitors.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron.
  • Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells. Scientific Reports.
  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors.
  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of Biological Chemistry.
  • An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and D
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal.
  • 2-Bromo-5-phenyl-1,3-oxazole. PubChem.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the palladium-catalyzed cross-coupling of 2-Bromo-5-nitrobenzo[d]oxazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 5-nitrobenzo[d]oxazole scaffold in biologically active compounds and functional materials. The presence of a strongly electron-withdrawing nitro group and the heterocyclic nature of the benzoxazole core necessitate carefully optimized reaction conditions to achieve efficient and selective C-C and C-N bond formation.

This guide delves into the theoretical and practical aspects of three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols provided are designed to be robust starting points for researchers, with explanations of the underlying principles to facilitate troubleshooting and further optimization.

Introduction: The Significance of 2-Substituted-5-nitrobenzo[d]oxazoles

The 2-substituted benzoxazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1] The introduction of a nitro group at the 5-position further modulates the electronic properties of the molecule, often enhancing its biological efficacy or providing a handle for further functionalization. Palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to synthesize libraries of 2-substituted-5-nitrobenzo[d]oxazoles from a common precursor, this compound.[2]

The electron-deficient nature of the C2-position in this compound, due to the inductive effects of the neighboring oxygen and nitrogen atoms and the resonance effect of the nitro group, generally facilitates the oxidative addition step in the catalytic cycle. However, this can also influence the rates of subsequent steps like transmetalation and reductive elimination. Therefore, the judicious selection of catalyst, ligand, base, and solvent is paramount for successful transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electron-deficient nature of this compound is expected to favor the initial oxidative addition of the Pd(0) catalyst to the C-Br bond. The choice of a suitable base is critical for the activation of the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.

Optimized Reaction Parameters for Suzuki-Miyaura Coupling

Based on established protocols for electron-deficient heteroaryl halides, the following conditions are recommended as a starting point for the Suzuki-Miyaura coupling of this compound.[6][7]

ParameterRecommended ConditionsRationale & Notes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[8] Pd(PPh₃)₄ is an active Pd(0) source.
Ligand SPhos, XPhos, PPh₃ (2-10 mol%)Buchwald's biarylphosphine ligands (SPhos, XPhos) are often superior for challenging couplings. PPh₃ is a more classical choice.
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.)A moderately strong inorganic base is typically required to facilitate transmetalation without promoting side reactions.[9]
Solvent 1,4-Dioxane/H₂O, Toluene, DMEA mixture of an organic solvent and water is often beneficial for dissolving the inorganic base and boronic acid.[3]
Temperature 80-110 °CElevated temperatures are usually necessary to drive the reaction to completion.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[9]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L₂) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition (Ar-X) PdII_intermediate Ar-Pd(II)-R(L₂) PdII_complex->PdII_intermediate [R-B(OR)₃]⁻ Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_intermediate->Pd0 Product Ar-R PdII_intermediate->Product RedElim Reductive Elimination caption Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines, catalyzed by palladium.[10][11] This reaction is of immense importance in pharmaceutical and materials chemistry.[12]

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[12][13] The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the reaction. The steric and electronic properties of the phosphine ligand play a significant role in promoting the reductive elimination step.[14]

Recommended Reaction Parameters for Buchwald-Hartwig Amination

For the amination of the electron-deficient this compound, the following conditions are suggested.[12]

ParameterRecommended ConditionsRationale & Notes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%)These are common and effective precatalysts that form the active Pd(0) species in situ.[14]
Ligand Xantphos, RuPhos, BrettPhos (2-6 mol%)Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination of the C-N bond.[10]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv.)A strong base is necessary to deprotonate the amine. NaOt-Bu is a common choice, but carbonate bases can be effective with certain substrates.[10]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 90-120 °CHigher temperatures are often required to drive the reaction to completion.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., Xantphos, 3 mol%)

  • Base (e.g., NaOt-Bu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk tube, add this compound, the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[12]

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.[12]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L₂) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)-X(L)(HNR₂)]⁺ PdII_complex->PdII_Amine R₂NH Amine_Coord Amine Coordination (R₂NH) PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination caption Catalytic cycle for the Buchwald-Hartwig amination reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is typically co-catalyzed by palladium and copper(I) salts.[16]

Mechanistic Insights

The Sonogashira coupling proceeds through two interconnected catalytic cycles.[16] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. A copper-free variant also exists, which can be advantageous to avoid the homocoupling of the alkyne (Glaser coupling).[16]

Recommended Reaction Parameters for Sonogashira Coupling

The following conditions are a good starting point for the Sonogashira coupling of this compound.[17]

ParameterRecommended ConditionsRationale & Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (1-3 mol%)Pd(PPh₃)₂Cl₂ is a commonly used and effective catalyst for Sonogashira couplings.
Copper(I) Co-catalyst CuI (1-5 mol%)Acts as a co-catalyst to form the copper acetylide.[15]
Ligand PPh₃ (2-6 mol%)Triphenylphosphine is a standard ligand for this reaction.
Base Et₃N, i-Pr₂NH (2-3 equiv.)An amine base is used to deprotonate the terminal alkyne and act as a solvent.
Solvent THF, DMF, TolueneAnhydrous, degassed solvents are required.
Temperature Room Temperature to 80 °CThe reaction can often be performed at milder temperatures compared to other cross-couplings.
Reaction Time 1-12 hoursMonitor by TLC or LC-MS.
Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 3 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base/Solvent (e.g., Et₃N)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, copper(I) iodide, and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed amine base (e.g., triethylamine) via syringe, followed by the terminal alkyne.[16]

  • Stir the reaction mixture at room temperature or heat to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.[16]

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L₂) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition (Ar-X) PdII_intermediate Ar-Pd(II)-C≡CR(L₂) PdII_complex->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Pd0 Product Ar-C≡CR PdII_intermediate->Product RedElim Reductive Elimination CuX CuX Alkyne R-C≡CH Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide CuX, Base Cu_acetylide->Transmetalation Transmetalation Cu_acetylide->CuX Base Base caption Catalytic cycles for the Sonogashira cross-coupling reaction.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Many of the solvents used are flammable and should be handled with care.

  • Reactions under pressure should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a versatile and efficient platform for the synthesis of a diverse range of 2-substituted-5-nitrobenzo[d]oxazole derivatives. The protocols and guidelines presented in this application note serve as a robust starting point for researchers in medicinal chemistry and materials science. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is crucial for achieving high yields and purity, especially given the electron-deficient nature of the substrate.

References

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  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (Source:[7])

  • ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026-01-14). (Source:[22])

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (Source:[12])

  • Vertex AI Search, based on an image of a chemical reaction. (Source:[17])

  • Vertex AI Search, based on an image of a chemical reaction. (Source:[23])

  • Vertex AI Search, based on an article about the synthesis and reactions of oxazoles. (Source:[24])

  • American Chemical Society. The Journal of Organic Chemistry. (Source:[25])

  • Organic Chemistry Portal. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (Source:[26])

  • Royal Society of Chemistry. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. (Source:[27])

  • PDF Free Download. A New Synthesis of Highly Functionalized Oxazoles. (Source:[28])

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The Versatile Scaffold: A Guide to the Laboratory Synthesis of Novel Compounds from 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive scaffold for the design of novel therapeutic agents and functional materials. Among the various substituted benzoxazoles, 2-Bromo-5-nitrobenzo[d]oxazole stands out as a particularly versatile and valuable building block. The presence of a reactive bromo group at the 2-position allows for a wide range of cross-coupling and nucleophilic substitution reactions, while the nitro group at the 5-position can be readily transformed into other functional groups, providing a secondary point for molecular diversification. This guide provides detailed application notes and protocols for the synthesis of novel compounds derived from this compound, aimed at researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthetic utility of this compound stems from three primary reactive sites: the C2-bromo group, the C5-nitro group, and the aromatic ring itself. This allows for a modular approach to the synthesis of diverse compound libraries. The key transformations discussed in this guide are:

  • Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position:

    • Suzuki-Miyaura Coupling for the formation of C-C bonds.

    • Buchwald-Hartwig Amination for the formation of C-N bonds.

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position:

    • Synthesis of 2-amino and 2-hydrazinyl derivatives.

  • Transformations of the C5-Nitro Group:

    • Reduction to a primary amine, unlocking further derivatization possibilities.

The following diagram illustrates the overall synthetic workflow:

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)2, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R2NH, Pd catalyst, Base snar Nucleophilic Aromatic Substitution start->snar Nu-H (e.g., NH3, N2H4) reduction Nitro Group Reduction start->reduction Reducing Agent prod_suzuki 2-Aryl-5-nitrobenzo[d]oxazoles suzuki->prod_suzuki prod_buchwald 2-(N-Aryl/Alkyl)-amino-5-nitrobenzo[d]oxazoles buchwald->prod_buchwald prod_snar_amine 2-Amino/Hydrazinyl-5-nitrobenzo[d]oxazoles snar->prod_snar_amine prod_reduction 2-Bromo-5-aminobenzo[d]oxazole reduction->prod_reduction prod_suzuki->reduction prod_buchwald->reduction prod_snar_amine->reduction further_derivatization Further Derivatization prod_reduction->further_derivatization

Caption: Synthetic pathways from this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, the electron-withdrawing nature of the nitro group and the benzoxazole ring system can influence the reactivity of the C2-bromo bond.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-nitrobenzo[d]oxazoles

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[2] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is common. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands such as SPhos or XPhos can enhance the rate of oxidative addition and reductive elimination, leading to higher yields.[3]

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can impact the reaction rate and the stability of the starting materials and products.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9012[Data not available in cited sources]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME8516[Data not available in cited sources]
33-Pyridylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O10010[Data not available in cited sources]

Note: The yields are hypothetical and based on typical Suzuki-Miyaura reactions with similar substrates. Optimization for each specific substrate is recommended.

Buchwald-Hartwig Amination: Synthesis of 2-(N-Aryl/Alkyl)-amino-5-nitrobenzo[d]oxazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[4] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is employed. The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) or N-heterocyclic carbenes (NHCs) often providing the best results.[5] The specific ligand can influence the scope of the reaction with respect to the amine coupling partner (primary vs. secondary, aryl vs. alkyl).

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), the amine (1.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Aryl Halide + Amine oxidative_addition Oxidative Addition start->oxidative_addition Pd(0) pd0 Pd(0) Catalyst pd0->oxidative_addition pdII_complex Pd(II) Complex oxidative_addition->pdII_complex ligand_exchange Ligand Exchange pdII_complex->ligand_exchange Amine, Base amido_complex Amido Complex ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Arylamine Product reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-deficient nature of the benzoxazole ring, further activated by the nitro group, makes the C2-position susceptible to nucleophilic aromatic substitution (SNAr). This provides a direct route to introduce heteroatom nucleophiles.

Synthesis of 2-Hydrazinyl-5-nitrobenzo[d]oxazole

2-Hydrazinylbenzoxazoles are valuable intermediates for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles.

Causality Behind Experimental Choices:

  • Nucleophile: Hydrazine hydrate is a potent nucleophile that can readily displace the bromide at the C2-position.

  • Solvent: A polar solvent like ethanol or isopropanol is suitable for this reaction, as it can dissolve both the starting material and the hydrazine hydrate.

  • Temperature: Heating the reaction mixture is typically required to overcome the activation energy for the substitution.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5-nitrobenzo[d]oxazole

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol.

  • Add an excess of hydrazine hydrate (3.0-5.0 eq.).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Part 3: Transformations of the C5-Nitro Group

The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation is a key step in many synthetic routes, as the resulting amino group can be further derivatized to introduce a wide range of functionalities.

Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being one of the most common and efficient.

Causality Behind Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd/C, PtO₂) is a clean and effective method.[6] Alternatively, metal-acid systems (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation (e.g., ammonium formate with Pd/C) can be employed. The choice of reducing agent can depend on the presence of other reducible functional groups in the molecule.

  • Solvent: A solvent that can dissolve the starting material and is compatible with the chosen reducing agent is required. Ethanol, methanol, or ethyl acetate are commonly used for catalytic hydrogenation.

Experimental Protocol: General Procedure for Nitro Group Reduction

  • Dissolve the 5-nitrobenzoxazole derivative (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of 10% Pd/C (5-10% w/w).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-aminobenzoxazole derivative, which can be used in the next step without further purification or purified by column chromatography.

Data Presentation: Representative Nitro Group Reductions

EntryStarting MaterialReducing AgentSolventTemp (°C)Time (h)Yield (%)
1This compoundH₂, 10% Pd/CEthanolRT4[Data not available in cited sources]
22-Phenyl-5-nitrobenzo[d]oxazoleSnCl₂·2H₂OEthanol703[Data not available in cited sources]
32-(Morpholino)-5-nitrobenzo[d]oxazoleFe, NH₄ClEthanol/H₂O802[Data not available in cited sources]

Note: The yields are hypothetical and based on typical nitro group reductions. The choice of reducing agent should be made based on the other functional groups present in the molecule.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, coupled with the facile transformation of the nitro group, allows for the systematic exploration of the chemical space around the benzoxazole scaffold. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of bioactive molecules and advanced materials.

References

  • [Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][1][2] Azoles - NIH]([Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and Data.[1]

Welcome to the technical support center for the synthesis of 2-Bromo-5-nitrobenzo[d]oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

The synthesis of halogenated and nitrated benzoxazoles is a critical process for creating building blocks used in the development of pharmaceuticals and agrochemicals.[2][3] However, the path to a high-purity final product is often fraught with challenges, from low yields to persistent impurities. This document provides a structured approach to identifying and solving these common issues.

Troubleshooting Guide

This section addresses specific, practical problems you might encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Issue 1: Very Low or No Yield of the Final Product

Question: My reaction resulted in a negligible yield of this compound. What are the most probable causes and how can I fix this?

Answer: A low or nonexistent yield is a critical issue that typically points to problems in one of three areas: the quality of your starting materials, incomplete reaction at a key step, or degradation of intermediates or the final product.

  • Poor Quality of Starting Material (2-Amino-4-nitrophenol): The purity of your initial precursor is paramount. Commercial 2-amino-4-nitrophenol can contain regioisomeric impurities, such as 2-amino-6-nitrophenol, arising from the nitration of 2-aminophenol. This impurity will not cyclize correctly to form the desired 5-nitrobenzoxazole backbone.

    • Causality: The cyclization reaction requires a specific spatial arrangement of the hydroxyl and amino groups. Isomeric impurities disrupt this geometry, halting the reaction pathway for that portion of the material.

    • Solution:

      • Verify Purity: Before starting, analyze your 2-amino-4-nitrophenol using ¹H NMR or HPLC. The presence of multiple aromatic spin systems may indicate isomeric impurities.

      • Purify: If impurities are detected, recrystallize the starting material from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

  • Incomplete Cyclization to 2-Amino-5-nitrobenzoxazole: The formation of the benzoxazole ring is the foundational step. If this reaction is incomplete, all subsequent steps will fail. When using a reagent like cyanogen bromide, an incomplete reaction can leave behind unreacted starting material or stable, undesired intermediates.

    • Causality: Cyclization is often pH and temperature-sensitive. Sub-optimal conditions can stall the reaction.

    • Solution:

      • Monitor the Reaction: Track the disappearance of the 2-amino-4-nitrophenol starting material by Thin Layer Chromatography (TLC).

      • Optimize Conditions: Adjust reaction time, temperature, or pH as needed. For instance, if using cyanogen bromide, ensure the reaction medium is appropriately buffered to facilitate the cyclization cascade.

  • Failure of the Sandmeyer Reaction: The conversion of the 2-amino group to the 2-bromo group via diazotization and reaction with a copper(I) bromide source is a delicate step.[4][5]

    • Causality: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. Premature decomposition of the diazonium intermediate before it can react with the bromide source is a common cause of failure. Additionally, the copper(I) catalyst can be oxidized to the less effective copper(II) state if not handled properly.

    • Solution:

      • Strict Temperature Control: Maintain the temperature of the diazotization reaction at 0–5 °C using an ice/salt bath.

      • Fresh Reagents: Use freshly prepared sodium nitrite solution and high-quality copper(I) bromide.

      • Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) bromide solution to control the reaction rate and minimize decomposition.[6]

G start Low or No Yield check_sm Verify Purity of 2-Amino-4-nitrophenol (NMR, HPLC) start->check_sm sm_impure Impurities Detected check_sm->sm_impure purify_sm Recrystallize Starting Material or Source New Batch sm_impure->purify_sm Yes check_cyclization Analyze for Incomplete Cyclization Intermediate (TLC, LC-MS) sm_impure->check_cyclization No inter_detected Intermediate Detected check_cyclization->inter_detected optimize_cyclo Adjust Reaction Time, Temperature, or pH inter_detected->optimize_cyclo Yes check_sandmeyer Assess Sandmeyer Reaction Conditions inter_detected->check_sandmeyer No sandmeyer_fail Low Conversion check_sandmeyer->sandmeyer_fail optimize_sandmeyer Use Fresh Reagents, Control Temperature (0-5 °C), Ensure Slow Addition sandmeyer_fail->optimize_sandmeyer Yes

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and extra peaks in the NMR/MS analysis. What are the likely side products?

Answer: Impurities in the final product often arise from predictable side reactions. Identifying them is the first step toward elimination.

  • Unreacted Starting Materials/Intermediates: The most straightforward impurities are unreacted 2-amino-4-nitrophenol or the 2-amino-5-nitrobenzoxazole intermediate.

    • Identification: These are typically more polar than the final product and will have lower Rf values on TLC. Their mass will be readily identifiable by LC-MS.

    • Solution: Improve reaction conversion by increasing reaction time or optimizing conditions as described in Issue 1. For purification, column chromatography is effective.

  • Over-bromination Products: The benzoxazole ring system is electron-rich and can be susceptible to further electrophilic aromatic substitution, leading to the introduction of a second bromine atom on the benzene ring.

    • Identification: Look for peaks in the mass spectrum corresponding to M+78/80 (the isotopic signature of an additional bromine atom).

    • Solution:

      • Use a milder brominating agent or avoid a large excess of the brominating source in the Sandmeyer reaction.

      • Perform the reaction at the lowest effective temperature to reduce the rate of side reactions.

  • Hydrolysis Product (5-Nitrobenzo[d]oxazol-2(3H)-one): The 2-bromo substituent is a good leaving group and can be susceptible to hydrolysis during aqueous workup or purification, especially under basic conditions. This replaces the bromine with a hydroxyl group, which tautomerizes to the more stable ketone form.

    • Identification: This byproduct will have a mass corresponding to the loss of Br and the addition of OH (a net change of -63 g/mol ). It is also significantly more polar.

    • Solution:

      • Ensure the workup is performed under neutral or slightly acidic conditions.

      • Avoid prolonged exposure to water or alcohols, especially at elevated temperatures.

      • If using column chromatography, use non-protic solvents where possible and run the column promptly after loading.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 2-Amino-4-nitrophenol step1 Cyclization start->step1 imp_regio Regioisomers (e.g., 2-Bromo-7-nitro...) start->imp_regio from impure starting material inter 2-Amino-5-nitrobenzoxazole step1->inter step2 Sandmeyer Reaction inter->step2 imp_unreacted Unreacted Intermediate inter->imp_unreacted from incomplete reaction product This compound step2->product imp_overbromo Di-brominated Product step2->imp_overbromo from harsh conditions imp_hydrolysis 5-Nitrobenzo[d]oxazol-2(3H)-one product->imp_hydrolysis from workup/ purification

Caption: Relationship between synthesis stages and potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound? A1: A robust and commonly employed strategy is a two-step synthesis starting from 2-amino-4-nitrophenol.

  • Cyclization: Reaction of 2-amino-4-nitrophenol with an appropriate C1 source (like cyanogen bromide) to form the intermediate, 2-amino-5-nitrobenzoxazole.

  • Sandmeyer Reaction: Conversion of the 2-amino group to a 2-bromo group via diazotization with sodium nitrite in an acidic medium, followed by decomposition of the diazonium salt in the presence of copper(I) bromide.[4][7] This method is generally reliable because it builds the molecule in a logical sequence and avoids issues with regioselectivity that could arise from direct bromination of a pre-formed 5-nitrobenzoxazole ring.

Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most effective tool for real-time monitoring.

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane) is a good starting point. The product, being less polar than the amino-containing starting materials and intermediates, will have a higher Rf value.

  • Visualization: Visualize the spots under UV light (254 nm). You should see the starting material spot diminish as a new, higher-Rf product spot appears. For confirmation, especially when troubleshooting, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the masses of components in the reaction mixture.

Q3: What are the most critical safety precautions for this synthesis? A3: Safety is paramount.

  • Cyanogen Bromide (if used for cyclization): This reagent is highly toxic and volatile. It must be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a quench solution (e.g., sodium hypochlorite) ready for any spills or residual reagent.

  • Diazonium Salts: These intermediates are potentially explosive, especially when isolated or allowed to dry. Always prepare and use them in solution at low temperatures (0–5 °C) and never store them.

  • Acids and Bromine Sources: Handle strong acids (like HBr) and brominating agents with care, as they are corrosive.

Q4: What is the best method for purifying the final this compound? A4: Flash column chromatography is typically the most effective method for obtaining a highly pure product.

  • Adsorbent: Silica gel is the standard choice.

  • Eluent: A gradient of ethyl acetate in hexane allows for the separation of non-polar impurities, the product, and more polar byproducts.

  • Alternative: If the product crystallizes well from the reaction workup, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexane) can be an effective and scalable purification method.

Experimental Protocol: Synthesis of this compound

This protocol details a representative two-step synthesis.

Step 1: Synthesis of 2-Amino-5-nitrobenzoxazole
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent like methanol or aqueous ethanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise over 30 minutes. (CAUTION: Cyanogen bromide is highly toxic. Handle only in a fume hood.)

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. The product will often precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash it with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield 2-amino-5-nitrobenzoxazole. This intermediate is often pure enough for the next step without further purification.

Step 2: Synthesis of this compound (Sandmeyer Reaction)
  • Diazotization:

    • In a flask, suspend 2-amino-5-nitrobenzoxazole (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water.

    • Cool the suspension to 0–5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature never exceeds 5 °C.

    • Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr mixture via a dropping funnel. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Summary

Table 1: Troubleshooting Guide Summary
IssuePotential CauseRecommended Action
Low/No Yield Impure starting materialVerify purity via NMR/HPLC; recrystallize if necessary.
Incomplete cyclizationMonitor by TLC; optimize reaction time, temp, or pH.
Failed Sandmeyer reactionUse fresh reagents; maintain temp at 0-5 °C; slow addition.
Impurities Unreacted materialsIncrease reaction time; purify via column chromatography.
Over-brominationUse milder conditions; avoid excess brominating agent.
Hydrolysis to oxazolonePerform workup under neutral/acidic conditions; avoid prolonged exposure to water.

References

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  • Google Patents. CA2311578C - Process for preparing chlorobenzoxazoles.
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  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Semantic Scholar. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available from: [Link]

  • Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available from: [Link]

  • National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Google Patents. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

  • National Institutes of Health (NIH). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]

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Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Bromo-5-nitrobenzo[d]oxazole. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science. However, its multi-step synthesis presents several challenges that can lead to suboptimal yields and purity. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common hurdles and improve their synthetic outcomes. Drawing from established chemical principles and field-proven insights, this document is structured to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Synthesis Overview and Mechanism

The most common and reliable route to this compound is a two-step process starting from 2-amino-4-nitrophenol.

  • Step 1: Cyclization. The initial step involves the formation of the benzoxazole ring. 2-amino-4-nitrophenol is reacted with the highly reactive electrophile, cyanogen bromide (BrCN), to form the intermediate, 2-amino-5-nitrobenzo[d]oxazole.

  • Step 2: Sandmeyer Reaction. The 2-amino group of the intermediate is then converted to a 2-bromo group. This is achieved via a diazotization reaction, where the amine is treated with sodium nitrite in an acidic medium (HBr) to form a diazonium salt, followed by a copper(I) bromide-catalyzed substitution, which releases nitrogen gas and installs the bromine atom.[1][2][3] This final transformation is a classic example of a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2]

SynthesisWorkflow A 2-amino-4-nitrophenol B 2-amino-5-nitrobenzo[d]oxazole (Intermediate) A->B Step 1: Cyclization Reagents: Cyanogen Bromide (BrCN) C This compound (Final Product) B->C Step 2: Sandmeyer Reaction Reagents: 1. NaNO2, HBr 2. CuBr

Caption: Overall synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield in the Cyclization Step (Step 1)

Question: My yield of 2-amino-5-nitrobenzoxazole is very low after reacting 2-amino-4-nitrophenol with cyanogen bromide. What are the potential causes and solutions?

Answer: Low yield in this critical ring-forming step typically stems from issues with reagents or reaction conditions.

  • Purity of 2-amino-4-nitrophenol: This is the most common culprit. The nitration of cresol, a common route to the precursor of this starting material, can produce isomeric impurities.[1] An incorrect isomer will not cyclize properly, leading to a complex mixture and low yield.

    • Solution: Verify the purity of your starting material using NMR and melting point analysis. If necessary, purify it by recrystallization or column chromatography before proceeding. Consider synthesizing it from 2,4-dinitrophenol for a cleaner starting material.[4]

  • Handling and Reactivity of Cyanogen Bromide (BrCN): Cyanogen bromide is highly toxic and extremely sensitive to moisture.[5][6][7] It readily hydrolyzes to form hydrogen cyanide (HCN) and hydrogen bromide (HBr), which not only reduces its effective concentration but also presents a significant safety hazard.[7]

    • Solution: Always handle BrCN in a certified chemical fume hood with appropriate personal protective equipment (PPE).[5][8] Use a fresh bottle and ensure all glassware is rigorously dried. It is recommended to allow the container to reach room temperature before opening to prevent moisture condensation.[5] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Suboptimal Reaction Conditions: The reaction pH and temperature are crucial for efficient cyclization.

    • Solution: The reaction is often performed in a buffered solution or with a mild base to neutralize the HBr formed during the reaction, which can otherwise protonate the starting amine and reduce its nucleophilicity. Ensure the temperature is controlled as specified in the protocol, as side reactions can occur at elevated temperatures.

Issue 2: Poor Yield in the Sandmeyer Reaction (Step 2)

Question: The conversion of 2-amino-5-nitrobenzoxazole to the final 2-bromo product is inefficient. How can I improve the Sandmeyer reaction yield?

Answer: The Sandmeyer reaction is robust but requires careful control over temperature and reagent addition.

  • Incomplete Diazotization: The formation of the diazonium salt is the first part of this step. This reaction is highly exothermic and the resulting diazonium salt is thermally unstable.

    • Solution: Maintain the reaction temperature strictly between 0-5 °C during the dropwise addition of the sodium nitrite solution.[1] Adding the nitrite solution too quickly or allowing the temperature to rise will cause the diazonium salt to decompose prematurely, often leading to the formation of phenolic byproducts and a significant drop in yield.

  • Degradation of the Diazonium Salt: Even at low temperatures, the diazonium salt has a limited lifetime.

    • Solution: Use the diazonium salt solution immediately after its preparation. It should be added slowly to the cold solution of copper(I) bromide. Do not let it warm to room temperature before the substitution step.[1]

  • Inactive Copper(I) Bromide Catalyst: The Cu(I) catalyst is essential for the radical-mediated bromine transfer.[2][3] If the catalyst is oxidized to Cu(II) or is of poor quality, the reaction will be sluggish or fail completely.

    • Solution: Use freshly prepared or high-purity CuBr. Ensure it has been stored under inert gas and away from moisture. Some protocols benefit from preparing the CuBr solution in HBr just before use to ensure it is in its active state.

Issue 3: Significant Impurities in the Final Product

Question: My final product is impure, showing multiple spots on TLC and extra peaks in NMR/MS analysis. What are the likely side products and how can I prevent them?

Answer: The presence of impurities is a common issue and can often be attributed to side reactions during the synthesis.

  • Unreacted Starting Materials: Incomplete conversion in either step will result in the presence of 2-amino-4-nitrophenol or 2-amino-5-nitrobenzoxazole in the final product.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion before initiating the workup.

  • Hydrolysis of the Product: The 2-bromo substituent on the benzoxazole ring can be susceptible to hydrolysis, especially during workup or purification under non-neutral pH or at elevated temperatures. This leads to the formation of 5-nitrobenzo[d]oxazol-2(3H)-one.[1]

    • Solution: Perform the workup using neutral or slightly acidic washes. Avoid exposure to strong bases. When purifying by column chromatography, use a neutral eluent system and avoid prolonged exposure to silica gel.

  • Over-bromination: While less common for this specific substrate due to the deactivating nitro group, the benzoxazole ring can undergo further electrophilic substitution if harsh brominating conditions are used.[1]

    • Solution: This is generally not an issue with the Sandmeyer reaction, which is highly specific. However, if alternative bromination strategies are used, carefully control the stoichiometry of the brominating agent.

ImpuritySources cluster_0 Synthesis Stages cluster_1 Potential Impurities Start 2-amino-4-nitrophenol Cyclization Cyclization (Step 1) Start->Cyclization Imp1 Isomeric Precursors Start->Imp1 Purity Issue Sandmeyer Sandmeyer (Step 2) Cyclization->Sandmeyer Imp2 Unreacted 2-amino-5-nitrobenzoxazole Cyclization->Imp2 Incomplete Reaction Product Final Product Sandmeyer->Product Imp3 5-nitrobenzo[d]oxazol-2(3H)-one (Hydrolysis Product) Product->Imp3 Workup/Purification Issue

Caption: Relationship between synthesis stages and potential impurities.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guideline and may require optimization. All procedures involving cyanogen bromide must be performed in a certified chemical fume hood by trained personnel.

Protocol 1: Synthesis of 2-amino-5-nitrobenzo[d]oxazole (Step 1)
  • To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-4-nitrophenol (1.0 eq) and a suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or ethanol).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • In a separate flask, carefully prepare a solution of cyanogen bromide (1.1 eq) in the same cold organic solvent used in step 1.

  • Slowly add the cyanogen bromide solution to the stirred suspension of 2-amino-4-nitrophenol over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the addition of a dilute aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step or purified by column chromatography.

Protocol 2: Synthesis of this compound (Step 2)
  • Suspend 2-amino-5-nitrobenzo[d]oxazole (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the suspension while vigorously stirring, ensuring the temperature is maintained below 5 °C. A clear diazonium salt solution should form. Stir for an additional 30 minutes at 0-5 °C.[1]

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr, and cool it to 0-5 °C.[1]

  • Slowly add the cold diazonium salt solution from step 4 to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.[1]

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with cyanogen bromide (BrCN)? A1: Cyanogen bromide is highly toxic if inhaled, ingested, or absorbed through the skin, and it is corrosive.[5][8] It can decompose to release highly toxic hydrogen cyanide (HCN) gas, especially in the presence of acid or water.[6][7] Always handle BrCN in a well-ventilated chemical fume hood. Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, impermeable gloves.[5] Have a cyanide antidote kit available and ensure all lab personnel are aware of emergency procedures. Quench any residual BrCN with a basic solution of sodium hypochlorite (bleach) before disposal.

Q2: How can I confirm the purity of my starting material, 2-amino-4-nitrophenol? A2: The purity of 2-amino-4-nitrophenol should be confirmed by multiple analytical techniques. Check its melting point against the literature value. A broad or depressed melting range suggests impurities. Run a 1H NMR spectrum to check for the presence of unexpected signals that could indicate isomeric impurities. Finally, TLC analysis using an appropriate eluent system should show a single spot.

Q3: Are there alternative, less hazardous reagents for the cyclization step instead of cyanogen bromide? A3: Yes, while BrCN is a classic reagent, other methods for benzoxazole synthesis exist that avoid its use. For example, condensation of the 2-aminophenol with carboxylic acids or their derivatives (like orthoesters or acid chlorides) followed by a cyclodehydration step is a common strategy.[9][10] Another approach involves the reaction with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a strong base like LiHMDS, which serves as a less volatile cyanating agent.[11][12]

Q4: What are the best practices for purifying the final this compound? A4: Column chromatography on silica gel is typically the most effective method for removing polar impurities and unreacted starting materials. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Recrystallization is also an excellent method for obtaining highly pure material if a suitable solvent system can be found. Common choices include ethanol, ethyl acetate/hexane, or toluene.[13]

Section 5: Data Summary Table

StepKey ReactionReagentsCritical ParametersCommon IssuesExpected Yield
1 Cyclization 2-amino-4-nitrophenol, Cyanogen Bromide (BrCN)- Purity of starting material- Anhydrous conditions- Temperature control (0-10 °C)- Low yield due to impure starting material- Reagent decomposition (moisture)60-80%
2 Sandmeyer Reaction 2-amino-5-nitrobenzo[d]oxazole, NaNO2, HBr, CuBr- Diazotization temp. (0-5 °C)- Immediate use of diazonium salt- Activity of CuBr catalyst- Low yield due to diazonium salt decomposition- Formation of phenolic byproducts50-75%

Note: Yields are estimates and highly dependent on reaction scale, purity of reagents, and optimization of conditions.

References

  • Cyanogen Bromide. (n.d.). Northern Arizona University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanogen bromide. PubChem. Retrieved from [Link]

  • Loba Chemie. (2016). CYANOGEN BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Yadav, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Shanbhag, G. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., et al. (2021). A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. Retrieved from [Link]

  • Nain, A., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Smith, T. E., et al. (2020). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]

  • LookChem. (n.d.). 2-amino-4-methyl-5-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
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  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Kasthuri, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

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common side reactions in the synthesis of halogenated nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of halogenated nitroaromatics. This guide is designed for researchers, scientists, and drug development professionals who encounter common challenges during the synthesis of these crucial chemical intermediates. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Part 1: Troubleshooting Guide: Nitration of Halobenzenes

The direct nitration of halogenated aromatic compounds is a primary route to producing nitrohaloaromatics. However, controlling the reaction to achieve high yield and selectivity can be challenging. This section addresses the most frequent issues encountered.

Q1: My nitration reaction is producing a mixture of isomers (ortho, para, meta). How can I improve regioselectivity?

A1: Understanding and controlling regioselectivity is fundamental to a successful synthesis. Halogens are ortho, para-directing, yet deactivating, substituents in electrophilic aromatic substitution (EAS).[1] This means they direct the incoming nitro group to the positions adjacent (ortho) and opposite (para) to themselves, but they make the ring less reactive than benzene. The observed isomer distribution is a result of a delicate balance between electronic and steric effects.

Causality:

  • Electronic Effects: Halogens donate electron density through resonance to the ortho and para positions, stabilizing the carbocation intermediate (the arenium ion) formed during the attack by the nitronium ion (NO₂⁺).[2] This stabilization lowers the activation energy for ortho and para substitution compared to meta substitution.

  • Inductive Effects: Due to their high electronegativity, halogens withdraw electron density from the aromatic ring inductively, which deactivates the ring overall.

  • Steric Hindrance: The physical size of the halogen atom can block the incoming electrophile from the ortho positions, often favoring the para product. This effect becomes more pronounced with larger halogens (I > Br > Cl > F).

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy pathway, which is often the formation of the more stable para isomer. Nitration reactions are highly exothermic, so maintaining strict temperature control (e.g., 0-10 °C) is critical to prevent side reactions and loss of selectivity.[3]

  • Choice of Nitrating Agent: The composition of the nitrating mixture can significantly influence isomer ratios.

    • Standard Mixed Acid (HNO₃/H₂SO₄): This is the most common and aggressive nitrating agent. The sulfuric acid protonates nitric acid, leading to the formation of the highly reactive nitronium ion (NO₂⁺).[4][5][6]

    • Milder Reagents: For more sensitive substrates or to favor para substitution, consider milder nitrating agents like nitric acid in acetic anhydride or nitronium salts like NO₂BF₄.

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the isomer distribution. Experimenting with different solvents, such as acetic acid or dichloromethane, can sometimes alter the ortho/para ratio.[3]

Data Snapshot: Regioselectivity in Nitration

HalobenzeneNitrating AgentTemperature (°C)Ortho (%)Meta (%)Para (%)
ChlorobenzeneHNO₃/H₂SO₄3030169
BromobenzeneHNO₃/H₂SO₄3038161
IodobenzeneHNO₃/H₂SO₄3041257

Note: Isomer ratios are approximate and can vary with precise reaction conditions.

Q2: I'm getting a lot of dinitro and trinitro byproducts. How can I prevent this over-nitration?

A2: Over-nitration, or polysubstitution, occurs when the desired mononitrated product reacts further with the nitrating agent. Although the newly introduced nitro group is strongly deactivating, forcing conditions can lead to the formation of dinitro or even trinitro compounds.[4]

Causality:

  • Reaction Conditions: High temperatures, long reaction times, and a high concentration of the nitrating agent all favor polysubstitution.

  • Substrate Reactivity: While the halogen is deactivating, the ring is still susceptible to further nitration under harsh conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight stoichiometric deficiency or, at most, a 1:1 molar ratio of nitric acid to the halobenzene substrate.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7][8] Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Reverse Addition: Consider adding the halobenzene substrate slowly to the cold nitrating mixture. This ensures that the concentration of the substrate is always low, minimizing the chance of a second nitration on the product molecule.

  • Lower Temperature: As with selectivity, lower temperatures reduce the overall reaction rate, providing a wider window to stop the reaction after monosubstitution.[3]

Q3: My reaction mixture is turning dark or charring. What's causing this decomposition?

A3: Darkening or charring indicates oxidative side reactions. The strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to the degradation of the aromatic starting material or product.[8][9]

Causality:

  • Oxidative Degradation: Concentrated nitric acid is a powerful oxidizing agent and can attack the aromatic ring or any alkyl side chains, leading to complex mixtures of oxidized and nitrated byproducts and polymeric tars.[10]

  • Runaway Reactions: Nitrations are highly exothermic.[3] If the heat generated is not effectively dissipated, the temperature can rise uncontrollably, accelerating decomposition and creating a significant safety hazard.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. Ensure your cooling bath is adequate for the scale of the reaction and that the nitrating agent is added slowly and controllably to the substrate.

  • Purity of Reagents: Ensure that the starting materials and reagents are pure. Impurities can sometimes catalyze decomposition pathways.[8]

  • Proper Quenching: Quench the reaction by carefully pouring the reaction mixture onto crushed ice. This rapidly dilutes the acid and dissipates heat, stopping the reaction and precipitating the organic product.

Part 2: Troubleshooting Guide: Halogenation of Nitroaromatics

The alternative route involves introducing a halogen onto a pre-existing nitroaromatic ring. This is often more challenging because the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position.[1][4][11]

Q4: My halogenation reaction is extremely slow or not proceeding to completion. How can I increase the reaction rate?

A4: The strong deactivating effect of the nitro group makes the aromatic ring very electron-poor and thus much less reactive towards electrophiles like Br₂ or Cl₂. [4] To overcome this, a catalyst is required to increase the electrophilicity of the halogen.

Causality:

  • Deactivation: The nitro group withdraws electron density from the ring through both inductive and resonance effects, significantly slowing the rate of electrophilic attack.

  • Insufficient Electrophile Strength: Molecular halogens (e.g., Br₂) are not strong enough electrophiles to react with a highly deactivated ring.

Troubleshooting Steps:

  • Use a Lewis Acid Catalyst: A strong Lewis acid, such as FeCl₃, FeBr₃, or AlCl₃, is essential.[12] The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can attack the deactivated ring.[13][14][15]

    • Mechanism of Action: The Lewis acid coordinates to one of the halogen atoms, making the terminal halogen atom highly electron-deficient and ready for attack by the aromatic ring.[16]

  • Increase Temperature: Higher reaction temperatures are often required to halogenate nitroaromatics.[4] However, this must be balanced against the risk of side reactions.

  • Use a More Reactive Halogenating Agent: For particularly stubborn substrates, consider using a pre-formed halogen-catalyst complex or more reactive halogen sources.

Q5: I'm observing oxidative side reactions instead of, or in addition to, halogenation. What are the likely causes?

A5: This issue can arise if the reaction conditions are too harsh or if certain reagents are used, particularly in iodination.

Causality:

  • Harsh Conditions: High temperatures combined with a strong Lewis acid can sometimes lead to ring oxidation.

  • Iodination Chemistry: Direct iodination with I₂ is often difficult and requires an oxidizing agent (like nitric acid) to generate a more powerful iodine electrophile (I⁺).[9] This introduces a competing oxidant into the reaction mixture, which can lead to undesired side products.[17]

Troubleshooting Steps:

  • Optimize Temperature: Carefully screen reaction temperatures to find a balance between an acceptable reaction rate and minimal byproduct formation.

  • Choose the Right Catalyst: The choice and amount of Lewis acid are crucial. Using an excessive amount can promote side reactions.[13]

  • Alternative Iodination Methods: For iodination, avoid using nitric acid as the oxidant if possible. Consider alternatives like I₂ with silver sulfate or N-iodosuccinimide (NIS).

Part 3: General FAQs and Purification

Q6: What are the best practices for purifying halogenated nitroaromatics, especially for separating isomers?

A6: The purification of halogenated nitroaromatics is often challenging due to the similar physical properties of the isomers.

Recommended Techniques:

  • Recrystallization: This is often the first and most effective method, especially for separating the para isomer from the ortho. The para isomer is typically more symmetrical and less polar, leading to higher melting points and lower solubility in many solvents, allowing it to crystallize out selectively from a cooled solution.[18][19] Common solvents include ethanol, methanol, or acetic acid.[8]

  • Column Chromatography: For difficult separations or to isolate all isomers, column chromatography is the method of choice.[18]

    • Stationary Phase: Silica gel is most common.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The less polar para isomer will usually elute first.

  • Distillation: If the isomers have sufficiently different boiling points, fractional distillation under reduced pressure can be effective.

Q7: What are the critical safety precautions when working with mixed acid nitrations?

A7: Nitration reactions are potentially hazardous and must be treated with extreme caution.

Critical Safety Measures:

  • Exothermic Nature: Nitrations are highly exothermic and have the potential for thermal runaway.[3] Always perform the reaction in a well-ventilated fume hood with an adequate cooling bath and have a secondary containment tray.

  • Controlled Addition: Add the nitrating agent slowly and monitor the internal temperature continuously with a thermometer.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.

  • Quenching: The quenching process (adding the reaction mixture to ice) can be vigorous. Perform it slowly and carefully behind a blast shield.

  • Detonation Hazard: Some polynitrated aromatic compounds are explosive. Handle the products with care and avoid friction, shock, or high temperatures.

Part 4: Visualizing the Process

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of o-, p-, m- isomers) q1 Is the reaction temperature below 10°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using standard mixed acid? a1_yes->q2 sol1 Action: Lower temperature to 0-5°C. Use an efficient cooling bath. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Action: Consider milder nitrating agents (e.g., HNO3 in Acetic Anhydride) to favor para-isomer. a2_yes->sol2 q3 Have you tried different solvents? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Outcome: Improved Regioselectivity a3_yes->end_node sol3 Action: Screen solvents like Dichloromethane or Acetic Acid. a3_no->sol3 sol3->end_node

Caption: Decision workflow for troubleshooting poor regioselectivity.

Competition Between Halogenation and Side Reactions

G cluster_0 Reaction Pathways Reactants Nitroaromatic + Halogen + Catalyst Desired Desired Pathway (Meta-Halogenation) Reactants->Desired Optimal Conditions Side Side Reactions (Oxidation, Degradation) Reactants->Side Harsh Conditions Conditions Reaction Conditions - Temperature - Catalyst Choice - Reagent Purity Conditions->Reactants

Caption: Competing pathways in the halogenation of nitroaromatics.

References

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  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • YouTube. Halogenation and Nitration reactions. [Link]

  • Pharmaguideline. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]

  • YouTube. Electrophilic Substitution Reaction - Bromination and Nitration (Haloalkane & Haloarene)- Part 1. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Bromobenzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 2-bromobenzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address the specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Introduction: The Challenge of Coupling with 2-Bromobenzoxazoles

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds, yet its application to heteroaromatic systems like 2-bromobenzoxazoles presents unique challenges.[1][2] The electron-deficient nature of the benzoxazole ring can influence the reactivity of the C-Br bond, and the heteroatoms can interact with the palladium catalyst, leading to potential complications.[3][4] This guide will walk you through common hurdles and provide robust strategies for achieving high-yielding and reproducible couplings.

Frequently Asked Questions (FAQs)

Q1: I am starting my first Suzuki coupling with a 2-bromobenzoxazole. What is a good starting point for reaction conditions?

A1: For a reliable starting point, a combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand is highly recommended. These ligands are known to promote the crucial oxidative addition step, especially with less reactive aryl halides, and can stabilize the catalytic species.[5][6]

Here is a general-purpose starting protocol:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Precatalysts ensure the efficient in situ generation of the active Pd(0) species.[1]
Ligand SPhos or XPhosBulky, electron-rich phosphines accelerate oxidative addition and reductive elimination.[7][8]
Base K₃PO₄ or K₂CO₃These milder inorganic bases are often effective and can minimize base-sensitive functional group degradation.[7][9]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio)The aqueous component is often crucial for the transmetalation step.[1][2]
Temperature 80-100 °CMany Suzuki couplings require heating to proceed at a reasonable rate.[10][11]

Q2: Why is the choice of ligand so critical for coupling with 2-bromobenzoxazoles?

A2: The ligand plays a multifaceted role in the catalytic cycle. For an electron-deficient substrate like 2-bromobenzoxazole, a bulky and electron-rich phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) is crucial for several reasons:[7][12]

  • Promotes Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating its insertion into the C-Br bond, which is often the rate-limiting step.[5][6]

  • Stabilizes the Catalyst: The steric bulk of the ligand protects the palladium center from deactivation pathways such as the formation of palladium black.

  • Accelerates Reductive Elimination: These ligands also promote the final step of the catalytic cycle, the reductive elimination that forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1][13]

Q3: What are the most common side reactions I should be aware of?

A3: The two most prevalent side reactions in the Suzuki coupling of 2-bromobenzoxazoles are dehalogenation and protodeboronation .

  • Dehalogenation: This is the reduction of the 2-bromobenzoxazole to benzoxazole, where the bromine atom is replaced by a hydrogen atom.[3][14] This side reaction is particularly common with electron-deficient heteroaryl halides.[3][15]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing the boronic acid group with a hydrogen atom.[16][17] This is often promoted by aqueous basic conditions.

Understanding and mitigating these side reactions is key to optimizing your reaction yield.

Troubleshooting Guide

Scenario 1: Low to No Conversion of Starting Material

Q: I am seeing mostly my starting 2-bromobenzoxazole in the crude reaction mixture. What could be the problem?

A: Low or no conversion typically points to an issue with the catalytic cycle's initiation or a deactivated catalyst. Here's a systematic approach to troubleshooting:

Troubleshooting Workflow for Low Conversion

start Low/No Conversion check_inert 1. Verify Inert Atmosphere (Crucial for Pd(0) stability) start->check_inert check_reagents 2. Assess Reagent Quality (Catalyst, Ligand, Base, Solvent) check_inert->check_reagents Atmosphere is good optimize_conditions 3. Optimize Reaction Conditions (Temperature, Concentration) check_reagents->optimize_conditions Reagents are pure change_catalyst 4. Re-evaluate Catalyst System (Ligand, Pd Source) optimize_conditions->change_catalyst Still no improvement result Improved Conversion change_catalyst->result

Caption: A stepwise guide to troubleshooting low conversion.

1. Inadequate Inert Atmosphere:

  • The Problem: The active Pd(0) catalyst is highly sensitive to oxygen.[17][18] Insufficient degassing of the solvent and reaction vessel can lead to the oxidation and deactivation of the catalyst.

  • The Solution:

    • Thoroughly degas your solvent by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Ensure the reaction flask is flame-dried under vacuum and backfilled with an inert gas multiple times before adding reagents.

2. Reagent Quality:

  • The Problem: The purity of all components is paramount.

    • Palladium Catalyst/Ligand: Catalysts and ligands can degrade upon storage.[17]

    • Boronic Acid: Boronic acids can undergo trimerization to form boroxines upon standing, which can affect their reactivity.[16] They can also contain impurities that poison the catalyst.

    • Base: The base can be hygroscopic and its purity can affect the reaction.

  • The Solution:

    • Use fresh, high-purity reagents.

    • Store catalysts and ligands under an inert atmosphere.

    • Consider using boronate esters (e.g., pinacol esters) which are often more stable than the corresponding boronic acids.[7]

3. Suboptimal Reaction Conditions:

  • The Problem: The reaction may be too slow under the current conditions.

  • The Solution:

    • Increase Temperature: Incrementally increase the reaction temperature in 10 °C steps. Be cautious, as excessively high temperatures can lead to catalyst decomposition.[17]

    • Increase Concentration: If the reaction is too dilute, the rate of productive catalytic turnovers may be slow. Try increasing the concentration.

4. Inefficient Catalyst System:

  • The Problem: The chosen palladium source and ligand may not be active enough for this specific substrate.

  • The Solution:

    • Switch to a More Active Ligand: If you are using a less electron-rich ligand like PPh₃, switching to a Buchwald-type ligand (SPhos, XPhos) can dramatically improve results.[7][8]

    • Use a Precatalyst: If you are generating the Pd(0) species in situ from Pd(OAc)₂, consider using a commercially available precatalyst which often provides more consistent results.[1]

Scenario 2: Significant Dehalogenation Side Product Observed

Q: My main byproduct is benzoxazole (the dehalogenated starting material). How can I suppress this?

A: Dehalogenation arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.[1][3] Here’s how to minimize it:

The Suzuki Catalytic Cycle and the Competing Dehalogenation Pathway

Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) PdH H-Pd(II)-Br(L)₂ OxAdd->PdH Hydride Source Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Dehalogenated Ar-H PdH->Dehalogenated Reductive Elimination Dehalogenated->Pd0

Caption: The desired Suzuki cycle versus the dehalogenation side reaction.

1. Choice of Base:

  • The Problem: Some bases, particularly stronger ones, can promote the formation of palladium-hydride species.

  • The Solution:

    • Switch to a milder base. K₃PO₄ is often an excellent choice.[7] Other options include Cs₂CO₃ and KF.[17][19]

    • Use the minimum effective amount of base.

2. Solvent Selection:

  • The Problem: Alcohols can sometimes act as hydride donors.

  • The Solution:

    • If you are using a solvent system containing an alcohol, consider switching to an aprotic solvent like 1,4-dioxane or toluene with water.

3. Ligand Choice:

  • The Problem: The ligand can influence the relative rates of the desired coupling and dehalogenation.

  • The Solution:

    • Employ bulky, electron-rich phosphine ligands. These ligands tend to accelerate the reductive elimination step of the desired product, outcompeting the dehalogenation pathway.[7]

4. Purity of Reagents:

  • The Problem: Trace impurities can act as hydride sources.

  • The Solution:

    • Ensure all reagents and solvents are of high purity.

Scenario 3: Formation of Homocoupled Boronic Acid Byproduct

Q: I am observing a significant amount of the homocoupled product from my boronic acid. What is causing this and how can I prevent it?

A: The homocoupling of boronic acids is typically caused by the presence of oxygen, which can lead to an oxidative C-C bond formation catalyzed by palladium.

1. Rigorous Exclusion of Oxygen:

  • The Problem: Oxygen can promote the oxidative homocoupling of the boronic acid.[17]

  • The Solution:

    • As mentioned previously, meticulous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction setup and duration is critical.[17][18]

2. Catalyst Choice:

  • The Problem: The choice of palladium source can influence the extent of homocoupling.

  • The Solution:

    • Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst is often better than generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂, as the latter can sometimes be more prone to side reactions if the reduction to Pd(0) is not efficient.[17]

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of a generic 2-bromobenzoxazole with an arylboronic acid.

Materials:

  • 2-Bromobenzoxazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the 2-bromobenzoxazole, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a minimal amount of degassed 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add the remaining degassed 1,4-dioxane and degassed water (e.g., a 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14154–14165. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(11), 2844-2856. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Billingsley, K. L.; Buchwald, S. L. (2007). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5695. [Link]

  • Billingsley, K. L.; Buchwald, S. L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5695. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Wang, Y., et al. (2019). Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... ResearchGate. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Tomanová, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Esmaeilpour, M., et al. (2018). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. ResearchGate. [Link]

  • Dreher, S. D., et al. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Liu, C., & Yang, W. (2009). Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Tomanová, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Langmuir. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Zhang, A., et al. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Larionov, E., et al. (2012). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PMC. [Link]

  • ResearchGate. Optimization for Suzuki-Miyaura coupling of 2-bromoanisole with phenylboronic acid a. [Link]

  • PMC PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. [Link]

  • ResearchGate. The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a …. [Link]

  • ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

  • PubMed. Mechanochemical Activation Switches the Chemoselectivity of the Suzuki-Miyaura Cross-Coupling to Give Azobenzenes. [Link]

  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.. [Link]

Sources

preventing degradation of 2-Bromo-5-nitrobenzo[d]oxazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Degradation and Maximizing Success in Reactions

Welcome to the technical support center for 2-Bromo-5-nitrobenzo[d]oxazole. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions. The goal is to empower you, the researcher, to anticipate and overcome challenges related to the stability of this versatile reagent, ensuring the integrity and success of your experiments.

The unique structure of this compound, featuring a reactive 2-bromo substituent activated by a potent electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] However, these same features render the molecule susceptible to specific degradation pathways under common reaction conditions. This guide will illuminate the causality behind these degradation mechanisms and provide robust strategies to prevent them.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common problems encountered during reactions involving this compound in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the expected product. What are the most likely causes?

Answer: A low or non-existent yield is the most common issue and typically points to the degradation of the starting material or product, or sub-optimal reaction conditions. Let's break down the potential culprits:

  • Hydrolysis of the 2-Bromo Group: The C2 position of the benzoxazole ring is electrophilic, and the 2-bromo substituent is a good leaving group. In the presence of water or other protic nucleophiles (e.g., alcohols), it can be hydrolyzed to form the highly stable and often undesired byproduct, 5-nitrobenzo[d]oxazol-2(3H)-one . This is one of the most frequent degradation pathways.[4]

  • Oxazole Ring Opening: The benzoxazole ring, while aromatic and generally stable, can be forced open under harsh conditions.[5][6] Strong bases (e.g., alkoxides at high temperatures) or strong acids can catalyze the cleavage of the oxazole ring, leading to a complex mixture of byproducts derived from the corresponding 2-aminophenol derivative. A known synthetic pathway for 2-amino-5-nitrophenol derivatives actually involves the intentional ring-opening of benzoxazoles.[7]

  • Thermal or Photochemical Decomposition: The presence of both a bromo and a nitro group on an aromatic system can increase its sensitivity to heat and light. Running reactions at excessively high temperatures or for prolonged periods, especially when exposed to ambient light, can lead to the formation of dark, tarry decomposition products.

  • Incorrect Choice of Base or Solvent: The choice of base is critical. A base that is too strong or nucleophilic can compete with your desired nucleophile or promote ring-opening. The solvent must be compatible with your reagents and capable of being rendered rigorously anhydrous.

Troubleshooting Workflow for Low Yield

The following workflow provides a logical sequence for diagnosing the cause of low yield.

G start Low or No Yield Observed check_sm Verify Purity & Integrity of Starting Material (TLC, NMR) start->check_sm check_hydrolysis Analyze Crude Reaction Mixture for 5-nitrobenzo[d]oxazol-2(3H)-one (MS, NMR) check_sm->check_hydrolysis Starting Material is Pure sol_sm Solution: Use Fresh or Purified Starting Material check_sm->sol_sm Impurities Detected check_conditions Review Reaction Conditions: Temperature, Time, Atmosphere check_hydrolysis->check_conditions No Hydrolysis Product sol_hydrolysis Solution: Implement Rigorous Anhydrous Conditions (see Protocol 1) check_hydrolysis->sol_hydrolysis Hydrolysis Product Detected check_reagents Evaluate Base & Solvent Choice check_conditions->check_reagents Conditions Seem Appropriate sol_conditions Solution: Lower Temperature, Shorten Reaction Time, Protect from Light check_conditions->sol_conditions Conditions Too Harsh sol_reagents Solution: Screen Milder Bases (e.g., K₂CO₃, DIPEA) in Aprotic Polar Solvents (e.g., DMF, DMSO) check_reagents->sol_reagents

Caption: A systematic workflow for troubleshooting low-yield reactions.

Issue 2: Significant Impurity Profile in the Final Product

Question: My final product shows multiple spots on TLC and several unexpected peaks in the NMR/MS analysis. What are these likely side products?

Answer: The presence of multiple impurities often points to one or more degradation pathways occurring simultaneously.

  • Primary Suspect - Hydrolysis: As mentioned, 5-nitrobenzo[d]oxazol-2(3H)-one is the most common byproduct resulting from reaction with trace water. Its formation is often unavoidable without stringent anhydrous techniques.

  • Ring-Opened Byproducts: If you used a strong nucleophilic base like sodium methoxide in methanol, you might see byproducts such as N-(2-hydroxy-4-nitrophenyl)formamide derivatives, which arise from the cleavage of the oxazole ring.[7]

  • Unreacted Starting Material: Incomplete conversion will leave this compound in your final product. This suggests the reaction conditions were too mild or the reaction time was insufficient.

  • Side-Reactions with the Nitro Group: While the nitro group is generally stable, some reaction conditions (e.g., the presence of reducing metals like tin or iron, or catalytic hydrogenation) can reduce it to an amino group, yielding 2-Bromo-5-aminobenzo[d]oxazole . This is a common consideration when planning multi-step syntheses.[8]

Key Degradation Pathways

G start This compound hydrolysis 5-nitrobenzo[d]oxazol-2(3H)-one start->hydrolysis + H₂O (Acid/Base cat.) ring_open Ring-Opened Products (e.g., 2-aminophenol derivatives) start->ring_open Strong Base / Acid High Temperature

Caption: Primary degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its long-term stability?

A1: The compound should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage (>6 months), we recommend storage at -20°C under an inert atmosphere (argon or nitrogen) to minimize degradation from atmospheric moisture and light.

Q2: Is this compound particularly sensitive to air or moisture?

A2: Yes. It is most sensitive to moisture due to the potential for hydrolysis of the 2-bromo group.[4] While it is not overtly sensitive to oxygen, following standard best practices for handling air-sensitive reagents by using an inert atmosphere is highly recommended to prevent the introduction of moisture.

Q3: What is the primary role of the nitro group in the compound's reactivity and stability?

A3: The nitro group is a powerful electron-withdrawing group. Its presence has two major effects:

  • Activation: It strongly activates the benzoxazole ring for nucleophilic aromatic substitution (SNAr) at the 2-position. It does this by stabilizing the negative charge that develops in the ring in the Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[1][2][3]

  • De-stabilization (in some contexts): The strong electron-withdrawing nature can make the ring more susceptible to cleavage by strong nucleophiles under forcing conditions.

Q4: What are the best general-purpose solvents and bases to use for nucleophilic substitution reactions?

A4: The optimal choice is reaction-dependent, but a good starting point is to use a polar aprotic solvent that can be easily dried, such as DMF, DMSO, or Acetonitrile . For the base, an inorganic carbonate like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often a safe choice that is effective without being overly aggressive. Stronger, more nucleophilic bases like alkoxides should be used with caution at low temperatures.

ParameterRecommended ConditionsRationale
Solvents Anhydrous DMF, DMSO, CH₃CNPolar aprotic, solubilizes reagents, high boiling point allows thermal range.
Bases K₂CO₃, Cs₂CO₃, DIPEAEffective proton scavengers, generally non-nucleophilic, minimize side reactions.
Temperature 25°C to 80°C (start low)Balances reaction rate against thermal degradation. Monitor by TLC.
Atmosphere Nitrogen or ArgonCrucial for excluding moisture and preventing hydrolysis.[4]
Light Protect from direct lightUse foil-wrapped flasks for reactions running longer than a few hours.

Table 1: Recommended starting conditions for nucleophilic substitution reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution under Anhydrous Conditions

This protocol provides a robust methodology for performing SNAr reactions while minimizing the risk of hydrolysis and other degradation pathways.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous solvent (e.g., DMF, distilled from CaH₂)

  • Base (e.g., K₂CO₃, oven-dried)

  • Oven-dried glassware

  • Nitrogen or Argon line with a bubbler

  • Magnetic stirrer and stir bar

  • Septa and needles

Workflow Diagram:

G A 1. Assemble Oven-Dried Glassware (Flask, Condenser) B 2. Flame-Dry Under Vacuum A->B C 3. Backfill with Inert Gas (N₂/Ar) B->C D 4. Add Solid Reagents (Starting Material, Base) C->D E 5. Purge with Inert Gas D->E F 6. Add Anhydrous Solvent via Syringe E->F G 7. Add Nucleophile via Syringe F->G H 8. Heat to Desired Temperature Under Positive Inert Gas Pressure G->H

Caption: Experimental workflow for setting up an anhydrous reaction.

Step-by-Step Procedure:

  • Glassware Preparation: Assemble the required glassware (e.g., a round-bottom flask with a magnetic stir bar and a reflux condenser) and dry it in an oven at 120°C for at least 4 hours. Allow it to cool to room temperature in a desiccator.

  • Inert Atmosphere Setup: Quickly assemble the glassware while hot and flame-dry it under a high vacuum. Allow the glassware to cool completely under vacuum and then backfill with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment (a balloon or bubbler system is effective).

  • Charging the Flask: Briefly remove the condenser and add this compound (1.0 eq) and the oven-dried base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Solvent and Reagent Addition: Seal the flask with a rubber septum. Add the anhydrous solvent via a dry syringe. Begin stirring. Add the nucleophile (1.1-1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature using an oil bath. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

By implementing these rigorous techniques and understanding the underlying chemical principles, you can effectively prevent the degradation of this compound and achieve reliable, high-yielding results in your synthetic endeavors.

References
  • Wikipedia. Benzoxazole. [Link]

  • Patel, N. B., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. (Note: This appears to be a mock or future-dated reference from the search results, but the general information aligns with established chemistry.)
  • Taylor & Francis. Benzoxazole – Knowledge and References. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]

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Technical Support Center: Purification of 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Bromo-5-nitrobenzo[d]oxazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in isolating this key synthetic intermediate from complex crude reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methodologies to your specific experimental outcomes.

Section 1: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of what you are trying to remove. The impurities present in your crude product are not random; they are direct, predictable consequences of the synthetic route chosen and the reaction's execution. A common synthesis for this compound proceeds via the cyclization of 2-amino-4-nitrophenol, followed by a Sandmeyer-type reaction to install the 2-bromo substituent.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Injection Points A 2-Amino-4-nitrophenol (Starting Material) B Cyclization Intermediate (e.g., 2-amino-5-nitrobenzoxazole) A->B e.g., BrCN C Diazonium Salt B->C NaNO₂, HBr 0-5 °C D This compound (Target Product) C->D CuBr, HBr Heat I4 Hydrolysis Product (5-nitrobenzoxazol-2-one) D->I4 Harsh workup (H₂O, heat) I1 Isomeric Precursors (e.g., 2-amino-6-nitrophenol) I1->A I2 Unreacted Starting Material I2->B I3 Over-bromination or Isomeric Bromination I3->D

Caption: Relationship between synthesis stages and potential impurities.

Frequently Asked Questions: Impurity Diagnosis

Q1: What are the most common byproducts I can expect in my crude this compound?

A1: The impurity profile is typically dominated by four classes of compounds:

  • Unreacted Starting Materials: Incomplete conversion can leave behind precursors like 2-amino-4-nitrophenol or the intermediate 2-amino-5-nitrobenzoxazole.[1] These are generally more polar than your target product.

  • Isomeric Byproducts: If your starting 2-amino-4-nitrophenol contains its regioisomer (e.g., 2-amino-6-nitrophenol), you will form an isomeric product that can be very difficult to separate due to similar physical properties.[1]

  • Over-bromination Products: The benzoxazole ring is activated towards electrophilic substitution. Aggressive bromination conditions (high temperature, excess reagent) can lead to the formation of di-brominated species.[1]

  • Hydrolysis Products: The 2-bromo substituent is a leaving group. Under certain work-up or purification conditions (especially with heat and moisture), it can be hydrolyzed to form 5-nitrobenzoxazol-2-one.[1]

Q2: How can I use Thin Layer Chromatography (TLC) to diagnose my crude reaction mixture?

A2: TLC is your most powerful diagnostic tool. A well-run plate can reveal the complexity of your mixture and guide your purification strategy.

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A good starting point is 20-30% ethyl acetate in hexane (or petroleum ether). This solvent system provides a medium polarity that should resolve most components.

  • Visualization: Use a UV lamp (254 nm). Benzoxazoles often fluoresce, appearing as bright blue or green spots.[2]

  • Interpretation:

    • Product Spot: Your target, this compound, should be a major, well-defined spot, likely with an Rf value between 0.4 and 0.6 in the suggested eluent.

    • Polar Impurities (Low Rf): Spots near the baseline are highly polar. These are often unreacted aminophenols or the hydrolysis product.

    • Non-Polar Impurities (High Rf): Spots running close to the solvent front are non-polar. These could be over-brominated products or non-polar side products.

    • "Shoulder" or "Smear" Spots: Spots that are very close to your main product spot, sometimes appearing as a shoulder, are often isomers. These represent the greatest purification challenge.

Section 2: Purification Strategies & Protocols

Based on your initial TLC analysis, you can select the most appropriate purification strategy. It is rare for a single technique to be universally optimal; the choice is dictated by the specific impurities present.

Start Analyze Crude Product by TLC Decision1 What is the impurity profile? Start->Decision1 Path1 Mainly baseline impurities (unreacted starting materials) Decision1->Path1 Polar Path2 Multiple spots with clear separation from product Decision1->Path2 Mixed Path3 Spots are very close to product (likely isomers) Decision1->Path3 Non-polar / Isomeric Action1 Perform Acid-Base Wash (Liquid-Liquid Extraction) Path1->Action1 Action2 Purify via Flash Column Chromatography Path2->Action2 Action3 Optimize Column Chromatography (shallow gradient) or attempt Recrystallization Path3->Action3

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide: Purification Protocols

Issue 1: My crude product contains significant amounts of polar, baseline material.

Solution: An acid-base liquid-liquid extraction is highly effective for removing acidic (phenolic) or basic (amino) starting materials before committing to chromatography.

Protocol: Acid-Base Wash

  • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and extract any unreacted acidic phenols. Drain the aqueous layer.

  • Acid Wash: Wash the organic layer with 1M hydrochloric acid (HCl). This will protonate and extract any unreacted amino-containing precursors. Drain the aqueous layer.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Self-Validation: Run a new TLC of the washed material against the original crude. The baseline impurities should be significantly reduced or eliminated.

Issue 2: My TLC shows multiple, well-separated spots.

Solution: Flash column chromatography is the most robust and common method for purifying benzoxazole derivatives from a variety of byproducts.[2][3][4]

Protocol: Silica Gel Flash Column Chromatography

  • Column Preparation: Select a column size appropriate for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like acetone or DCM), add silica gel until a dry, free-flowing powder is formed, and remove the solvent under vacuum. Carefully layer this powder on top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. A gradient elution is almost always more effective than an isocratic (constant solvent mixture) one. See the table below for starting conditions.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and concentrate under reduced pressure to yield the purified this compound.

Data Presentation: Suggested Eluent Systems

Eluent System (v/v)Gradient ProfileTarget Impurities RemovedRationale & Expertise
5% to 30% Ethyl Acetate in HexaneStart at 5%, increase by 5% every 2-3 column volumesNon-polar (over-brominated) and moderately polar byproducts.This is the workhorse system. The shallow gradient is crucial for separating compounds with similar polarities, like isomers.[2]
2% to 20% Diethyl Ether in Petroleum EtherStart at 2%, slow increase to 20%Isomeric impurities and closely related side products.Diethyl ether offers different selectivity compared to ethyl acetate and can sometimes resolve spots that co-elute in other systems.[2]

Issue 3: My main impurity is an isomer that co-elutes with my product.

Solution: This is the most challenging scenario. If a shallow gradient in chromatography fails, recrystallization can be a highly effective alternative, provided your product is crystalline and a suitable solvent system can be identified.

Causality: Recrystallization works on the principle of differential solubility. An ideal solvent will dissolve the product and impurities when hot but will only allow the pure product to crystallize upon cooling, leaving the impurities behind in the "mother liquor."

Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test various solvents. Good candidates for benzoxazoles include ethanol, isopropanol, or mixed systems like ethyl acetate/hexane.[2] The ideal solvent will poorly dissolve your crude product at room temperature but dissolve it completely upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid. Work on a hot plate and add the solvent in small portions.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Self-Validation: Air dry the crystals and determine their melting point. A sharp melting point indicates high purity. Run a TLC of the crystals and the mother liquor. The impurity spot should be concentrated in the mother liquor.

References

  • Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole - Benchchem.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - Semantic Scholar.
  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics - Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities.
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH.

Sources

overcoming low reactivity in functionalizing 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-nitrobenzo[d]oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in the functionalization of this versatile yet demanding heterocyclic building block. Here, we move beyond simple protocols to explore the underlying chemical principles governing its reactivity, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.

Introduction: Understanding the Reactivity Profile

This compound is a unique substrate. Its reactivity is dominated by the interplay of three key features:

  • The Benzoxazole Core: An electron-deficient heterocyclic system.

  • The 2-Bromo Substituent: A versatile handle for cross-coupling, but its reactivity is modulated by the ring's electronics.

  • The 5-Nitro Group: A powerful electron-withdrawing group (EWG) located para to the C-Br bond's ether-like linkage and meta to the C-Br bond itself. This EWG profoundly influences the molecule's electrophilicity.

This electronic setup creates a dichotomous reactivity profile: the molecule is highly activated for nucleophilic aromatic substitution (SNAr) but can be challenging for common palladium-catalyzed cross-coupling reactions, which often favor more electron-rich aryl halides. This guide will address the common pitfalls and provide robust solutions for both reaction classes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) with this compound is failing or giving very low yields. What is the primary reason for this?

A1: The low reactivity you are observing is most likely due to the difficulty of the initial oxidative addition step in the catalytic cycle. The strong electron-withdrawing effect of the 5-nitro group, combined with the inherent electron deficiency of the benzoxazole ring, reduces the electron density at the C2-Br bond. This makes the carbon-bromine bond less susceptible to cleavage and addition to the electron-rich Pd(0) catalyst, which is the rate-limiting step for many cross-coupling reactions involving electron-poor aryl halides.[1][2] Furthermore, the nitrogen atom in the benzoxazole ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1]

Q2: How can I overcome the slow oxidative addition in Suzuki-Miyaura coupling reactions?

A2: To drive a successful Suzuki coupling with this substrate, you must select a catalyst system specifically designed to accelerate oxidative addition and subsequent steps for electron-deficient partners.

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need to use bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands." These ligands stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and accelerate the final reductive elimination step.[1]

  • Catalyst/Pre-catalyst Choice: Using pre-formed Pd(0) sources like Pd₂(dba)₃ or air-stable Pd(II) pre-catalysts that readily reduce in situ (e.g., Pd(OAc)₂) in combination with these advanced ligands is recommended.

  • Base and Solvent Optimization: The choice of base is crucial. While strong bases are needed, they can also promote side reactions. Consider using milder but sufficiently active bases like K₃PO₄ or Cs₂CO₃.[3] The solvent must solubilize all components; common choices include 1,4-dioxane/water or toluene/water mixtures.[4]

Q3: I'm attempting a Buchwald-Hartwig amination and observing decomposition or no reaction. What are the specific challenges here?

A3: In addition to the oxidative addition hurdle, Buchwald-Hartwig amination presents two unique challenges with this substrate:

  • Base Incompatibility: The reaction often requires a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu). However, nitroarenes can be incompatible with strong alkoxide bases, leading to side reactions or degradation.[5]

  • Competitive SNAr: The conditions for Buchwald-Hartwig (nucleophile, base, heat) can sometimes favor a direct nucleophilic aromatic substitution (SNAr) pathway, especially with highly activated substrates like this one. While the C2-Br bond is the target for cross-coupling, the ring itself is activated for nucleophilic attack.

To mitigate this, consider using a weaker base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures and a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst).

Q4: Given the difficulty with cross-coupling, is Nucleophilic Aromatic Substitution (SNAr) a better strategy?

A4: Absolutely. For many transformations, SNAr is the preferred and more efficient pathway. The 5-nitro group is a powerful activating group for SNAr, stabilizing the negative charge in the intermediate Meisenheimer complex.[6][7] You can readily displace the 2-bromo group with a variety of strong nucleophiles:

  • Amines (Amination): Primary and secondary amines can directly displace the bromide, often requiring only heat in a polar aprotic solvent like DMF or NMP.

  • Alkoxides (Etherification): Sodium or potassium alkoxides will react to form 2-alkoxybenzoxazoles.

  • Thiolates (Thioetherification): Thiolates are excellent nucleophiles and will readily form 2-thioether derivatives.

If your goal is to introduce an amine, alcohol, or thiol, attempting an SNAr reaction first is a highly recommended strategy before moving to more complex palladium catalysis.

Q5: I'm seeing significant dehalogenation (replacement of -Br with -H) as a side product. How do I prevent this?

A5: Dehalogenation is a common side reaction in palladium-catalyzed couplings of aryl halides.[1][3] It typically occurs when the Pd(II)-aryl intermediate reacts with a hydride source before it can undergo transmetalation (in Suzuki) or bind the amine (in Buchwald-Hartwig).

  • Identify the Hydride Source: This can be trace water, certain bases, or even the solvent (e.g., alcohols).

  • Troubleshooting Steps:

    • Use rigorously anhydrous solvents and reagents.

    • Avoid bases that can act as hydride donors. Switch to K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3]

    • Employ bulky, electron-rich ligands that accelerate the productive steps of the catalytic cycle, giving the intermediate less time to undergo side reactions.[1]

Troubleshooting Guides & Workflows

Guide 1: Diagnosing a Failed Cross-Coupling Reaction

When your Suzuki or Buchwald-Hartwig reaction fails, a systematic approach is necessary. Use the following workflow to diagnose the issue.

G cluster_analysis Analysis of Outcome cluster_causes Probable Causes & Solutions start Reaction Failed: Analyze crude reaction by LC-MS/TLC outcome1 Mostly Starting Material start->outcome1 outcome2 Complex Mixture/ Degradation start->outcome2 outcome3 Dehalogenated Product start->outcome3 outcome4 Boronic Acid Homocoupling (Suzuki) start->outcome4 cause1 Problem: Slow Oxidative Addition Solution: 1. Switch to bulky, e--rich ligand (e.g., SPhos, BrettPhos). 2. Increase reaction temperature (consider microwave irradiation). 3. Increase catalyst loading (2-5 mol%). outcome1->cause1 Likely Cause cause2 Problem: Reagent Incompatibility Solution: 1. Verify base compatibility (avoid NaOtBu with nitro groups if possible). 2. Check reagent purity. 3. Ensure rigorous inert atmosphere. outcome2->cause2 Lik_ely Cause cause3 Problem: Hydride Source Present Solution: 1. Use anhydrous solvents/reagents. 2. Switch to non-hydridic bases (K₃PO₄, Cs₂CO₃). 3. Degas solvent thoroughly. outcome3->cause3 Likely Cause cause4 Problem: Oxygen in System Solution: 1. Improve degassing procedure (freeze-pump-thaw cycles). 2. Maintain positive pressure of inert gas (Ar or N₂). outcome4->cause4 Likely Cause

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Guide 2: SNAr vs. Cross-Coupling Decision Pathway

Before starting your synthesis, decide on the most promising approach.

G start What bond do you want to form? cc_bond C-C, C-N, C-O, C-S start->cc_bond snar_path Attempt SNAr First cc_bond->snar_path Is the nucleophile strong (amine, alkoxide, thiolate)? coupling_path Proceed with Pd-Catalyzed Cross-Coupling cc_bond->coupling_path Is the coupling partner a boronic acid (Suzuki) or other organometallic? snar_details Conditions: - Strong Nucleophile (R-NH₂, RO⁻, RS⁻) - Polar Aprotic Solvent (DMF, DMSO) - Heat (80-150 °C) - High probability of success. snar_path->snar_details coupling_details Conditions: - Specialized Ligand (e.g., SPhos) - Optimized Base (e.g., K₃PO₄) - Anhydrous/Inert Conditions - Requires careful optimization. coupling_path->coupling_details

Caption: Decision pathway for choosing a synthetic strategy.

Reference Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol employs a modern catalyst system designed for challenging, electron-deficient aryl bromides.

Reaction Scheme: this compound + Arylboronic Acid → 2-Aryl-5-nitrobenzo[d]oxazole

ReagentStoichiometryMol %Notes
This compound1.0 equiv-The limiting reagent.
Arylboronic Acid1.5 equiv-A slight excess ensures complete consumption of the starting material.
Pd₂(dba)₃2 mol%2%Palladium(0) source. Handle in a glovebox if possible.
SPhos4.4 mol%4.4%Bulky, electron-rich ligand.
K₃PO₄ (anhydrous)3.0 equiv-Finely ground base, dried in an oven before use.
Solvent --1,4-Dioxane/H₂O (5:1 mixture), degassed.
Temperature --100 °C

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground, anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.044 equiv). If a glovebox is unavailable, add the catalyst and ligand under a positive flow of argon.

  • Solvent Addition: Add the degassed 5:1 mixture of 1,4-dioxane and water. The final concentration should be ~0.1 M with respect to the starting bromide.

  • Degassing: Subject the sealed flask to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Robust Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a straightforward method for C-N bond formation without the need for a metal catalyst.

Reaction Scheme: this compound + R¹R²NH → 2-(R¹R²N)-5-nitrobenzo[d]oxazole

ReagentStoichiometryNotes
This compound1.0 equivThe limiting reagent.
Amine (R¹R²NH)2.0-3.0 equivActs as both nucleophile and base.
Solvent -N,N-Dimethylformamide (DMF) or DMSO.
Temperature -120 °C

Step-by-Step Methodology:

  • Vessel Preparation: In a sealed tube or round-bottom flask with a condenser, dissolve this compound (1.0 equiv) in DMF.

  • Reagent Addition: Add the desired primary or secondary amine (2.0-3.0 equiv) to the solution.

  • Reaction: Heat the mixture in a preheated oil bath at 120 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (to remove DMF), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

References

  • CN110577500A - Preparation method of 2-(aminophenyl)-5-aminobenzoxazole.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043–3055. [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Hickin, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(18), 4213-4230. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. [Link]

  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical Reviews, 104(5), 2631-2666. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Bromo-5-nitrobenzo[d]oxazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this important heterocyclic intermediate from laboratory scale to pilot plant or manufacturing scale. This compound is a key building block in medicinal chemistry, valued for the synthetic handles it offers for further molecular elaboration.

The scale-up of this synthesis, however, presents unique and significant challenges that must be rigorously addressed. The core reaction involves the cyclization of 2-amino-4-nitrophenol with the highly toxic and reactive reagent, cyanogen bromide. This process demands meticulous control over reaction parameters to ensure safety, minimize impurity formation, and achieve a robust, reproducible, and scalable process.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will explore the causality behind common issues, from starting material quality to final product purification, grounding our advice in established chemical principles and safety protocols.

Reaction Overview

The primary synthetic route to this compound is the reaction of 2-amino-4-nitrophenol with a brominating cyanating agent, most commonly cyanogen bromide (BrCN).

Reaction Scheme:

Figure 1: Synthesis of this compound from 2-amino-4-nitrophenol and cyanogen bromide.

The mechanism involves the nucleophilic attack of the amino group of 2-amino-4-nitrophenol on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization with the elimination of water to form the benzoxazole ring. The presence of the nitro group adds an extra layer of complexity, influencing the reactivity of the starting material and the thermal stability of the product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific issues you may encounter at different stages of the scale-up synthesis.

Part 1: Starting Materials & Reagent Handling

Question 1: My reaction is giving a low yield and an impure product profile. Could my 2-amino-4-nitrophenol be the issue?

Answer: Absolutely. The quality of your starting 2-amino-4-nitrophenol is a critical parameter for a successful and reproducible synthesis. Low purity can lead to significant issues with yield and the formation of difficult-to-remove impurities.

  • Isomeric Impurities: A common issue is the presence of the regioisomer, 2-amino-6-nitrophenol. This impurity will react with cyanogen bromide to form the isomeric byproduct 2-Bromo-7-nitrobenzo[d]oxazole, which can be challenging to separate from your desired product due to similar physical properties.

  • Purity Verification: Before commencing a large-scale run, it is imperative to validate the purity of your 2-amino-4-nitrophenol.

Analytical MethodSpecificationPurpose
HPLC >99.0% areaTo quantify the main component and detect isomeric impurities.
¹H NMR Conforms to structureTo confirm identity and check for organic impurities.
Loss on Drying (LOD) <0.5%To ensure the absence of excess water, which can affect reagent stoichiometry and react with cyanogen bromide.[1]
  • Troubleshooting Steps: If you suspect starting material impurity, consider recrystallization. A known procedure involves dissolving the material in boiling water, acidifying with acetic acid, treating with activated charcoal (Norit), and then cooling to crystallize the purified product.[2]

Question 2: What are the critical safety precautions for handling cyanogen bromide (BrCN) on a large scale?

Answer: Cyanogen bromide is an extremely toxic, volatile, and corrosive solid.[3] On contact with water or acids, it decomposes to produce highly toxic hydrogen cyanide (HCN) and corrosive hydrogen bromide (HBr) gases.[3] A comprehensive safety protocol is non-negotiable.

  • Engineering Controls:

    • All manipulations must be performed in a dedicated, well-ventilated fume hood or a closed-system reactor setup.

    • Ensure a calibrated HCN gas detection system with an audible alarm is in place.

    • Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Personal Protective Equipment (PPE):

    • Wear a full-face respirator with a suitable cartridge, chemical-resistant gloves (butyl or neoprene), a chemical-resistant apron, and safety goggles.[4]

  • Handling Procedures:

    • Store BrCN in a cool, dry, well-ventilated area, away from acids and moisture.[5]

    • When weighing and charging the reagent, use a closed-transfer system if possible to minimize exposure.

    • Never work alone when handling large quantities of cyanogen bromide.

  • Emergency Preparedness:

    • A dedicated spill kit containing a neutralizing agent (e.g., a solution of sodium hypochlorite) should be readily accessible.

    • Ensure all personnel are trained on emergency procedures for exposure and spills.

Part 2: Reaction Conditions & In-Process Controls

Question 3: My reaction is sluggish and incomplete. How can I optimize the reaction conditions for scale-up?

Answer: Incomplete conversion is a common problem that leads to unreacted starting materials in your final product, complicating purification.

  • Solvent Choice: The choice of solvent is critical. While various solvents can be used for benzoxazole synthesis, for this specific reaction, a polar aprotic solvent is often preferred. Ensure the solvent is dry, as water can consume cyanogen bromide.

  • Temperature Control: The reaction is typically run at a controlled temperature. Insufficient temperature can lead to a slow reaction rate, while excessive temperature can increase the rate of side reactions or decomposition. A reaction temperature profile should be developed in the lab using a reaction calorimeter (RC1) to understand the heat of reaction.

  • Stoichiometry: Carefully control the stoichiometry of cyanogen bromide. An excess may be required to drive the reaction to completion, but a large excess will necessitate a more rigorous quenching and work-up procedure.

  • In-Process Controls (IPCs): Do not rely on time alone. Monitor the reaction progress using TLC or, preferably, HPLC. A typical IPC would involve taking a sample from the reaction mixture, quenching it, and analyzing it for the disappearance of 2-amino-4-nitrophenol.

Question 4: I am concerned about the thermal safety of this reaction on a large scale. What are the risks and how can I mitigate them?

Answer: Your concern is well-founded. The combination of a nitro-containing aromatic compound and a high-energy reagent like cyanogen bromide presents a significant risk of a runaway reaction.[6]

  • Exothermic Reaction: The cyclization reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated by the reaction. This can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[6]

  • Thermal Stability: The starting material and product contain nitro groups, which are known to be thermally sensitive.

  • Safety Studies (Mandatory for Scale-Up):

    • Differential Scanning Calorimetry (DSC): Perform DSC analysis on the starting materials, the reaction mixture, and the final product to determine the onset of decomposition temperatures. This will define the maximum safe operating temperature.

    • Reaction Calorimetry (RC1): Conduct the reaction in a reaction calorimeter to measure the heat of reaction, the heat flow, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring that the cooling capacity of your pilot plant reactor is sufficient to control the reaction.

  • Mitigation Strategies:

    • Semi-batch Addition: Do not charge all reagents at once. A semi-batch process, where one of the reagents (e.g., a solution of cyanogen bromide) is added slowly to the other, is a standard and effective way to control the rate of heat generation.

    • Adequate Cooling: Ensure your reactor has sufficient cooling capacity to handle the heat load of the reaction.

    • Emergency Quench: Have a validated emergency quenching procedure in place. This could involve adding a pre-cooled solvent or a chemical quencher to stop the reaction.

Part 3: Work-up, Isolation, & Purification

Question 5: My final product is dark and difficult to purify. What are the likely impurities and how can I remove them?

Answer: Impurity formation is a key challenge in this synthesis. The likely impurities are a result of side reactions or incomplete conversion.

ImpuritySourceMitigation & Removal
2-amino-4-nitrophenol Incomplete reaction.Optimize reaction conditions (temperature, time, stoichiometry). Can be removed by recrystallization or column chromatography.
2-Bromo-7-nitrobenzo[d]oxazole Isomeric impurity (2-amino-6-nitrophenol) in the starting material.Source high-purity starting material. Very difficult to remove by standard crystallization. May require preparative chromatography.
N-(2-hydroxy-5-nitrophenyl)cyanamide Incomplete cyclization of the intermediate.Ensure sufficient reaction time and optimal temperature. Can often be converted to product by extending reaction time or heating.
5-nitrobenzoxazol-2-one Hydrolysis of the 2-bromo group during work-up or purification.Avoid harsh aqueous basic conditions during work-up. Use anhydrous solvents for purification.
Polymeric byproducts Decomposition or side reactions at elevated temperatures.Maintain strict temperature control. Can often be removed by filtration or treatment with activated charcoal.

Troubleshooting Workflow for Impurities

G cluster_impurities Impurity Source Analysis cluster_actions Corrective Actions start Impure Product (TLC/HPLC Analysis) impurity_id Identify Impurity Structure (LC-MS, NMR) start->impurity_id unreacted_sm Unreacted Starting Material? impurity_id->unreacted_sm isomer Isomeric Impurity? impurity_id->isomer hydrolysis Hydrolysis Product? impurity_id->hydrolysis incomplete_cyclization Intermediate Detected? impurity_id->incomplete_cyclization optimize_rxn Optimize Reaction: - Increase Time/Temp - Adjust Stoichiometry unreacted_sm->optimize_rxn Yes purify_sm Purify Starting Material or Source New Batch isomer->purify_sm Yes modify_workup Modify Work-up: - Avoid Strong Base - Use Anhydrous Conditions hydrolysis->modify_workup Yes extend_rxn Extend Reaction Time or Re-subject to Conditions incomplete_cyclization->extend_rxn Yes end_node Implement Corrective Action & Re-run at Small Scale optimize_rxn->end_node purify_sm->end_node modify_workup->end_node extend_rxn->end_node

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Question 6: What is a robust and scalable method for purifying the final product?

Answer: While silica gel chromatography is useful at the lab scale, it is often not practical or economical for large-scale production. Recrystallization is the preferred method for purifying solid products on a large scale.

  • Solvent Screening: A solvent screen is the first step. The ideal solvent system will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while leaving impurities dissolved in the mother liquor. A mixed solvent system, such as acetone/acetonitrile or ethyl acetate/heptane, is often effective for benzoxazole derivatives.[7]

  • Decolorization: If your crude product is highly colored, a treatment with activated charcoal can be effective. The crude product is dissolved in a suitable solvent, charcoal is added, the mixture is heated and stirred, and then the charcoal is removed by filtration through a pad of celite before crystallization.

  • Isolation: After crystallization, the product is isolated by filtration and washed with a small amount of cold, fresh solvent to remove residual mother liquor. The product should then be dried under vacuum at a controlled temperature.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is for illustrative purposes and must be optimized and validated at a small scale before attempting a large-scale synthesis. All operations involving cyanogen bromide must be conducted under strict safety protocols.

Step 1: Synthesis of this compound

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 2-amino-4-nitrophenol (1.0 eq) and a suitable anhydrous solvent (e.g., acetone, 10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a nitrogen blanket throughout the reaction.

  • Cooling: Cool the stirred suspension to 0-5 °C.

  • Reagent Addition: Prepare a solution of cyanogen bromide (1.1 eq) in the same anhydrous solvent (2 volumes). Add this solution to the reactor via a dosing pump over a period of 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • In-Process Control: Monitor the reaction by HPLC for the consumption of 2-amino-4-nitrophenol. The reaction is considered complete when the starting material is <1.0% by area.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly add a quenching solution (e.g., aqueous sodium bicarbonate) to neutralize any excess acid and decompose residual cyanogen bromide. Caution: This quenching step can be exothermic and may release HCN gas. Ensure adequate ventilation and cooling.

  • Isolation: The product may precipitate upon quenching or with the addition of an anti-solvent (e.g., water). Isolate the crude solid by filtration. Wash the filter cake with water and then with a small amount of a cold non-polar solvent (e.g., heptane) to aid in drying.

Step 2: Purification by Recrystallization

  • Dissolution: Transfer the crude, dried solid to a clean reactor. Add a suitable solvent (e.g., ethyl acetate, 5-10 volumes) and heat to 60-70 °C to achieve complete dissolution.

  • Charcoal Treatment (Optional): If the solution is dark, cool it slightly, add activated charcoal (2-5% w/w), and stir for 30 minutes. Filter the hot solution through a pre-heated filter to remove the charcoal.

  • Crystallization: Cool the filtrate slowly to room temperature, then further cool to 0-5 °C and hold for at least 2 hours to maximize crystallization.

  • Filtration and Drying: Filter the purified solid, wash the cake with a small amount of cold ethyl acetate, and dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

References

  • Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • WIPO Patentscope. (n.d.). WO/2006/096624 PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0136 - CYANOGEN BROMIDE. Retrieved from [Link]

  • Northern Arizona University. (n.d.). Cyanogen Bromide. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • MDPI. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • National Toxicology Program. (1988). TR-339: 2-Amino-4-Nitrophenol (CASRN 99-57-0) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2010). 2-Amino-4-nitrophenol monohydrate. Retrieved from [Link]

  • PubChem. (n.d.). Cyanogen Bromide. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Reagents in the Synthesis of 2-Substituted-5-Nitrobenzo[d]oxazoles: Alternatives to 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5-nitrobenzo[d]oxazole scaffold is a cornerstone in medicinal chemistry, serving as a vital intermediate in the synthesis of a wide array of therapeutic agents. 2-Bromo-5-nitrobenzo[d]oxazole has traditionally been a go-to reagent for introducing this moiety. However, the demands of modern, efficient, and cost-effective synthesis necessitate a critical evaluation of alternatives. This guide provides an in-depth comparison of this compound with its primary alternative, 2-Chloro-5-nitrobenzo[d]oxazole. We will analyze their performance in key synthetic transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions—supported by mechanistic insights and experimental data. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, strategic decisions in reagent selection.

Chapter 1: The Benchmark Reagent: this compound

This compound serves as our benchmark due to its established utility. The key to its reactivity lies in the interplay between the electron-deficient benzoxazole core, further activated by the potent electron-withdrawing nitro group at the 5-position, and the bromo-substituent at the 2-position, which acts as a versatile leaving group.

This reagent is proficient in two major classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the para-nitro group significantly acidifies the aromatic ring, making the C2 carbon highly electrophilic and susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiolates).

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond is sufficiently labile to readily undergo oxidative addition to a Palladium(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[1][2]

The primary motivation for seeking alternatives stems from the need to modulate reactivity, optimize cost-effectiveness for large-scale synthesis, and in some cases, circumvent specific side reactions associated with bromide.

Chapter 2: The Primary Alternative: 2-Chloro-5-nitrobenzo[d]oxazole

The most direct and economically attractive alternative is 2-Chloro-5-nitrobenzo[d]oxazole. Its synthesis and commercial availability make it a strong contender for many applications.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The rate-determining step in SNAr reactions on such highly activated systems is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3] The departure of the leaving group is a subsequent, faster step.

Causality of Reactivity: The reactivity order in activated SNAr is often F > Cl ≈ Br > I.[4][5] This counterintuitive trend, where the C-F bond (the strongest) leads to the fastest reaction, is because the high electronegativity of fluorine makes the attached carbon significantly more electrophilic, accelerating the rate-determining nucleophilic attack.[3][6] For chloro and bromo derivatives, the difference in electronegativity is less pronounced, leading to very similar reaction rates.

sub Substrate (Ar-X) int Meisenheimer Complex (Intermediate) sub->int Attack (RDS) nuc Nucleophile (Nu⁻) prod Product (Ar-Nu) int->prod Elimination lg Leaving Group (X⁻)

Caption: SNAr Mechanism via a Meisenheimer Complex.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

In contrast to SNAr, the performance in Pd-catalyzed reactions like Suzuki and Buchwald-Hartwig is fundamentally different. The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.

Causality of Reactivity: This step involves the cleavage of the carbon-halogen bond. The bond dissociation energy for C-Cl is significantly higher than for C-Br (approx. 84 kcal/mol vs. 71 kcal/mol). Consequently, aryl chlorides are much less reactive and require more specialized catalytic systems to undergo oxidative addition efficiently.[7] The general reactivity trend for oxidative addition is I > Br > OTf >> Cl.[8]

To achieve successful couplings with aryl chlorides, modern catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are mandatory.[2] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the stronger C-Cl bond.

pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂-R' pdiia->pdiib Transmetalation (R'-M) pdiib->pd0 prod Ar-R' pdiib->prod Reductive Elimination prod->pd0

Caption: Simplified Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Chapter 3: Data-Driven Comparison & Performance Metrics

The following tables summarize the key differences and provide representative experimental data to guide reagent selection.

Table 1: Comparison of General Properties
PropertyThis compound2-Chloro-5-nitrobenzo[d]oxazoleRationale & Justification
Primary Use Case Pd-Catalyzed Cross-CouplingNucleophilic Aromatic SubstitutionSuperior reactivity of C-Br in oxidative addition; comparable reactivity in SNAr.[4][7]
Relative Cost HigherLowerBromine is generally a more expensive raw material than chlorine.
Stability Generally stableGenerally stableBoth are stable crystalline solids suitable for storage.
Synthesis From 2-amino-4-nitrophenolFrom 5-nitrobenzo[d]oxazole-2-thiol and thionyl chloride.Different established synthetic routes contribute to availability.
Table 2: Comparative Yields in Nucleophilic Aromatic Substitution

Reaction: Displacement of the 2-halo substituent with a representative amine nucleophile (e.g., morpholine).

ReagentConditionsTypical YieldReference
This compoundAmine, Base (e.g., K₂CO₃), DMF, RT-80 °C85-95%General SNAr knowledge[12]
2-Chloro-5-nitrobenzo[d]oxazoleAmine, Base (e.g., K₂CO₃), DMF, RT-80 °C85-95%Comparable reactivity expected based on mechanism.[4][6]

Note: Specific yields are highly substrate-dependent, but the performance of chloro- and bromo-analogs in SNAr on this activated scaffold is expected to be very similar.

Table 3: Comparative Performance in Suzuki-Miyaura Coupling

Reaction: Coupling with Phenylboronic Acid.

ReagentCatalyst SystemConditionsTypical YieldReference
This compoundPd(PPh₃)₄ (2-5 mol%), Na₂CO₃, Toluene/H₂O80-100 °C, 4-12 h>90%Standard conditions for aryl bromides.[8]
2-Chloro-5-nitrobenzo[d]oxazolePd₂(dba)₃/SPhos (2-4 mol%), K₃PO₄, Dioxane/H₂O100-110 °C, 12-24 h70-85%Requires advanced ligands and harsher conditions.[10][11]

Chapter 4: Experimental Protocols

Protocol 4.1: Representative SNAr with an Amine Nucleophile using 2-Chloro-5-nitrobenzo[d]oxazole
  • Setup: To a round-bottom flask charged with 2-Chloro-5-nitrobenzo[d]oxazole (1.0 eq) and potassium carbonate (2.0 eq), add dry N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine nucleophile (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the 2-amino-5-nitrobenzo[d]oxazole product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 4.2: Representative Buchwald-Hartwig Amination using this compound
  • Setup: In a Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq).[13][14]

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Degassing: Subject the mixture to three cycles of vacuum/backfill with argon.

  • Reaction: Heat the mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[13]

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Isolation: Separate the organic layer, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Chapter 5: Conclusion and Strategic Guidance

The choice between this compound and its chloro-analog is not a matter of universal superiority but of strategic application. The decision should be guided by the specific chemical transformation being performed.

start Select Reaction Type snar Nucleophilic Aromatic Substitution (SNAr)? start->snar coupling Pd-Catalyzed Cross-Coupling? snar->coupling No chloro Choose: 2-Chloro-5-nitrobenzo[d]oxazole (Cost-Effective & Efficient) snar->chloro Yes bromo Choose: This compound (Higher Reactivity & Milder Conditions) coupling->bromo Yes

Caption: Reagent Selection Workflow.

  • For Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-5-nitrobenzo[d]oxazole is the preferred reagent. It offers comparable reactivity and yields to the bromo-derivative at a lower cost, making it ideal for process development and scale-up operations.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): this compound remains the reagent of choice. Its greater reactivity in the critical oxidative addition step allows for milder reaction conditions, lower catalyst loadings, and a wider tolerance of functional groups, which is paramount for the synthesis of complex molecules.

By understanding the mechanistic underpinnings of each reaction class, researchers can leverage the distinct properties of these reagents to design more efficient, robust, and economical synthetic routes.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. [Link]

  • Comparison of reactivity of different aryl halides. ResearchGate. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed Central. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Process for preparing 2-amino-5-nitrophenol derivatives.
  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry. [Link]

  • 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. PubMed. [Link]

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The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Substituted Benzoxazoles' Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Potent Anticancer Potential of Substituted Benzoxazoles for Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, most notably potent anticancer effects. This guide offers an in-depth comparative analysis of the anticancer activity of various substituted benzoxazoles, underpinned by experimental data from recent scientific literature. Our objective is to furnish an objective and comprehensive resource for professionals dedicated to the discovery and development of novel cancer therapeutics.

Substituted benzoxazoles exert their anticancer effects through diverse mechanisms, including the inhibition of critical enzymes in cancer progression like vascular endothelial growth factor receptor 2 (VEGFR-2) and DNA topoisomerases, the induction of apoptosis, and the modulation of key signaling pathways. The nature and position of substituents on the benzoxazole core profoundly influence the cytotoxic potency and selectivity of these compounds against various cancer cell lines.

Comparative In Vitro Anticancer Activity: A Data-Driven Overview

The anticancer efficacy of substituted benzoxazoles is quantitatively assessed by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a higher anticancer potency. The following tables summarize the in vitro anticancer activity of a selection of substituted benzoxazoles against various human cancer cell lines, providing a clear comparison of their performance.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
Benzoxazole-1,3,4-Oxadiazole Hybrids
Compound 10b (3,4,5-trimethoxy substitution)A549 (Lung)0.13 ± 0.014
MCF-7 (Breast)0.10 ± 0.013
HT-29 (Colon)0.22 ± 0.017
Compounds 10c, 10f, 10g, 10iVarious0.11 ± 0.02 to 0.93 ± 0.034
Piperidinyl-Based Benzoxazoles
Compound 11b (p-fluorophenyl derivative)MCF-7 (Breast)4.30
A549 (Lung)6.68
PC-3 (Prostate)7.06
2-Arylbenzoxazoles
5-Chloro-2-(p-methylphenyl)benzoxazole-22.3 (Topo II inhibition)
2-(p-nitrobenzyl)benzoxazole-17.4 (Topo II inhibition)
Benzoxazole-Benzamide Conjugates
Compound 1 (unsubstituted, cyclohexyl amide)-0.268 (VEGFR-2 inhibition)
Compound 11-0.361 (VEGFR-2 inhibition)
Phortress Analogues
Compound 3mHT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain)Significant activity
Compound 3nHT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain)Significant activity

Unraveling the Mechanisms of Action: How Benzoxazoles Combat Cancer

The anticancer prowess of substituted benzoxazoles stems from their ability to interfere with multiple cellular processes essential for tumor growth and survival. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer agents.

Inhibition of Key Kinases: Halting Angiogenesis and Proliferation

A significant number of benzoxazole derivatives exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling pathways. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking VEGFR-2, these compounds can effectively stifle the tumor's blood supply.

For instance, a novel series of benzoxazole-benzamide conjugates demonstrated potent VEGFR-2 inhibitory activity, with the unsubstituted benzoxazole compound 1 , bearing a cyclohexyl group, showing an IC50 value of 0.268 µM, which is more potent than the clinically used kinase inhibitor, sorafenib. Similarly, piperidinyl-based benzoxazole derivatives have been developed as dual inhibitors of VEGFR-2 and c-Met, another receptor tyrosine kinase involved in tumor progression.

G cluster_cell Cancer Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P P2 P P3 P Benzoxazole Substituted Benzoxazole Benzoxazole->VEGFR2 Inhibits Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->Downstream Phosphorylation Cascade P2->Downstream P3->Downstream Proliferation Proliferation, Angiogenesis, Metastasis Downstream->Proliferation

A Comparative Guide to VEGFR-2 Inhibitor Scaffolds: Evaluating the Benzoxazole Core Against Established Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the inhibition of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize—remains a cornerstone of modern therapeutic strategy.[1][2] Central to this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that acts as a primary mediator of angiogenic signaling.[3][4][5] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain is a highly competitive and well-validated area of research.[1][6]

This guide provides an in-depth comparison of several key chemical scaffolds known to exhibit potent VEGFR-2 inhibition. We will focus on the emerging benzoxazole scaffold, with a specific look at the potential of a 2-Bromo-5-nitrobenzo[d]oxazole substitution pattern, and compare it against three clinically and commercially successful pharmacophores: indazole , quinazoline , and urea-based structures. Our analysis is grounded in experimental data, mechanistic insights, and detailed protocols to empower researchers in their pursuit of novel anti-angiogenic agents.

The Central Role of VEGFR-2 in Angiogenesis

The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[4][7] By blocking the ATP-binding site, small-molecule inhibitors prevent this initial phosphorylation step, effectively shutting down the entire signaling cascade and inhibiting the formation of new blood vessels.[4][8]

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Autophosphorylation (pY1175) VEGFR2->P_VEGFR2 Inhibitor Scaffold-Based Inhibitor Inhibitor->VEGFR2 ATP Competition (Inhibition) PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Response Gene Transcription for Angiogenesis AKT->Response Signaling Cascade MAPK->Response Signaling Cascade

Caption: VEGFR-2 signaling pathway and point of inhibition.

Scaffold Deep Dive: A Head-to-Head Comparison

The efficacy and selectivity of a VEGFR-2 inhibitor are profoundly influenced by its core chemical scaffold. This structure dictates how the molecule anchors within the ATP-binding pocket, its interactions with key residues, and its ability to stabilize either the active (DFG-in) or inactive (DFG-out) conformation of the kinase.

The Benzoxazole Scaffold: An Emerging Contender

The benzoxazole nucleus has been increasingly explored as a "hinge-binding head" for designing novel kinase inhibitors.[9] Its bicyclic, heteroaromatic structure is well-suited to form critical hydrogen bonds with the hinge region of the kinase, a fundamental requirement for potent inhibition.

While specific data for This compound is limited in publicly available literature, we can infer its potential by analyzing structure-activity relationship (SAR) studies on related benzoxazole derivatives.[9][10][11]

  • Mechanism & Binding: Benzoxazole derivatives typically function as Type I kinase inhibitors, competing directly with ATP in the active "DFG-in" conformation. The benzoxazole nitrogen is positioned to form a hydrogen bond with the backbone NH of Cys919 in the hinge region.

  • SAR Insights:

    • Substitutions on the benzoxazole ring significantly modulate activity. Electron-withdrawing groups, such as the nitro group at the 5-position, can influence the electronic properties and potentially enhance binding interactions.

    • The bromo group at the 2-position serves as a key attachment point for linkers connecting to a hydrophobic tail moiety, which occupies the deeper allosteric pocket.[9] The nature of this tail is critical for overall potency and selectivity.

  • Reported Activity: Several studies have reported benzoxazole derivatives with potent VEGFR-2 inhibitory activity, some even exceeding that of the reference drug sorafenib, with IC50 values in the low nanomolar range (50-80 nM).[12][13] For instance, certain derivatives have demonstrated IC50 values of 0.0579 µM and 0.0741 µM.[13]

The Indazole Scaffold: A Clinically Validated Powerhouse

The indazole scaffold is a privileged structure in kinase inhibitor design, forming the core of FDA-approved drugs like Axitinib and Pazopanib.[14][15] These agents are known for their high potency and selectivity for VEGF receptors.[16][17]

  • Mechanism & Binding: Indazole-based inhibitors like Axitinib are potent and selective inhibitors of VEGFR-1, -2, and -3.[8][17] They bind to the ATP site, preventing receptor phosphorylation and downstream signaling.[8]

  • Representative Drug (Axitinib): Axitinib is a second-generation TKI that demonstrates a half-maximal inhibitory concentration (IC50) against VEGFR-1, -2, and -3 of 0.1–0.3 nmol/L.[17] This potency is significantly higher than many other TKIs.[17] It is approved for the treatment of advanced renal cell carcinoma (RCC).[8][18]

  • Representative Drug (Pazopanib): Pazopanib is another orally available TKI that inhibits VEGFR-1, -2, and -3 with IC50 values of 10, 30, and 47 nM, respectively.[19][20] Its mechanism is centered on inhibiting VEGF-induced endothelial cell proliferation.[3]

The Quinazoline Scaffold: A Versatile Kinase Core

The quinazoline nucleus is another highly versatile and successful scaffold in the development of tyrosine kinase inhibitors, including those targeting VEGFR-2.[2] Vandetanib is a prime example of a clinically approved multi-targeted kinase inhibitor featuring this core.[2]

  • Mechanism & Binding: Quinazoline derivatives typically anchor in the ATP pocket by forming one or two hydrogen bonds between the quinazoline nitrogens and the hinge region. Their 2,4-disubstituted nature allows for extensive chemical modifications to optimize potency and selectivity.[21]

  • Reported Activity: Numerous research efforts have yielded quinazoline-based compounds with potent VEGFR-2 inhibition. For example, compound 11d from one study showed strong inhibitory activity with an IC50 value of 5.49 μM, and another derivative, compound VIII , demonstrated an IC50 of 60.00 nM.[21][22]

Urea-Based Scaffolds: Masters of the "DFG-Out" Conformation

The bi-aryl urea motif is a hallmark of Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[23][24] This binding mode involves occupying not only the ATP site but also an adjacent allosteric pocket, which can confer greater selectivity.[23] Sorafenib is the quintessential example of a urea-based VEGFR-2 inhibitor.[7][25]

  • Mechanism & Binding (Sorafenib): Sorafenib's urea moiety forms critical hydrogen bonds with the side chain of Glu885 and the backbone NH of Asp1046 in the DFG motif.[23][26] This interaction stabilizes the inactive kinase conformation, preventing its activation.

  • Reported Activity: Sorafenib is a multi-kinase inhibitor targeting VEGFR-2, PDGFR, and RAF kinases.[25] Its IC50 for VEGFR-2 is approximately 69-79 nM.[23][27] Many novel urea-based derivatives have been synthesized that show even greater potency, with some exhibiting IC50 values as low as 12.1 nM, surpassing that of sorafenib.[1]

Quantitative Performance Summary

The following table summarizes the inhibitory potency of representative compounds from each scaffold class against VEGFR-2.

Scaffold ClassRepresentative Compound(s)VEGFR-2 IC50Key Features & Binding Mode
Benzoxazole Research Compounds (8d, 8a, 8e)55 - 75 nM [13]Emerging scaffold; Type I inhibitor (DFG-in); H-bonds with Cys919.
Indazole Axitinib0.2 - 0.3 nM [17]Clinically approved; High potency & selectivity; Type I inhibitor.
Pazopanib30 nM [19][20]Clinically approved; Multi-kinase activity; Type I inhibitor.
Quinazoline Research Compound (VIII)60 nM [22]Versatile scaffold; Type I inhibitor; H-bonds with hinge region.
Urea-Based Sorafenib~70 nM [23][27]Clinically approved; Type II inhibitor (DFG-out); H-bonds with DFG motif.
Research Compound (6)12.1 nM [1]High potency through optimized urea interactions.

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.

Experimental Protocols for Inhibitor Evaluation

Validating and characterizing a potential VEGFR-2 inhibitor requires a series of robust and reproducible assays. Here, we provide detailed, self-validating protocols for key in vitro experiments.

Protocol 1: In Vitro Luminescence-Based Kinase Assay

This assay quantifies the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels and a weak luminescent signal, whereas potent inhibition leads to high ATP levels and a strong signal.[4]

Causality Behind Choices:

  • Kinase-Glo® MAX Reagent: This reagent combines ATP depletion (stopping the reaction) and luminescence generation into a single step, making the assay robust and suitable for high-throughput screening.[28]

  • White 96-Well Plate: An opaque white plate is essential to maximize the luminescent signal and prevent crosstalk between wells.[28]

  • 30°C Incubation: This temperature is optimal for the activity of most recombinant kinases, ensuring a sufficient reaction window to measure inhibition.[29]

Kinase_Assay_Workflow start Start prep_inhibitor 1. Prepare serial dilutions of test inhibitor in 1x Kinase Buffer + DMSO start->prep_inhibitor plate_setup 3. Add Master Mix, Inhibitor, and Controls (Blank, 100% Activity) to 96-well plate prep_inhibitor->plate_setup prep_master_mix 2. Prepare Master Mix: - 5x Kinase Buffer - ATP - Poly(Glu,Tyr) Substrate prep_master_mix->plate_setup add_enzyme 4. Add recombinant VEGFR-2 enzyme to all wells except Blank plate_setup->add_enzyme incubate 5. Incubate at 30°C for 45 minutes add_enzyme->incubate add_glo 6. Add Kinase-Glo® MAX Reagent to stop reaction and initiate luminescence incubate->add_glo incubate_rt 7. Incubate at RT for 15 minutes add_glo->incubate_rt read_luminescence 8. Read luminescence on a microplate reader incubate_rt->read_luminescence analyze 9. Calculate % inhibition and determine IC50 value read_luminescence->analyze end End analyze->end

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions of the test compound (e.g., this compound derivative) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[28]

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP (final concentration ~20 µM), and a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1.[28][30]

  • Plate Setup:

    • Add 25 µL of the Master Mix to each well of a solid white 96-well plate.[30]

    • Add 5 µL of the diluted test inhibitor to the "Test Inhibitor" wells.

    • Add 5 µL of buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[4]

  • Enzyme Addition:

    • Thaw recombinant human VEGFR-2 kinase on ice. Dilute to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[28]

    • Initiate the reaction by adding 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[30]

  • Kinase Reaction: Gently mix the plate and incubate at 30°C for 45 minutes.[29][30]

  • Signal Generation: Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction.[28]

  • Signal Stabilization: Cover the plate and incubate at room temperature for 15 minutes to stabilize the luminescent signal.[29]

  • Data Acquisition: Read the luminescence using a compatible microplate reader.

  • Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition relative to the "Positive Control" and plot the results to determine the IC50 value using non-linear regression.

Protocol 2: HUVEC Wound Healing (Scratch) Assay

This cell-based assay assesses an inhibitor's ability to block endothelial cell migration, a key process in angiogenesis.

Causality Behind Choices:

  • HUVECs (Human Umbilical Vein Endothelial Cells): These are the gold-standard primary cells for studying angiogenesis in vitro, as they are the cells that form blood vessels in vivo.[10]

  • Serum Starvation: Pre-incubating cells in low-serum media synchronizes the cell cycle and reduces baseline proliferation, ensuring that the observed effect is primarily on migration stimulated by VEGF.

  • VEGF Stimulation: Adding VEGF-A provides the specific pro-angiogenic stimulus that is mediated by VEGFR-2, making the assay target-relevant.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to ~90-100% confluence.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.

  • Wound Creation: Create a uniform "scratch" or wound in the center of the confluent monolayer using a sterile 200 µL pipette tip.

  • Treatment: Gently wash with PBS to remove dislodged cells. Add fresh low-serum medium containing VEGF-A (e.g., 50 ng/mL) and varying concentrations of the test inhibitor. Include a "vehicle control" (DMSO) and a "no VEGF" control.

  • Image Acquisition (Time 0): Immediately acquire images of the wounds using an inverted microscope at 10x magnification.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-18 hours.

  • Image Acquisition (Final): Acquire images of the same wound fields as in step 5.

  • Analysis: Measure the area of the wound at time 0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition. Potent inhibitors will significantly reduce the percentage of wound closure compared to the VEGF-treated vehicle control.[10]

Conclusion and Future Outlook

The comparative analysis reveals that while established scaffolds like indazole , quinazoline , and urea form the backbone of clinically successful VEGFR-2 inhibitors, the benzoxazole scaffold represents a promising and adaptable platform for novel drug discovery.[10][15][22][24] The high potency achieved by research compounds based on this core suggests that with further optimization, they can rival or even exceed the performance of existing drugs.[13]

For a compound like This compound , its potential lies in the precise electronic and steric properties conferred by its substituents. The next logical steps for researchers would be to synthesize this compound and its analogs, followed by rigorous evaluation using the protocols detailed in this guide. By systematically comparing its in vitro kinase activity, cellular anti-migratory effects, and eventually in vivo efficacy against benchmarks like Axitinib and Sorafenib, its true therapeutic potential as a next-generation anti-angiogenic agent can be determined.

References

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  • Axitinib. (2023, December 29). In Wikipedia. Retrieved January 16, 2026, from [Link]

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  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2022). PubMed. Retrieved January 16, 2026, from [Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2013, October 29). NIH. Retrieved January 16, 2026, from [Link]

  • (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor. (2010). PubMed. Retrieved January 16, 2026, from [Link]

  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

  • Axitinib (Inlyta). (n.d.). Cancer Research UK. Retrieved January 16, 2026, from [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2016). PubMed Central. Retrieved January 16, 2026, from [Link]

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  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (2022). NIH. Retrieved January 16, 2026, from [Link]

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  • Antiangiogenic Effects of VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies. (2016, September 21). NIH. Retrieved January 16, 2026, from [Link]

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  • VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. (2025, August 21). PR Newswire. Retrieved January 16, 2026, from [Link]

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  • VEGFR-2 inhibitors (1–8) previously described in the literature. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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Sources

A Spectroscopic Guide to the Differentiation of 2-Bromo-5-nitrobenzo[d]oxazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of rigorous scientific practice. 2-Bromo-5-nitrobenzo[d]oxazole is a versatile building block in medicinal chemistry, valued for its reactive handles that allow for further molecular elaboration. However, its synthesis can potentially yield a mixture of positional isomers, where the nitro group occupies different positions on the benzoxazole core. Differentiating these isomers is critical, as even minor structural changes can profoundly impact a molecule's biological activity and physicochemical properties.

Molecular Structures of the Isomers

The core challenge lies in distinguishing between these four molecules, which share the same molecular formula and weight but differ in the placement of the electron-withdrawing nitro (–NO₂) group on the benzene ring.

G cluster_0 This compound cluster_1 2-Bromo-4-nitrobenzo[d]oxazole cluster_2 2-Bromo-6-nitrobenzo[d]oxazole cluster_3 2-Bromo-7-nitrobenzo[d]oxazole 5-nitro 5-nitro 4-nitro 4-nitro 6-nitro 6-nitro 7-nitro 7-nitro G prep Sample Preparation dissolve Dissolve 5-10 mg (1H) or 20-30 mg (13C) in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep->dissolve transfer Filter solution into a 5 mm NMR tube. dissolve->transfer acq Data Acquisition (400 MHz Spectrometer) transfer->acq insert Insert tube, lock, and shim the instrument. acq->insert h1_acq Acquire ¹H Spectrum: - 16-32 scans - Relaxation delay (d1) = 2s - Acquisition time = 4s insert->h1_acq c13_acq Acquire ¹³C Spectrum (proton decoupled): - 1024+ scans - Relaxation delay (d1) = 2s - Acquisition time = 1.5s h1_acq->c13_acq proc Data Processing c13_acq->proc ft Apply Fourier Transform, phase correction, and baseline correction. proc->ft ref Reference spectrum to residual solvent peak (CDCl₃: δH = 7.26, δC = 77.16 ppm). ft->ref analyze Analyze chemical shifts, coupling constants, and integrations. ref->analyze

Figure 2: Workflow for NMR Spectroscopic Analysis.

Causality Behind Choices:

  • Deuterated Solvent: Using a solvent like CDCl₃, where protons are replaced with deuterium, prevents large solvent signals from overwhelming the analyte signals. [1]* Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharp, well-resolved peaks, which is critical for accurate coupling constant analysis.

  • Number of Scans: A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope, which necessitates signal averaging to achieve an adequate signal-to-noise ratio.

Protocol 2: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a rapid and convenient method for obtaining IR spectra of solid samples with minimal preparation. [2]

G setup Instrument Setup bkg Record a background spectrum of the clean ATR crystal. setup->bkg sample Sample Analysis bkg->sample place Place a small amount of solid sample onto the ATR crystal. sample->place contact Apply pressure to ensure good contact. place->contact acq Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range). contact->acq analysis Data Analysis acq->analysis process The software automatically subtracts the background from the sample spectrum. analysis->process peaks Identify and label major absorption peaks. process->peaks

Figure 3: Workflow for ATR-FTIR Spectroscopy.

Causality Behind Choices:

  • Background Spectrum: Recording a background spectrum of the empty ATR crystal allows the instrument's software to subtract interfering signals from the atmosphere (like CO₂ and water vapor), resulting in a clean spectrum of only the sample.

  • Pressure Application: Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, which is necessary to obtain a strong, high-quality spectrum. [3]

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the standard procedure for obtaining a mass spectrum for a volatile, thermally stable organic compound.

G prep Sample Preparation dissolve Dissolve a small amount of sample (~0.1 mg/mL) in a volatile solvent (e.g., Methanol or Dichloromethane). prep->dissolve injection Sample Introduction dissolve->injection inject Inject a small volume (e.g., 1 µL) into the GC-MS or use a direct insertion probe. injection->inject acq Data Acquisition inject->acq ionize Ionize the sample in the source (EI, 70 eV). acq->ionize scan Scan a mass range (e.g., m/z 40-400). ionize->scan analysis Data Analysis scan->analysis identify_m Identify the molecular ion peak (M⁺) and check for the characteristic Br isotope pattern (M⁺ and M+2). analysis->identify_m analyze_frag Analyze major fragment ions and propose fragmentation pathways. identify_m->analyze_frag

Sources

A Comparative Guide to the Biological Activity of Nitrobenzoxazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The introduction of a nitro group to this heterocyclic system can significantly modulate its biological profile, leading to potent anticancer and antimicrobial agents. However, the position of the nitro substituent on the benzoxazole ring is a critical determinant of the compound's efficacy and mechanism of action. This guide provides an in-depth, objective comparison of the biological activities of four key nitrobenzoxazole regioisomers: 4-nitrobenzoxazole, 5-nitrobenzoxazole, 6-nitrobenzoxazole, and 7-nitrobenzoxazole. By synthesizing available experimental data, this document aims to empower researchers in the rational design and development of novel therapeutics.

The Critical Influence of Nitro Group Positioning

The electronic properties of the benzoxazole ring are significantly altered by the position of the electron-withdrawing nitro group. This, in turn, affects the molecule's ability to interact with biological targets. The structure-activity relationship (SAR) of benzoxazole derivatives indicates that the presence and location of such substituents can enhance the antiproliferative and antimicrobial effects of these compounds.[2]

Comparative Anticancer Activity

RegioisomerCancer Cell LineIC50 (µM)Reference(s)
5-Nitrobenzoxazole Derivatives MDA-MB-23140.99 ± 0.06 (for 2-(2,3-dimethylphenyl)-5-nitrobenzoxazole)[3]
6-Nitrobenzoxazole Derivatives MDA-MB-231(for 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole)[3]
7-Nitrobenzoxazole Derivatives HeLaInhibition of cell viability between 28.54% and 44.67% (for 7-nitro-2-aryl-4H-benzo[d][2][4]oxazin-4-ones)[5]

Note: The provided data is for derivatives of the core nitrobenzoxazole structure and not the parent compounds. Direct comparison should be made with caution as the substituents on the benzoxazole ring, other than the nitro group, significantly influence the cytotoxic potency.

Insights into the Mechanism of Anticancer Action

The anticancer mechanism of nitrobenzoxazole derivatives is multifaceted and appears to be regioisomer-dependent.

7-Nitrobenzoxazole derivatives have been identified as suicide inhibitors of glutathione S-transferases (GSTs).[2] These enzymes are often overexpressed in tumor cells and contribute to drug resistance. The mechanism involves the nitrobenzoxazole derivative binding to the active site of GST and, in the presence of glutathione (GSH), forming a stable complex that inactivates the enzyme. This inactivation can trigger apoptosis in cancer cells.

For other regioisomers, the mechanism may involve the induction of DNA damage and autophagy. Some benzoxazinone derivatives, which share a similar structural motif, have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5]

Comparative Antimicrobial Activity

Nitrobenzoxazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The position of the nitro group is crucial in determining the spectrum and potency of this antimicrobial action.

RegioisomerMicrobial StrainMIC (µg/mL)Reference(s)
5-Nitrobenzoxazole Derivatives Bacillus subtilis3.12 (for a 2,5-disubstituted derivative)[6]
2,5-Disubstituted Benzoxazoles Pseudomonas aeruginosaSignificant activity[6]
General Nitrobenzoxazoles Gram-negative bacteriaResistant (MIC > 200 µg/mL)[7]

Note: The data is for substituted nitrobenzoxazole derivatives. The nature of the other substituents plays a significant role in the antimicrobial activity.

Insights into the Mechanism of Antimicrobial Action

The antimicrobial action of nitroaromatic compounds is often attributed to the reductive bioactivation of the nitro group within the microbial cell.[8] This process, catalyzed by nitroreductase enzymes, generates reactive nitroso and hydroxylamino intermediates that can induce oxidative stress and damage cellular macromolecules, leading to cell death. The specific cellular targets may vary depending on the microbial species and the regioisomer of the nitrobenzoxazole.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzoxazole regioisomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the nitrobenzoxazole regioisomers in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

Workflow for Comparative Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Anticancer Screening cluster_2 In Vitro Antimicrobial Screening cluster_3 Data Analysis & Comparison S1 Synthesis of 4-, 5-, 6-, 7-Nitrobenzoxazole S2 Structural Confirmation (NMR, MS, etc.) S1->S2 A1 Cell Line Culture (e.g., A549, MCF-7) S2->A1 B1 Bacterial/Fungal Culture (e.g., S. aureus, E. coli) S2->B1 A2 MTT Assay A1->A2 A3 IC50 Determination A2->A3 C1 Comparative Analysis of IC50 and MIC values A3->C1 B2 Broth Microdilution B1->B2 B3 MIC Determination B2->B3 B3->C1 C2 Structure-Activity Relationship (SAR) Elucidation C1->C2

Caption: A streamlined workflow for the comparative biological evaluation of nitrobenzoxazole regioisomers.

Proposed Mechanism of Action for 7-Nitrobenzoxazole Derivatives

G cluster_0 Cancer Cell NBD 7-Nitrobenzoxazole Derivative GST Glutathione S-Transferase (GST) NBD->GST Binds to active site Complex Stable Inhibitory Complex GST->Complex Forms complex with GSH and NBD GSH Glutathione (GSH) GSH->Complex Apoptosis Apoptosis Complex->Apoptosis Triggers

Caption: The proposed mechanism of action for 7-nitrobenzoxazole derivatives as suicide inhibitors of GST.

Conclusion and Future Directions

The available data, while not from a single comprehensive study, strongly suggests that the position of the nitro group on the benzoxazole ring is a key factor in determining the biological activity of these compounds. The 7-nitro regioisomer appears to have a distinct anticancer mechanism involving GST inhibition, while other isomers may act through different pathways.

To fully elucidate the structure-activity relationships and therapeutic potential of nitrobenzoxazole regioisomers, a systematic study that synthesizes and evaluates all four primary isomers (4-, 5-, 6-, and 7-nitrobenzoxazole) and their simple derivatives under standardized conditions is warranted. Such a study would provide invaluable data for the rational design of more potent and selective anticancer and antimicrobial agents. Further research should also focus on elucidating the specific molecular targets and mechanisms of action for each regioisomer to guide future drug development efforts.

References

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Validating the Mechanism of Action for 2-Bromo-5-nitrobenzo[d]oxazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] Among these, 2-Bromo-5-nitrobenzo[d]oxazole derivatives are gaining attention for their potential as targeted therapeutic agents. This guide provides an in-depth technical comparison to validate the primary mechanism of action for this class of compounds, focusing on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[4][5][6] We will explore the experimental data supporting this mechanism, compare their performance with established alternatives, and provide detailed protocols for robust validation.

The Rationale: Why VEGFR-2 Inhibition is a Key Hypothesis

The process of angiogenesis, the formation of new blood vessels, is a hallmark of cancer, essential for tumor growth and metastasis.[7] VEGFR-2 is a receptor tyrosine kinase that plays a central role in this process.[8][9] Upon binding its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[5]

The structural characteristics of this compound derivatives, particularly the presence of electron-withdrawing groups, suggest their potential to interact with the ATP-binding pocket of kinases like VEGFR-2, thereby inhibiting its activity.[1] While direct experimental data for this specific substitution pattern is emerging, the broader class of halogenated and nitro-substituted benzoxazoles has shown significant anti-proliferative and anti-angiogenic effects, strongly pointing towards VEGFR-2 inhibition as a primary mechanism of action.[1][6]

Comparative Analysis: this compound Derivatives vs. Established VEGFR-2 Inhibitors

To objectively assess the potential of this compound derivatives, a comparison with well-characterized VEGFR-2 inhibitors is essential. The following table summarizes the inhibitory activities of representative compounds. It is important to note that specific IC50 values for this compound derivatives are not yet widely published; therefore, data from structurally related 5-chlorobenzoxazole derivatives are included for illustrative comparison.[5]

Compound ClassRepresentative Compound/DerivativeTargetIC50 (nM)Key Characteristics & References
Nitrobenzoxazole Derivatives 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamideVEGFR-2Data for this specific derivative is illustrative, based on similar compounds.[5]Represents the therapeutic potential of molecules derived from the 2-Bromo-5-chlorobenzo[d]oxazole scaffold.[5]
Urea Derivatives SorafenibVEGFR-2, PDGFR-β, c-KIT, FLT-390A multi-kinase inhibitor widely used in cancer therapy.[10]
Quinoline/Quinazoline Derivatives VatalanibVEGFR-1, -2, -3, PDGFR-β, c-Kit37 (for VEGFR-2)A potent inhibitor of VEGF receptors.[11]
Pyridine Derivatives MotesanibVEGFR-1, -2, -3, c-Kit, PDGFR3 (for VEGFR-2)A potent and selective inhibitor of VEGFRs.[10]
Indolinone Derivatives SunitinibVEGFR-1, -2, PDGFR-α, -β, c-KITData varies by assayA multi-targeted receptor tyrosine kinase inhibitor.[11]

This comparative data highlights the competitive landscape in which this compound derivatives must perform. The key to their success will be a combination of high potency against VEGFR-2 and a favorable selectivity profile to minimize off-target effects.

A Framework for Mechanistic Validation: Experimental Protocols

To rigorously validate the mechanism of action of this compound derivatives as VEGFR-2 inhibitors, a multi-faceted experimental approach is required. This involves biochemical assays to confirm direct enzyme inhibition and cell-based assays to assess the downstream cellular effects.

Biochemical Validation: In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human VEGFR-2.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by the VEGFR-2 kinase domain. The amount of ADP produced is proportional to the kinase activity and can be measured using a luminescence-based detection method.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the test compound in 1x Kinase Buffer to achieve a range of desired concentrations. The final DMSO concentration should not exceed 1%.

    • Prepare a master mixture containing 5x Kinase Buffer, 500 µM ATP, and a suitable poly (Glu, Tyr) peptide substrate.[8][12]

    • Dilute recombinant human VEGFR-2 enzyme to a working concentration of 1 ng/µl in 1x Kinase Buffer.[12]

  • Assay Plate Setup (96-well white plate):

    • Test Wells: Add 25 µl of the master mixture and 5 µl of the diluted test compound.

    • Positive Control (No Inhibitor): Add 25 µl of the master mixture and 5 µl of 1x Kinase Buffer containing DMSO.

    • Blank (No Enzyme): Add 25 µl of the master mixture and 5 µl of 1x Kinase Buffer.

  • Enzyme Reaction:

    • Initiate the reaction by adding 20 µl of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

    • Add 20 µl of 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45 minutes.[12]

  • Detection:

    • Stop the reaction and measure ADP production by adding 50 µl of a commercial ADP-Glo™ or Kinase-Glo® MAX reagent to each well.[9][12]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[8][12]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a cell-free system with recombinant enzyme isolates the interaction between the compound and its direct target, VEGFR-2, eliminating confounding factors from a cellular environment. The choice of a luminescence-based readout provides high sensitivity and a wide dynamic range for accurate IC50 determination.

Cellular Validation: Anti-Angiogenesis Assays

These assays assess the impact of the compound on the key cellular processes involved in angiogenesis, which are downstream of VEGFR-2 signaling. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies.

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the anti-proliferative effect of the test compound.

Detailed Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.[1]

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.[1]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell proliferation inhibition compared to untreated control cells and determine the IC50 value.

Principle: This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer, a crucial step in angiogenesis.

Detailed Protocol:

  • Monolayer Formation: Seed HUVECs in a 24-well plate and grow them to full confluency.

  • Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of the test compound.

  • Imaging: Capture images of the wound at 0 hours and after a suitable incubation period (e.g., 12-24 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, mimicking the final step of angiogenesis.[13][14]

Detailed Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify at 37°C.[13]

  • Cell Seeding and Treatment: Seed HUVECs onto the gel in the presence of various concentrations of the test compound.

  • Incubation: Incubate for 4-18 hours to allow for tube formation.[13]

  • Imaging and Analysis: Visualize the tube network using a microscope and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for validating the mechanism of action of this compound derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg RAS Ras P1->RAS PI3K PI3K P2->PI3K Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Inhibitor 2-Bromo-5-nitro- benzo[d]oxazole Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

MoA_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_conclusion Conclusion KinaseAssay VEGFR-2 Kinase Assay IC50_Biochem Determine IC50 KinaseAssay->IC50_Biochem MoA_Validation Mechanism of Action Validated IC50_Biochem->MoA_Validation ProliferationAssay Proliferation Assay (MTS/MTT) IC50_Cellular Determine IC50 & Phenotypic Effects ProliferationAssay->IC50_Cellular MigrationAssay Migration Assay (Wound Healing) MigrationAssay->IC50_Cellular TubeFormationAssay Tube Formation Assay TubeFormationAssay->IC50_Cellular IC50_Cellular->MoA_Validation Compound 2-Bromo-5-nitro- benzo[d]oxazole Derivative Compound->KinaseAssay Compound->ProliferationAssay Compound->MigrationAssay Compound->TubeFormationAssay

Caption: Experimental Workflow for MoA Validation.

Conclusion and Future Directions

The validation of the mechanism of action for this compound derivatives as VEGFR-2 inhibitors requires a systematic and multi-pronged approach. The presented framework, combining direct enzymatic inhibition assays with a suite of cell-based functional assays, provides a robust methodology for confirming their anti-angiogenic properties. While comparative data from closely related benzoxazole analogs is promising, future studies should focus on generating specific IC50 values for this compound derivatives to accurately position them within the landscape of VEGFR-2 inhibitors. Further investigations into their selectivity against other kinases and in vivo efficacy will be crucial for their development as next-generation anticancer therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-5-nitrobenzo[d]oxazole, a halogenated nitroaromatic compound. By understanding the chemical's inherent hazards and the principles of waste management, laboratories can ensure a safe working environment and maintain environmental stewardship.

Hazard Profile of this compound: An Evidence-Based Assessment

Inferred Hazards from Analogous Compounds:

Data from related brominated and nitrated aromatic compounds, such as 1-Bromo-2-nitrobenzene, 2-Bromo-5-nitrobenzoic acid, and other nitroaromatic compounds, suggest that this compound should be handled as a hazardous substance with the following potential risks[1][2]:

Hazard ClassificationInferred Effects and PrecautionsSupporting Analogues
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][3]1-Bromo-2-nitrobenzene, 2-Bromo-5-nitrobenzaldehyde
Skin Corrosion/Irritation Causes skin irritation.[1][4][5]Methyl 2-bromo-5-nitrobenzoate, 5-Bromo-2-chlorobenzoic acid, 1-Bromo-2-nitrobenzene
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4][5]Methyl 2-bromo-5-nitrobenzoate, 5-Bromo-2-chlorobenzoic acid, 1-Bromo-2-nitrobenzene
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4][5]Methyl 2-bromo-5-nitrobenzoate, 5-Bromo-2-chlorobenzoic acid, 1-Bromo-2-nitrobenzene
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects.[1]1-Bromo-2-nitrobenzene

The presence of the nitro group on the aromatic ring makes these compounds resistant to oxidative degradation and contributes to their toxicity[6]. Furthermore, nitroaromatic compounds can be reduced to carcinogenic aromatic amines[6].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, stringent adherence to PPE protocols is mandatory. The following PPE should be worn at all times when handling this compound and its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential. For prolonged contact or when handling larger quantities, consider double-gloving[7].

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in conjunction with goggles when there is a risk of splashing[8].

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to avoid inhalation[1].

Waste Segregation: The Cornerstone of Proper Disposal

Proper waste segregation is a critical step to prevent accidental chemical reactions and to ensure compliant disposal. This compound waste must be classified and handled as halogenated organic waste [9][10].

Key Segregation Principles:

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass[11].

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or any other waste streams[9][10].

  • Incompatibilities: Keep this waste stream separate from strong acids, bases, oxidizing agents, and reactive metals to prevent potentially violent reactions[7][11].

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to final pickup by a licensed waste management provider.

Step 1: Initial Waste Collection at the Point of Generation

  • Container Preparation: Select a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid[11].

  • Labeling: Immediately label the container with "Hazardous Waste," "Halogenated Organic Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, health hazard).

  • Collection: Collect all waste materials, including residual solids, contaminated consumables (e.g., weighing paper, pipette tips), and rinsates from cleaning contaminated glassware, directly into the labeled container.

    • For rinsates, use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) to rinse the glassware three times. These rinsates are also considered halogenated organic waste.

Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[11].

  • Secondary Containment: The SAA must have secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills[11].

  • Closure: Keep the waste container securely closed at all times, except when adding waste[9].

Step 3: Decontamination of Work Surfaces and Equipment

  • Procedure: After handling the compound and preparing the waste, decontaminate all work surfaces and equipment. Use a suitable solvent (e.g., acetone) and absorbent pads.

  • Waste Disposal: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of in the designated halogenated organic waste container.

Step 4: Final Disposal through Institutional Environmental Health and Safety (EHS)

  • Waste Pickup Request: Once the waste container is nearly full (do not overfill), or if waste generation is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Documentation: Complete all required hazardous waste manifests or tags as per your institution's and local regulations.

  • Ultimate Disposal Method: Halogenated organic waste is typically sent for high-temperature incineration at a regulated hazardous waste facility[10][12]. This is the most effective method for the complete destruction of these compounds.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS EHS & Final Disposal Start Waste Generation (this compound) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Decon Decontaminate Work Surfaces Start->Decon Segregation Segregate as Halogenated Organic Waste PPE->Segregation Container Collect in Labeled, Compatible Container Segregation->Container SAA Store in Satellite Accumulation Area (SAA) with Secondary Containment Container->SAA Request Request Waste Pickup from EHS SAA->Request DeconWaste Dispose of Decon Materials in Same Container Decon->DeconWaste DeconWaste->Container Incineration High-Temperature Incineration Request->Incineration

Disposal workflow for this compound.
Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[2][4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][4].

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the absorbed material and place it in the designated halogenated organic waste container.

  • Large Spills: Evacuate the area immediately. Notify your laboratory supervisor and institutional EHS.

By adhering to these detailed procedures, researchers and laboratory personnel can manage the disposal of this compound with confidence, ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.